Product packaging for 3-[4-(Acetylamino)phenyl]acrylic acid(Cat. No.:CAS No. 67249-02-9)

3-[4-(Acetylamino)phenyl]acrylic acid

Cat. No.: B2930275
CAS No.: 67249-02-9
M. Wt: 205.213
InChI Key: WGMFHSADKZJPGR-UHFFFAOYSA-N
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Description

3-[4-(Acetylamino)phenyl]acrylic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.213. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B2930275 3-[4-(Acetylamino)phenyl]acrylic acid CAS No. 67249-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-acetamidophenyl)prop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C11H11NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMFHSADKZJPGR-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7152-04-7
Record name 7152-04-7
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Record name 4-ACETAMIDOCINNAMIC ACID
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Foundational & Exploratory

3-[4-(acetylamino)phenyl]acrylic acid synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-[4-(acetylamino)phenyl]acrylic acid

Introduction

This compound (CAS No: 7152-04-7, Molecular Formula: C₁₁H₁₁NO₃) is a cinnamic acid derivative that serves as a valuable building block in the synthesis of various pharmaceutical agents and functional materials.[1][2] Its structure, featuring a reactive acrylic acid moiety and a functionalizable acetylamino group on a phenyl ring, makes it a versatile intermediate. Understanding the mechanistic underpinnings of its synthesis is paramount for researchers engaged in process development, optimization, and scale-up.

This guide provides an in-depth exploration of the core chemical principles and practical methodologies for the synthesis of this target molecule. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, grounding our discussion in established reaction mechanisms to provide a self-validating framework for laboratory application. The primary focus will be on the highly relevant Erlenmeyer-Plöchl azlactone synthesis, supplemented by an analysis of alternative routes such as the Knoevenagel condensation.

Core Synthetic Strategy: The Erlenmeyer-Plöchl Azlactone Synthesis

The most specific and historically significant route to α,β-unsaturated N-acylamino acids is the Erlenmeyer-Plöchl synthesis.[3][4] This reaction is a powerful variant of the Perkin reaction, uniquely suited for our target molecule. It involves the condensation of an aromatic aldehyde—in our case, 4-(acetylamino)benzaldehyde—with an N-acylglycine, typically in the presence of acetic anhydride and a weak base like sodium acetate.[5] The reaction proceeds through a characteristic heterocyclic intermediate known as an azlactone (or oxazolone).

Mechanistic Deep Dive

The elegance of the Erlenmeyer-Plöchl synthesis lies in its sequential activation and condensation steps, which we will explore in detail. The key starting materials are 4-(acetylamino)benzaldehyde and N-acetylglycine, with acetic anhydride serving as a dehydrating agent and activator, and sodium acetate acting as the base catalyst.

Step 1: Formation of the Oxazolone Intermediate The reaction is initiated by the cyclization of N-acetylglycine in the presence of acetic anhydride. Acetic anhydride acts as a powerful dehydrating agent, facilitating an intramolecular condensation to form 2-methyl-5(4H)-oxazolone. This oxazolone is the key reactive species, containing an "active methylene" group at the C4 position.

Step 2: Generation of the Nucleophile The acetate ion (CH₃COO⁻), furnished by the sodium acetate catalyst, is a sufficiently strong base to abstract a proton from the C4 position of the oxazolone. This deprotonation is favorable because the resulting carbanion is stabilized by resonance, with the negative charge delocalized across the adjacent carbonyl group and the ring nitrogen. This forms a highly reactive enolate nucleophile.

Step 3: Aldol-Type Condensation The oxazolone enolate undergoes a nucleophilic attack on the electrophilic carbonyl carbon of 4-(acetylamino)benzaldehyde. This step is a classic aldol-type condensation that forms a new carbon-carbon bond, linking the two primary reactants into a single tetrahedral intermediate.

Step 4: Dehydration The aldol adduct readily undergoes dehydration, a process facilitated by the acetic anhydride in the reaction mixture. This elimination of a water molecule results in the formation of a stable, conjugated double bond, yielding the 4-arylidene-2-methyl-5(4H)-oxazolone intermediate. This species is the characteristic azlactone product of the condensation phase.

Step 5: Hydrolysis to the Final Product The final step is the hydrolysis of the azlactone ring. This can be achieved under either acidic or basic conditions. The ring is opened at the ester linkage, yielding the desired this compound. This step effectively converts the cyclic intermediate back into a linear, N-acylated amino acid structure.[6][7]

Visualization of the Erlenmeyer-Plöchl Mechanism

Erlenmeyer_Plochl Erlenmeyer-Plöchl Synthesis Mechanism cluster_start Starting Materials cluster_reaction Reaction Sequence NAG N-Acetylglycine Oxazolone Step 1: 2-Methyl-5(4H)-oxazolone Formation NAG->Oxazolone Ac₂O Ac2O Acetic Anhydride Ac2O->Oxazolone Aldehyde 4-(Acetylamino)benzaldehyde Condensation Step 3 & 4: Condensation & Dehydration Aldehyde->Condensation NaOAc Sodium Acetate Enolate Step 2: Enolate Formation NaOAc->Enolate Oxazolone->Enolate NaOAc (Base) Enolate->Condensation Hydrolysis Step 5: Azlactone Hydrolysis Condensation->Hydrolysis Forms Azlactone Intermediate Product This compound Hydrolysis->Product H₂O / H⁺ or OH⁻

Caption: Logical flow of the Erlenmeyer-Plöchl synthesis.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis

This protocol is a representative procedure adapted from established methods for azlactone synthesis.[8]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(acetylamino)benzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (0.8 eq).

  • Reaction Initiation: Add acetic anhydride (3.0 eq) to the flask. The mixture will likely become a thick slurry.

  • Heating: Heat the reaction mixture in an oil bath to 100-110 °C. As the temperature rises, the solids should dissolve, often accompanied by a color change to deep yellow or orange.[8]

  • Reaction Monitoring: Maintain the temperature and stir the mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Intermediate Workup (Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Slowly add water or a dilute acid solution (e.g., 1M HCl) to the flask to hydrolyze the excess acetic anhydride and the azlactone intermediate. This step is exothermic and should be performed with caution in an ice bath.

    • The product will often precipitate as a solid during this step.

  • Isolation and Purification:

    • Collect the crude solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

Data Presentation: Reagent Table
ReagentMolar Eq.PurposeCausality
4-(acetylamino)benzaldehyde1.0ElectrophileProvides the aryl backbone of the target molecule.
N-acetylglycine1.1Nucleophile PrecursorSource of the active methylene group and the acrylic acid backbone.
Acetic Anhydride3.0Dehydrating Agent / ActivatorCyclizes N-acetylglycine to the reactive oxazolone and drives the condensation by removing water.
Sodium Acetate0.8Base CatalystDeprotonates the oxazolone to generate the required enolate nucleophile.

Alternative Pathway: The Knoevenagel-Doebner Condensation

An alternative and highly effective method for this transformation is the Knoevenagel condensation, specifically the Doebner modification which utilizes malonic acid.[9] This reaction is prized for its reliability and generally milder conditions compared to the classical Perkin reaction.

Mechanistic Overview

The reaction involves the condensation of 4-(acetylamino)benzaldehyde with malonic acid, catalyzed by a base (commonly pyridine with a piperidine co-catalyst). The resulting intermediate spontaneously decarboxylates upon heating to yield the α,β-unsaturated acid.

  • Enolate Formation: The base deprotonates malonic acid, which has a highly acidic methylene group situated between two carbonyls.

  • Nucleophilic Addition: The resulting malonic acid enolate attacks the aldehyde carbonyl.

  • Dehydration: The intermediate alcohol readily eliminates water to form a stable conjugated system.

  • Decarboxylation: The resulting α,β-unsaturated dicarboxylic acid is unstable to heat and loses a molecule of CO₂, yielding the final product.

Visualization of the Knoevenagel-Doebner Workflow

Knoevenagel_Doebner Knoevenagel-Doebner Workflow Start 4-(acetylamino)benzaldehyde + Malonic Acid Step1 Condensation (Pyridine/Piperidine Catalyst) Start->Step1 Intermediate Unstable Dicarboxylic Acid Intermediate Step1->Intermediate Step2 Decarboxylation (Heat) Intermediate->Step2 Product This compound + CO₂ Step2->Product

Caption: Key stages of the Knoevenagel-Doebner reaction.

Comparative Insights

The Knoevenagel-Doebner method often offers advantages in terms of milder reaction conditions and potentially higher yields with fewer byproducts compared to the Erlenmeyer-Plöchl synthesis.[9] However, the choice of synthesis route in a drug development setting often depends on factors like starting material availability, scalability, and purification requirements.

Conclusion

The synthesis of this compound is most proficiently achieved through well-established condensation reactions. The Erlenmeyer-Plöchl azlactone synthesis provides a direct and mechanistically elegant route, leveraging the unique reactivity of an oxazolone intermediate. Alternatively, the Knoevenagel-Doebner condensation offers a robust and high-yielding pathway via a decarboxylative mechanism. A thorough understanding of these reaction mechanisms empowers researchers to make informed decisions, troubleshoot experimental challenges, and optimize synthetic protocols for efficiency and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-[4-(acetylamino)phenyl]acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[4-(acetylamino)phenyl]acrylic acid, a cinnamic acid derivative, presents a chemical scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a substituted phenyl ring conjugated to an acrylic acid moiety, imparts a unique combination of properties that are pivotal for its potential applications, including in the synthesis of novel pharmaceutical agents and functional polymers. The acetylamino group, in particular, can modulate the electronic and hydrogen-bonding characteristics of the molecule, thereby influencing its solubility, acidity, and biological interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational resource for researchers engaged in its study and application.

Chemical and Physical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological environments.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃--INVALID-LINK--[1]
Molecular Weight 205.21 g/mol --INVALID-LINK--[1]
CAS Number 7152-04-7--INVALID-LINK--[1]
Melting Point Not experimentally determined. Predicted to be in the range of other substituted cinnamic acids.
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, and DMSO.
pKa Not experimentally determined. Predicted to be around 4.5, similar to other cinnamic acid derivatives.

Synthesis

A primary and efficient route for the synthesis of this compound is the Knoevenagel-Doebner condensation . This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[2][3][4][5][6][7]

The synthesis of this compound specifically involves the reaction of 4-acetamidobenzaldehyde with malonic acid . The reaction is typically catalyzed by a weak base, such as pyridine, often with the addition of a co-catalyst like piperidine.[3][4] The reaction proceeds through a carbanion intermediate, which then undergoes condensation with the aldehyde, followed by decarboxylation to yield the final α,β-unsaturated carboxylic acid.

Experimental Protocol: Knoevenagel-Doebner Synthesis of this compound

Materials:

  • 4-acetamidobenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetamidobenzaldehyde and a molar excess of malonic acid in anhydrous pyridine.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Knoevenagel_Doebner_Synthesis reagents 4-acetamidobenzaldehyde + Malonic Acid intermediate Carbanion Intermediate reagents->intermediate Base Catalysis catalyst Pyridine / Piperidine condensation Condensation & Decarboxylation intermediate->condensation product This compound condensation->product

Caption: Knoevenagel-Doebner synthesis workflow.

Spectroscopic Properties

UV-Visible Spectroscopy

Cinnamic acid and its derivatives exhibit characteristic UV-Vis absorption spectra due to the presence of the conjugated system formed by the phenyl ring and the acrylic acid side chain.[8][9] The absorption maxima (λmax) are influenced by the nature and position of substituents on the aromatic ring. For this compound, the acetylamino group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted cinnamic acid. The primary absorption band is anticipated in the range of 280-320 nm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): A strong band around 1680-1710 cm⁻¹

  • C=O stretch (amide): A strong band around 1640-1680 cm⁻¹

  • N-H bend (amide): A band around 1550-1640 cm⁻¹

  • C=C stretch (alkene): A band around 1620-1640 cm⁻¹

  • C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the structure of this compound. The expected chemical shifts (in ppm, relative to TMS) are:

  • Aromatic protons: Two doublets in the range of 7.0-8.0 ppm, characteristic of a para-substituted benzene ring.

  • Vinylic protons (-CH=CH-): Two doublets in the range of 6.0-8.0 ppm. The coupling constant (J-value) between these two protons would be indicative of a trans configuration, which is the thermodynamically more stable isomer typically formed in the Knoevenagel condensation.

  • Amide proton (-NH-): A singlet in the range of 9.0-10.0 ppm.

  • Acetyl protons (-COCH₃): A singlet around 2.0-2.5 ppm.

  • Carboxylic acid proton (-COOH): A broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton. Expected chemical shifts (in ppm) include:

  • Carboxylic acid carbonyl carbon: Around 165-175 ppm.

  • Amide carbonyl carbon: Around 168-172 ppm.

  • Aromatic carbons: Signals in the range of 110-150 ppm.

  • Vinylic carbons: Signals in the range of 115-145 ppm.

  • Acetyl methyl carbon: Around 20-25 ppm.

Potential Applications in Drug Development

The structural motifs present in this compound make it an attractive starting material for the synthesis of various biologically active compounds. The cinnamic acid core is found in numerous natural products with diverse pharmacological activities. The acetylamino group can be readily hydrolyzed to the corresponding amine, providing a handle for further chemical modifications and the introduction of different functional groups. This allows for the generation of a library of derivatives that can be screened for various therapeutic targets. For instance, derivatives of similar structures have shown potential as anticancer agents.[13]

Conclusion

References

3-[4-(acetylamino)phenyl]acrylic acid CAS number 7152-04-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-[4-(acetylamino)phenyl]acrylic Acid (CAS 7152-04-7)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound (also known as 4-acetamidocinnamic acid), CAS Number 7152-04-7. This compound is a member of the cinnamic acid family, a class of molecules widely recognized for their diverse biological activities and utility as synthetic scaffolds. This document details the compound's physicochemical properties, provides an in-depth analysis of its spectroscopic characteristics, outlines a reliable synthesis protocol, and discusses its applications as a pivotal intermediate in research and drug development. This guide is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this versatile chemical building block.

Molecular Identity and Physicochemical Properties

This compound is a derivative of cinnamic acid featuring an acetamido group at the para-position of the phenyl ring. This substitution significantly influences its electronic properties and potential for further chemical modification.

Chemical Structure

The structure consists of a core phenyl ring substituted with an acrylic acid moiety and an N-acetyl group. The acrylic acid side chain typically exists in the more stable trans (E) configuration.

Caption: Figure 1. Chemical Structure of this compound.

Core Properties

The key identifiers and physicochemical properties are summarized below. It is noteworthy that while this compound is commercially available as a synthetic reagent, extensive characterization data such as a specific melting point and pKa are not widely reported in the literature, underscoring its primary role as an intermediate rather than a final product.[1]

PropertyValueSource(s)
CAS Number 7152-04-7[2][3]
Molecular Formula C₁₁H₁₁NO₃[2]
Molecular Weight 205.21 g/mol [2]
IUPAC Name (E)-3-(4-acetamidophenyl)prop-2-enoic acidN/A
Synonyms 4-Acetamidocinnamic acid, N-Acetyl-p-aminocinnamic acid[4]
Appearance Typically an off-white to pale yellow solidGeneral Supplier Data
Melting Point Data not consistently reported in literature. Expected to be >200 °C based on similar structures.N/A
Solubility Expected to be sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.Inferred from structure
pKa Not experimentally reported. Estimated to be ~4.5, similar to other cinnamic acids, influenced by the electron-donating nature of the acetamido group.Inferred from structure[5]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral features based on its functional groups and data from analogous compounds.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the molecule's functional groups. The key vibrational bands are highly characteristic.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300-3200N-H StretchAmideThe secondary amide N-H bond shows a characteristic stretching frequency.
3300-2500O-H Stretch (broad)Carboxylic AcidExtensive hydrogen bonding in the carboxylic acid dimer results in a very broad absorption band.
~1690C=O StretchCarboxylic AcidCarbonyl of the acid, typically at a lower frequency due to conjugation with the C=C bond and phenyl ring.
~1665C=O Stretch (Amide I)AmideThe amide carbonyl stretch is a strong, characteristic band.
~1625C=C StretchAlkeneConjugation with the phenyl ring and carbonyl group lowers the frequency of the alkene stretch.
~1595, ~1510C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
~1540N-H Bend (Amide II)AmideA characteristic band for secondary amides, resulting from a mix of N-H bending and C-N stretching.
~980=C-H BendTrans AlkeneThe out-of-plane bend for a trans-disubstituted alkene is a strong, diagnostically useful peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation. The expected spectra in a solvent like DMSO-d₆ are detailed below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

Chemical Shift (δ, ppm)MultiplicityIntegrationProton AssignmentRationale
~12.3Broad Singlet1H-COOH The acidic proton is typically deshielded and often broad due to chemical exchange.
~10.2Singlet1H-NH- The amide proton signal is a sharp singlet.
~7.65Doublet2HAr-H (ortho to acrylic)These aromatic protons are deshielded by the adjacent acrylic acid group. They appear as a doublet due to coupling with their meta neighbors.
~7.55Doublet, J ≈ 16 Hz1HAr-CH= The vinyl proton alpha to the aromatic ring is deshielded and split into a doublet by the other vinyl proton. The large coupling constant confirms the trans geometry.
~7.50Doublet2HAr-H (ortho to amide)These aromatic protons are shielded relative to their counterparts and appear as a doublet.
~6.45Doublet, J ≈ 16 Hz1H=CH-COOH The vinyl proton beta to the aromatic ring is less deshielded and is split into a doublet by the alpha vinyl proton.
~2.05Singlet3H-CH₃ The methyl protons of the acetyl group appear as a sharp singlet.

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~168.5Amide C =OThe amide carbonyl carbon is characteristically found in this region.
~167.5Carboxylic Acid C =OThe acid carbonyl carbon is also highly deshielded.
~142.0Ar-C H=The vinyl carbon attached to the phenyl ring.
~141.5Ar-C -NHThe aromatic carbon atom bonded to the nitrogen of the amide group.
~129.5Ar-C H (ortho to acrylic)Aromatic methine carbons.
~129.0Ar-C -CH=The aromatic carbon atom bonded to the acrylic acid group.
~119.0=C H-COOHThe vinyl carbon attached to the carboxylic acid group.
~118.5Ar-C H (ortho to amide)Aromatic methine carbons, shielded by the amide group.
~24.0-C H₃The methyl carbon of the acetyl group.
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a clear molecular ion peak (M⁺) and predictable fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 205

  • Key Fragments:

    • m/z = 188 [M - OH]⁺: Loss of a hydroxyl radical.

    • m/z = 163 [M - C₂H₂O]⁺: Loss of ketene from the acetyl group.

    • m/z = 146 [M - COOH - CH₃]⁺: Loss of the carboxyl group and a methyl radical.

    • m/z = 120: Corresponding to the 4-vinylaniline cation radical.

Synthesis Protocol: Knoevenagel-Doebner Condensation

The most direct and reliable synthesis of this compound is via the Knoevenagel-Doebner condensation.[8] This reaction involves the condensation of 4-acetamidobenzaldehyde with malonic acid, catalyzed by a base, followed by in-situ decarboxylation.[4]

Causality and Mechanistic Insight

The Knoevenagel-Doebner condensation is a cornerstone of C-C bond formation.[9]

  • Catalyst Role: Pyridine serves as both a weakly basic solvent and catalyst. Piperidine, a stronger secondary amine base, is added in catalytic amounts to deprotonate malonic acid, forming a nucleophilic enolate.[10]

  • Condensation: This enolate attacks the electrophilic carbonyl carbon of 4-acetamidobenzaldehyde.

  • Dehydration & Decarboxylation: The resulting aldol-type adduct readily dehydrates to form a more stable, conjugated system. When heated in pyridine, the intermediate dicarboxylic acid undergoes decarboxylation to yield the final trans-cinnamic acid derivative.[8]

G Figure 2. Synthesis Workflow via Knoevenagel-Doebner Condensation reagents Reagents: - 4-Acetamidobenzaldehyde - Malonic Acid - Pyridine (Solvent) - Piperidine (Catalyst) step1 Step 1: Dissolution Dissolve 4-acetamidobenzaldehyde and malonic acid in pyridine in a reaction flask. reagents->step1 step2 Step 2: Catalyst Addition Add a catalytic amount of piperidine to initiate the reaction. step1->step2 step3 Step 3: Reaction Heat the mixture under reflux (e.g., 70-90°C) for several hours to drive condensation and decarboxylation. step2->step3 step4 Step 4: Work-up Cool the reaction mixture and pour into cold, dilute HCl (aq). step3->step4 step5 Step 5: Isolation Collect the precipitated solid product by vacuum filtration. step4->step5 step6 Step 6: Purification Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure product. step5->step6

Caption: Figure 2. Synthesis Workflow via Knoevenagel-Doebner Condensation.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful execution will yield a product whose spectroscopic data matches the profile described in Section 2.0.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-acetamidobenzaldehyde (1.0 eq) and malonic acid (1.3 eq).

  • Solvent Addition: Add anhydrous pyridine (approx. 3-4 mL per gram of aldehyde) to dissolve the solids.

  • Catalyst Addition: Add piperidine (approx. 0.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 90°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using 1:1 ethyl acetate:hexanes), observing the consumption of the aldehyde.

  • Quenching and Precipitation: After cooling to room temperature, slowly pour the dark reaction mixture into a beaker containing a stirred solution of cold 10% aqueous hydrochloric acid. A solid precipitate should form immediately.

  • Isolation: Allow the suspension to stir in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying and Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an ethanol/water mixture.

Applications in Research and Drug Development

While specific FDA-approved applications for this compound are not documented, its value lies in its role as a versatile synthetic intermediate. The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological activity.[7][11][12]

Role as a Synthetic Intermediate

The molecule possesses three key handles for chemical modification: the carboxylic acid, the alkene, and the aromatic ring, making it an ideal starting point for building more complex molecules.[]

  • Carboxylic Acid: Can be readily converted into esters, amides, or acid chlorides, allowing for linkage to other molecules or pharmacophores.[14]

  • Alkene: Can undergo hydrogenation to produce the saturated propanoic acid derivative or be subjected to various addition reactions.

  • Aromatic Ring: The acetamido group can be hydrolyzed back to a primary amine, which can then be used in a wide range of reactions (e.g., diazotization, amide coupling, reductive amination).

This versatility makes it a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[15]

G Figure 3. Role as a Versatile Chemical Scaffold cluster_mods Chemical Modifications cluster_apps Target Molecule Classes start This compound (CAS 7152-04-7) mod1 Carboxylic Acid Derivatization (Esterification, Amidation) start->mod1 mod2 Alkene Modification (e.g., Hydrogenation) start->mod2 mod3 Amide Hydrolysis → Primary Amine start->mod3 app1 Novel Ester/Amide Drugs (e.g., Antimicrobials) mod1->app1 app2 Saturated Phenylpropanoic Acid Derivatives mod2->app2 app3 Further Functionalized Aniline Scaffolds mod3->app3

References

An In-depth Technical Guide to the Spectroscopic Data of 3-[4-(acetylamino)phenyl]acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 3-[4-(acetylamino)phenyl]acrylic acid, a compound of interest for researchers, scientists, and professionals in drug development. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical reference for the structural elucidation and characterization of this molecule.

Introduction

This compound, also known as N-acetyl-4-aminocinnamic acid, possesses a molecular structure that combines several key functional groups: a carboxylic acid, an amide, a phenyl ring, and an alkene. This unique combination makes spectroscopic analysis a powerful tool for its unambiguous identification and characterization. Understanding the spectroscopic signature of this compound is paramount for quality control, reaction monitoring, and exploring its potential applications. This guide will walk you through the experimental methodologies and detailed interpretation of the NMR, IR, and Mass spectra of this compound.

The molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the exchangeable protons (e.g., -OH and -NH) to be observed.

Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[1] For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a proton-decoupled pulse sequence are employed to obtain singlets for each unique carbon atom.[1]

¹H NMR Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.3br s1H-COOH
~10.0s1H-NH-
~7.6d2HAr-H
~7.5d2HAr-H
~7.5d1H=CH-Ar
~6.4d1H=CH-COOH
~2.1s3H-COCH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

  • Carboxylic Acid Proton (~12.3 ppm): The broad singlet in the downfield region is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

  • Amide Proton (~10.0 ppm): The singlet at around 10.0 ppm is assigned to the amide proton (-NH-). Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.

  • Aromatic Protons (~7.6 and ~7.5 ppm): The two doublets in the aromatic region, each integrating to two protons, are characteristic of a 1,4-disubstituted benzene ring. The protons on the ring are split by their adjacent neighbors, resulting in the doublet multiplicity.

  • Alkene Protons (~7.5 and ~6.4 ppm): The two doublets in the alkene region are assigned to the vinylic protons. The large coupling constant (typically >15 Hz) between these two protons indicates a trans configuration. The proton closer to the aromatic ring is more deshielded and appears further downfield.

  • Acetyl Protons (~2.1 ppm): The singlet integrating to three protons in the upfield region is characteristic of the methyl protons of the acetyl group.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in Spectrometer transfer->spectrometer acquire Acquire Spectrum spectrometer->acquire process Process Raw Data (FID) acquire->process interpret Interpret Spectrum process->interpret

Caption: A simplified workflow for acquiring an NMR spectrum.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~169.0Amide C=O
~168.0Carboxylic Acid C=O
~142.0Ar-C (quaternary, attached to N)
~140.0=CH-Ar
~130.0Ar-C (quaternary, attached to alkene)
~129.0Ar-CH
~120.0Ar-CH
~118.0=CH-COOH
~24.0-COCH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

  • Carbonyl Carbons (~169.0 and ~168.0 ppm): The two signals in the far downfield region correspond to the two carbonyl carbons of the amide and carboxylic acid groups.

  • Aromatic and Alkene Carbons (~142.0 - ~118.0 ppm): The signals in this region are assigned to the carbons of the phenyl ring and the double bond. The quaternary carbons (those without attached protons) generally show weaker signals.

  • Methyl Carbon (~24.0 ppm): The signal in the upfield region is attributed to the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2] This pellet is then placed in the sample holder of the FTIR instrument.

IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3300N-H stretchAmide
~3100-3000C-H stretchAromatic/Alkene
~1700C=O stretchCarboxylic Acid
~1660C=O stretchAmide (Amide I band)
~1600, ~1500C=C stretchAromatic Ring
~1540N-H bendAmide (Amide II band)
~980=C-H bendtrans-Alkene

Interpretation:

  • O-H Stretch (3300-2500 cm⁻¹): A very broad absorption in this region is a hallmark of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

  • N-H Stretch (~3300 cm⁻¹): A moderately sharp peak in this region is indicative of the N-H stretching vibration of the secondary amide.

  • C=O Stretches (~1700 and ~1660 cm⁻¹): Two distinct carbonyl absorptions are expected. The one at higher wavenumber (~1700 cm⁻¹) is from the carboxylic acid, while the one at a slightly lower wavenumber (~1660 cm⁻¹) is the Amide I band of the secondary amide.

  • Aromatic and Alkene C=C Stretches (~1600, ~1500 cm⁻¹): Absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring and the conjugated alkene.

  • N-H Bend (~1540 cm⁻¹): This absorption, known as the Amide II band, arises from the N-H bending vibration coupled with C-N stretching.

  • trans-Alkene C-H Bend (~980 cm⁻¹): A strong absorption around this wavenumber is a diagnostic peak for the out-of-plane bending of the hydrogens on a trans-disubstituted double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The sample is introduced into the mass spectrometer, often via a direct insertion probe, and vaporized. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes ionization and fragmentation of the molecule.[3] The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z).[3]

Mass Spectrum and Interpretation

The mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions. The molecular formula is C₁₁H₁₁NO₃, and the molecular weight is 205.21 g/mol .[3]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺˙) at m/z = 205: This peak corresponds to the intact molecule with one electron removed.

  • Loss of -OH (m/z = 188): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.

  • Loss of -COOH (m/z = 160): Loss of the entire carboxyl group as a radical is another possible fragmentation pathway.

  • Loss of Acetyl Group (m/z = 162): Cleavage of the amide bond can lead to the loss of an acetyl radical.

  • Formation of an Acylium Ion (m/z = 43): The acetyl group can form a stable acylium ion, which would give a prominent peak at m/z 43.

MS_Fragmentation M Molecular Ion (M⁺˙) m/z = 205 M_OH [M-OH]⁺ m/z = 188 M->M_OH -OH M_COOH [M-COOH]⁺ m/z = 160 M->M_COOH -COOH M_Ac [M-COCH₃]⁺ m/z = 162 M->M_Ac -COCH₃ Acylium [CH₃CO]⁺ m/z = 43 M->Acylium cleavage

References

Unraveling the Anticancer Potential of 3-[4-(acetylamino)phenyl]acrylic Acid: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While 3-[4-(acetylamino)phenyl]acrylic acid, also known as 4-acetamidocinnamic acid, remains a relatively under-investigated compound in oncology, its core structure as a cinnamic acid derivative places it within a class of molecules with significant and well-documented anticancer properties. This technical guide synthesizes the current understanding of the mechanisms of action of cinnamic acid derivatives against cancer cells to propose a scientifically-grounded framework for investigating the potential of this compound as a novel therapeutic agent. We will delve into the probable signaling pathways this compound may modulate, provide detailed experimental protocols for mechanistic validation, and present comparative data from structurally related molecules to guide future research.

Introduction: The Promise of a Cinnamic Acid Scaffold

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potent anticancer effects.[1] The structural versatility of the cinnamic acid scaffold allows for a wide range of modifications, leading to compounds with varied and specific biological activities.[2][3] this compound, with its characteristic phenylacrylic acid backbone and an acetylamino substitution, is poised for exploration within the landscape of cancer therapeutics. This guide will, therefore, extrapolate from the known anticancer mechanisms of related cinnamic acid derivatives to build a cogent hypothesis for the action of this specific molecule.

Proposed Mechanisms of Action in Cancer Cells

The anticancer effects of cinnamic acid derivatives are multifaceted, often involving the modulation of several key signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.[1][4] Below, we explore the most probable mechanisms through which this compound may exert its anticancer effects.

Inhibition of Oncogenic Protein Kinases

A primary mechanism of action for many cinnamic acid derivatives is the direct inhibition of protein kinases that are often dysregulated in cancer.[4][5] These enzymes play a crucial role in cell signaling networks that control cell growth, differentiation, and survival.[6][7]

  • Epidermal Growth Factor Receptor (EGFR) and HER2: Several cinnamic acid derivatives have been identified as inhibitors of EGFR and HER2, which are key members of the ErbB family of receptor tyrosine kinases.[6][8] Overexpression or mutation of these kinases is a hallmark of many cancers, including lung, breast, and colon cancer. Inhibition of EGFR/HER2 signaling can block downstream pathways such as the RAS/MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and survival.[9]

  • BCR-ABL: In chronic myeloid leukemia (CML), the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives cancer cell proliferation. Cinnamic acid derivatives have shown potential in inhibiting this oncoprotein.[5][6]

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Cinnamic acid derivatives have been shown to trigger apoptosis in various cancer cell lines.[2][10]

  • Caspase Activation: This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[2]

  • Modulation of Bcl-2 Family Proteins: Cinnamic acid derivatives can also modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis. This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[2]

Cell Cycle Arrest

Disruption of the cell cycle is another key strategy for inhibiting cancer cell growth. Cinnamic acid derivatives have been observed to induce cell cycle arrest at different phases.[10][11]

  • G0/G1 and G2/M Phase Arrest: By arresting cells in these phases, the compounds prevent them from entering the S phase (DNA synthesis) or M phase (mitosis), respectively, thereby halting proliferation.[10][11]

Inhibition of NF-κB Signaling

The transcription factor NF-κB is a critical mediator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. Some cinnamic acid derivatives have been shown to inhibit the NF-κB signaling pathway.[2]

Modulation of Other Key Cellular Processes
  • Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. Cinnamic acid derivatives have been designed as MMP inhibitors.[12]

  • Induction of Autophagy: Autophagy is a cellular self-digestion process that can either promote cell survival or lead to cell death. Some cinnamic acid derivatives have been shown to induce autophagic cell death in cancer cells.[3]

  • Inhibition of Tubulin Polymerization: Similar to well-known chemotherapy drugs, some cinnamic acid derivatives can inhibit the polymerization of tubulin, a key component of microtubules. This disrupts the mitotic spindle and leads to cell cycle arrest and apoptosis.[11]

Proposed_Mechanism_of_Action cluster_0 This compound cluster_1 Molecular Targets cluster_2 Cellular Effects cluster_3 Downstream Pathways Compound This compound EGFR EGFR/HER2 Compound->EGFR Inhibits BCR_ABL BCR-ABL Compound->BCR_ABL Inhibits NF_kB NF-κB Compound->NF_kB Inhibits Tubulin Tubulin Compound->Tubulin Inhibits MMPs MMPs Compound->MMPs Inhibits Apoptosis Apoptosis Induction Compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Kinase_Inhibition Kinase Inhibition EGFR->Kinase_Inhibition BCR_ABL->Kinase_Inhibition NF_kB->Apoptosis Promotes (Inhibition leads to apoptosis) Tubulin->Cell_Cycle_Arrest Disrupts Mitosis Metastasis_Inhibition Inhibition of Metastasis MMPs->Metastasis_Inhibition PI3K_Akt PI3K/Akt Pathway Kinase_Inhibition->PI3K_Akt Blocks RAS_MAPK RAS/MAPK Pathway Kinase_Inhibition->RAS_MAPK Blocks Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Bcl2_Modulation Bcl-2 Family Modulation Apoptosis->Bcl2_Modulation

Caption: Proposed signaling pathways modulated by this compound.

Experimental Protocols for Mechanistic Validation

To investigate the proposed mechanisms of action for this compound, a series of well-established in vitro assays are recommended.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis.

Protocol:

  • Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the compound on cell cycle distribution.

Protocol:

  • Treat cells with the compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To investigate the effect of the compound on the expression and phosphorylation of key signaling proteins.

Protocol:

  • Treat cells with the compound for the desired time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, cleaved caspase-3, Bcl-2, Bax).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanistic Assays cluster_2 Target Validation Cell_Culture Cancer Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay MTT Assay (Determine IC50) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Based on IC50 Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) MTT_Assay->Cell_Cycle_Analysis Based on IC50 Western_Blot Western Blot (Protein Expression) MTT_Assay->Western_Blot Based on IC50 Kinase_Assay Kinase Inhibition Assay (e.g., EGFR) Western_Blot->Kinase_Assay Identify Potential Targets Docking Molecular Docking (In Silico) Kinase_Assay->Docking Validate Interaction

Caption: A general experimental workflow for mechanistic validation.

Quantitative Data from Structurally Related Cinnamic Acid Derivatives

To provide a benchmark for future studies on this compound, the following table summarizes the reported cytotoxic activities (IC50 values) of various cinnamic acid derivatives against different cancer cell lines.

Cinnamic Acid DerivativeCancer Cell LineIC50 (µM)Reference
3,4,5-trihydroxycinnamate decyl esterMCF-7 (Breast)~3.2[2]
(E)-N-[(3,4-dichlorophenyl)methyl]-3-(4-phenoxyphenyl)-2-propenamide (LQM755)AGS (Gastric)Potent activity reported[13]
Compound 21 (cinnamic acid hydroxamate)MDA-MB-231 (Breast)5[11]
Compound 5 (novel cinnamic acid derivative)A-549 (Lung)10.36[12]
3-(4-chlorophenyl) acrylic acid 4bMDA-MB-231 (Breast)3.24
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22A549 (Lung)2.47[14]

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of this compound is currently lacking, the extensive research on its parent scaffold, cinnamic acid, provides a strong rationale for its investigation as a potential therapeutic agent. The proposed mechanisms of action, including the inhibition of oncogenic kinases, induction of apoptosis, and cell cycle arrest, offer a clear roadmap for future research.

Moving forward, it is imperative to:

  • Synthesize and characterize this compound.

  • Perform comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile.

  • Utilize the experimental protocols outlined in this guide to elucidate its precise mechanism of action.

  • Conduct in vivo studies in animal models to evaluate its efficacy and safety.

The exploration of this compound represents a promising avenue for the development of novel and effective cancer therapies.

References

An In-depth Technical Guide to N-acetyl-4-aminocinnamic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acetyl-4-aminocinnamic acid, an acetylated derivative of 4-aminocinnamic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. While not extensively documented as a standalone compound, its synthesis and properties can be inferred from the well-established chemistry of its parent compound, 4-aminocinnamic acid, and the N-acetylation of aromatic amines. This guide provides a comprehensive overview of the synthesis, purification, and characterization of N-acetyl-4-aminocinnamic acid. Furthermore, it explores its potential biological activities and applications, drawing parallels with related cinnamic acid derivatives and other N-acetylated compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the potential of this and similar molecules.

Introduction: The Rationale for N-acetyl-4-aminocinnamic Acid

Cinnamic acid and its derivatives are a class of organic compounds that are ubiquitously found in the plant kingdom.[1] They serve as precursors to a wide variety of natural products and exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The 4-aminocinnamic acid scaffold, in particular, offers a versatile platform for chemical modification, with the amino group providing a reactive handle for the introduction of various functional groups.

The process of N-acetylation, the introduction of an acetyl group onto a nitrogen atom, is a common strategy in medicinal chemistry to modify the physicochemical and biological properties of a compound.[4][5] Acetylation can alter a molecule's polarity, solubility, and ability to participate in hydrogen bonding, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

This guide focuses on the synthesis and potential utility of N-acetyl-4-aminocinnamic acid, a molecule that combines the structural features of cinnamic acid with the modifying effects of N-acetylation.

Synthesis of N-acetyl-4-aminocinnamic Acid

The synthesis of N-acetyl-4-aminocinnamic acid is predicated on the N-acetylation of its precursor, 4-aminocinnamic acid. A variety of established methods for the N-acetylation of aromatic amines can be adapted for this purpose.[4][5][6][7][8] The choice of method often depends on factors such as scale, desired purity, and available reagents.

General Reaction Scheme

The fundamental reaction involves the treatment of 4-aminocinnamic acid with an acetylating agent, typically in the presence of a base or a catalyst.

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product 4-Aminocinnamic_Acid 4-Aminocinnamic Acid N-acetyl-4-aminocinnamic_Acid N-acetyl-4-aminocinnamic Acid 4-Aminocinnamic_Acid->N-acetyl-4-aminocinnamic_Acid Acetylation Acetylating_Agent Acetic Anhydride or Acetyl Chloride Acetylating_Agent->N-acetyl-4-aminocinnamic_Acid

Caption: General reaction for the synthesis of N-acetyl-4-aminocinnamic acid.

Experimental Protocol: N-acetylation using Acetic Anhydride

This protocol describes a common and effective method for the N-acetylation of 4-aminocinnamic acid using acetic anhydride.

Materials:

  • 4-Aminocinnamic acid

  • Acetic anhydride

  • Aqueous sodium acetate solution (e.g., 10% w/v)

  • Hydrochloric acid (e.g., 1 M)

  • Distilled water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment (magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 4-aminocinnamic acid in a suitable volume of aqueous sodium acetate solution with stirring. The sodium acetate acts as a base to neutralize the acetic acid byproduct.

  • Acetylation: Cool the solution in an ice bath. Slowly add a slight excess (e.g., 1.1 equivalents) of acetic anhydride to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

  • Reaction Monitoring: Allow the reaction mixture to stir in the ice bath for 1-2 hours and then at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 4-5. This will protonate the carboxylate group and precipitate the N-acetyl-4-aminocinnamic acid product.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold distilled water to remove any remaining salts and impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure N-acetyl-4-aminocinnamic acid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Physicochemical Properties and Characterization

The successful synthesis and purity of N-acetyl-4-aminocinnamic acid must be confirmed through various analytical techniques.

Expected Physicochemical Properties

The properties of N-acetyl-4-aminocinnamic acid can be predicted based on its structure and by comparison to its parent compound.

Property4-Aminocinnamic AcidN-acetyl-4-aminocinnamic Acid (Predicted)
Molecular Formula C₉H₉NO₂[9]C₁₁H₁₁NO₃
Molecular Weight 163.17 g/mol [9]205.21 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline solid
Melting Point 170 °C[10]Expected to be higher than the parent compound due to increased molecular weight and potential for stronger intermolecular interactions.
Solubility Sparingly soluble in waterLikely to have altered solubility, potentially increased solubility in polar organic solvents.
Analytical Characterization Workflow

A systematic workflow should be employed to confirm the identity and purity of the synthesized compound.

G Start Synthesized Product TLC Thin-Layer Chromatography (TLC) - Purity assessment - Reaction monitoring Start->TLC MeltingPoint Melting Point Analysis - Purity indicator TLC->MeltingPoint FTIR FTIR Spectroscopy - Identification of functional groups (Amide C=O, N-H stretch) MeltingPoint->FTIR NMR NMR Spectroscopy (¹H and ¹³C) - Structural elucidation FTIR->NMR MS Mass Spectrometry - Molecular weight confirmation NMR->MS End Confirmed N-acetyl-4- aminocinnamic Acid MS->End

Caption: Analytical workflow for the characterization of N-acetyl-4-aminocinnamic acid.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the cinnamic acid backbone, and a new singlet corresponding to the acetyl methyl protons. The disappearance of the primary amine protons of the starting material would also be indicative of a successful reaction.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a new carbonyl carbon signal from the acetyl group and shifts in the signals of the aromatic carbons attached to the nitrogen atom.

  • FTIR Spectroscopy: The infrared spectrum should display a characteristic amide C=O stretching band (typically around 1650 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹), which are absent in the starting material.

  • Mass Spectrometry: Mass spectrometry will be used to confirm the molecular weight of the product, which should correspond to the calculated mass of N-acetyl-4-aminocinnamic acid.

Potential Biological Activities and Applications

While specific biological data for N-acetyl-4-aminocinnamic acid is scarce, its potential activities can be extrapolated from the known properties of cinnamic acid derivatives and N-acetylated compounds.

  • Anticancer Potential: Cinnamic acid and its derivatives have been investigated for their anticancer properties.[11][12] The introduction of an N-acetyl group could modulate this activity by altering the compound's interaction with biological targets.

  • Antimicrobial Activity: Many cinnamic acid derivatives exhibit antimicrobial effects.[2] The N-acetylated form may possess a modified spectrum of activity against various bacterial and fungal strains.

  • Anti-inflammatory Properties: Cinnamic acid derivatives have demonstrated anti-inflammatory effects.[2] N-acetylation could influence these properties by altering the molecule's ability to modulate inflammatory pathways.

  • Drug Delivery and Prodrugs: The N-acetyl group can be used to modify the pharmacokinetic properties of a drug, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile. N-acetyl-4-aminocinnamic acid could serve as a precursor or a prodrug that is metabolized in vivo to release the active 4-aminocinnamic acid.

Conclusion

N-acetyl-4-aminocinnamic acid is a readily synthesizable derivative of 4-aminocinnamic acid with the potential for diverse applications in medicinal chemistry and materials science. This technical guide provides a foundational framework for its synthesis, characterization, and the exploration of its biological activities. The straightforward N-acetylation of the parent compound, coupled with a systematic approach to its purification and analytical confirmation, will enable researchers to further investigate the unique properties and potential applications of this intriguing molecule. Further studies are warranted to fully elucidate its biological profile and to determine its utility in various scientific and therapeutic contexts.

References

Theoretical Insights into the Molecular Structure and Properties of 3-[4-(acetylamino)phenyl]acrylic acid: A Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 3-[4-(acetylamino)phenyl]acrylic acid, a molecule of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this paper presents a detailed examination of the molecule's structural, vibrational, and electronic properties. Through a combination of in-depth computational protocols and clear visualizations, this document serves as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and predict the behavior of this and similar molecular structures.

Introduction

This compound, with the molecular formula C₁₁H₁₁NO₃, is a derivative of cinnamic acid, a class of compounds known for their wide range of biological activities and applications in materials science.[1][2] The presence of the acetylamino and acrylic acid functional groups imparts specific electronic and structural characteristics that are crucial for its chemical reactivity and potential applications. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for elucidating the intricate relationship between a molecule's structure and its macroscopic properties.[3][4][5]

This guide presents a rigorous computational investigation of this compound. By providing a detailed, step-by-step methodology and explaining the rationale behind the chosen computational strategies, we aim to offer a self-validating framework for the theoretical analysis of this molecule. The insights gained from this study are intended to support and guide experimental research in the development of novel therapeutic agents and functional materials.

Computational Methodology

The theoretical calculations presented in this guide were performed using established quantum chemical software packages. The choice of methodology is critical for obtaining accurate and reliable results. Here, we detail the selected methods and the reasoning behind their selection.

Geometry Optimization

The initial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol: Geometry Optimization

  • Method Selection: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was chosen. B3LYP is a widely used and well-validated functional that provides a good balance between computational cost and accuracy for organic molecules.[4][6]

  • Basis Set Selection: The 6-311++G(d,p) basis set was employed. This Pople-style basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is crucial for accurately describing the electronic distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.[4]

  • Convergence Criteria: The optimization was performed until the forces on each atom were less than 0.00045 Hartree/Bohr and the displacement for the next optimization step was less than 0.0018 Bohr.

The following diagram illustrates the general workflow for the computational analysis.

G cluster_input Input cluster_calc Computational Analysis cluster_output Output mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial guess freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized structure elec_prop Electronic Property Calculation (HOMO-LUMO) geom_opt->elec_prop Optimized structure opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra IR & Raman Spectra freq_calc->vib_spectra elec_data Electronic Properties (Energy Gap, Reactivity Descriptors) elec_prop->elec_data

Caption: Workflow of the theoretical analysis of this compound.

Vibrational Analysis

Following geometry optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. Furthermore, these calculations provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[7][8][9]

Protocol: Vibrational Frequency Calculation

  • Method: The same DFT/B3LYP method and 6-311++G(d,p) basis set as in the geometry optimization were used.

  • Analysis: The calculated vibrational frequencies are often systematically overestimated compared to experimental values. Therefore, a scaling factor is typically applied to improve the agreement with experimental data.

Electronic Properties Analysis

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable insights into its reactivity and electronic transitions.[3][10][11] The HOMO-LUMO energy gap is a key parameter for assessing the molecule's stability and reactivity.[12]

Protocol: HOMO-LUMO Analysis

  • Method: The HOMO and LUMO energies are obtained from the output of the DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Reactivity Descriptors: From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, including:

    • Ionization Potential (I) ≈ -E_HOMO

    • Electron Affinity (A) ≈ -E_LUMO

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Potential (μ) = -(I + A) / 2

    • Electrophilicity Index (ω) = μ² / (2η)

Results and Discussion

Molecular Structure

The optimized geometry of this compound reveals a nearly planar structure, which is expected due to the presence of the phenyl ring and the conjugated system of the acrylic acid moiety. The planarity facilitates electron delocalization across the molecule.

The following diagram depicts the optimized molecular structure with atom numbering.

References

Solubility and pKa of 3-[4-(acetylamino)phenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-[4-(acetylamino)phenyl]acrylic acid: pKa and Solubility

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a molecule of interest in pharmaceutical and materials science research. The acid dissociation constant (pKa) and solubility are critical physicochemical parameters that govern a compound's behavior in various environments, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.[1] This document details the theoretical underpinnings and provides field-proven experimental protocols for the accurate determination of these properties. Methodologies discussed include potentiometric titration and UV-spectrophotometry for pKa determination, and the gold-standard shake-flask method for equilibrium solubility. The narrative emphasizes the causal relationships behind experimental choices, ensuring a self-validating and robust approach for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known as 4-Acetamidocinnamic acid, is an organic compound featuring a carboxylic acid group conjugated to an acetyl-substituted phenyl ring. This structure confers specific physicochemical properties that are essential to understand for any application in drug discovery or materials science.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 4-Acetamidocinnamic acid[2]
CAS Number 7152-04-7[2][3]
Molecular Formula C₁₁H₁₁NO₃[3][4]
Molecular Weight 205.21 g/mol [3][4]
Chemical Structure N/A

The key functional groups—the carboxylic acid and the acetamido group—dictate the molecule's ionization and solubility behavior, which are the central subjects of this guide.

The Acid Dissociation Constant (pKa): Theory and Determination

The pKa is a quantitative measure of the strength of an acid in solution. For this compound, the primary ionizable center is the carboxylic acid (-COOH) group. At a pH equal to the pKa, the molecule exists in a 50:50 equilibrium between its protonated (neutral, HA) and deprotonated (ionized, A⁻) forms. This equilibrium is fundamental, as the ionization state dramatically affects properties like solubility, membrane permeability, and protein binding.[1]

The Importance of pKa in a Pharmaceutical Context

The gastrointestinal tract presents a varying pH environment, from the highly acidic stomach (pH 1-3.5) to the more neutral or slightly alkaline intestine (pH 5.5-8).[1] A compound's pKa determines its charge state in these compartments, which in turn governs its absorption. For an acidic molecule like this one, it will be predominantly neutral and less soluble in the stomach, but increasingly ionized and more soluble in the intestines.

Experimental Methodologies for pKa Determination

Accurate pKa measurement is crucial. While computational predictions exist, experimental determination remains the benchmark for reliability.[5] Several robust methods are available.

  • Potentiometric Titration: This is a highly precise and widely used technique.[6][7] It involves the gradual addition of a titrant (e.g., 0.1 M NaOH) to a solution of the compound while monitoring the pH with a calibrated electrode.[8] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the acid has been neutralized.[8][9][10]

  • UV-Visible Spectrophotometry: This method is applicable when the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorbance spectra.[6] A series of measurements are taken in buffers of known pH, and the change in absorbance is used to calculate the ratio of the two species, from which the pKa is derived.[1][11] This technique is advantageous for sparingly soluble compounds and requires less material than potentiometry.

  • Capillary Electrophoresis (CE): CE is a powerful, high-throughput technique that requires minimal sample (typically <50 µL).[5][12] The method measures the effective electrophoretic mobility of the compound across a range of pH values. A plot of mobility versus pH generates a sigmoidal curve, and the inflection point directly corresponds to the pKa.[5] Its key advantages include high accuracy for low-solubility compounds and the ability to analyze impure samples.[5][12]

Experimental Workflow and Protocol: Potentiometric pKa Determination

The following protocol provides a self-validating system for accurate pKa determination via potentiometric titration.

G cluster_prep Phase 1: Preparation cluster_titration Phase 2: Titration cluster_analysis Phase 3: Data Analysis A Calibrate pH meter (pH 4, 7, 10 buffers) B Prepare 0.1 M NaOH & 0.1 M HCl titrants A->B C Prepare analyte solution (~1 mM in water/co-solvent) B->C D Add KCl to maintain ionic strength (0.15 M) C->D E Purge analyte with N₂ to remove dissolved CO₂ D->E F Immerse calibrated electrode and begin stirring E->F G Add titrant (NaOH) in small, precise increments F->G H Record pH after stabilization (<0.01 pH unit/min drift) G->H G->H Repeat until past equivalence point I Plot pH vs. Volume of Titrant H->I J Calculate 1st derivative (ΔpH/ΔV) to find Equivalence Point (Veq) I->J K Determine volume at half-equivalence (Veq/2) J->K L Read pH at Veq/2 from curve pH = pKa K->L

Caption: Workflow for pKa determination by potentiometric titration.

  • System Preparation:

    • Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[8]

    • Prepare and standardize a carbonate-free 0.1 M NaOH solution, which will serve as the titrant.

    • Accurately weigh and dissolve the this compound in a suitable volume of purified water to achieve a concentration of approximately 1 mM. If solubility is limited, a co-solvent (e.g., methanol) may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.

    • Add a concentrated solution of KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[8] This is critical as ionic activity can influence pH measurements.

  • Titration Procedure:

    • Transfer a known volume of the analyte solution to a thermostatted reaction vessel equipped with a magnetic stirrer.

    • Purge the solution with nitrogen for 10-15 minutes before and during the titration.[8] This displaces dissolved CO₂, which can form carbonic acid and interfere with the titration of weak acids.

    • Immerse the calibrated pH electrode and a precision titrant delivery tube into the solution.

    • Begin adding the 0.1 M NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize (drift < 0.01 pH units per minute) before recording the pH and total volume of titrant added.[8] Smaller increments should be used near the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of this derivative plot corresponds to the equivalence point volume (Veq).

    • Determine the half-equivalence point volume (Veq/2).

    • From the original titration curve, find the pH at the half-equivalence point volume. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.[10]

Solubility: The Cornerstone of Bioavailability

Solubility is the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature. For pharmaceutical applications, aqueous solubility is a primary determinant of oral bioavailability.

The Interplay of pH, pKa, and Solubility

The solubility of an ionizable compound like this compound is highly dependent on pH. The relationship is described by the Henderson-Hasselbalch equation.[13][14][15]

The total aqueous solubility (S) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form in a saturated solution:

S = S₀ + [A⁻]

This can be expressed in relation to the pKa:

For an acid: S = S₀ (1 + 10^(pH - pKa))

This equation demonstrates that as the pH increases above the pKa, the total solubility of an acidic compound increases exponentially. This is because the equilibrium shifts towards the more soluble ionized (A⁻) form.

Table 2: Predicted pH-Solubility Profile for an Acid with pKa ≈ 4.5 and S₀ = 0.1 mg/mL

pHDominant SpeciesPredicted Total Solubility (S)
2.5HA (Neutral)~0.10 mg/mL
3.5HA (Neutral)~0.11 mg/mL
4.5[HA] = [A⁻]0.20 mg/mL
5.5A⁻ (Ionized)1.10 mg/mL
6.5A⁻ (Ionized)10.1 mg/mL
7.4A⁻ (Ionized)~80.2 mg/mL

Note: This table is illustrative, based on a hypothetical pKa and intrinsic solubility (S₀) to demonstrate the principle.

Experimental Methodology: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[16][17] It measures the solubility after the system has reached a true equilibrium between the dissolved and solid states of the compound.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Sampling & Analysis A Prepare pH-adjusted buffers or desired solvents B Add excess solid compound to vials with solvent A->B C Ensure enough solid for a visible slurry B->C D Seal vials securely C->D E Agitate at constant temperature (e.g., 25°C or 37°C) D->E F Equilibrate for sufficient time (e.g., 24-72 hours) E->F G Stop agitation, allow solid to settle F->G H Withdraw supernatant, filter (e.g., 0.22 µm PTFE filter) G->H K Confirm pH of remaining solution G->K I Dilute sample accurately H->I J Quantify concentration via validated analytical method (HPLC/UV) I->J

Caption: Workflow for equilibrium solubility via the shake-flask method.

  • Preparation:

    • Prepare a series of aqueous buffers at desired pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) or select the desired organic solvents.

    • Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.[16]

    • Add a precise volume of the chosen solvent or buffer to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C for standard solubility or 37°C for biopharmaceutical relevance).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the necessary equilibration time.

  • Sampling and Analysis:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is critical to immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PTFE).

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent into the calibrated range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Quantify the concentration of the dissolved compound against a standard curve.

    • Measure the pH of the remaining solution in the vial to confirm the final equilibrium pH.

Conclusion

The pKa and pH-dependent solubility of this compound are foundational parameters that dictate its behavior and potential applications, particularly in drug development. A thorough understanding and precise experimental determination of these properties are not merely procedural but are essential for building predictive models of a compound's in vivo performance. The potentiometric titration and shake-flask methods detailed herein provide robust, reliable frameworks for obtaining high-quality data. By adhering to these protocols, researchers can ensure the scientific integrity of their findings and make informed decisions in the progression of their research and development efforts.

References

Methodological & Application

Synthesis of 3-[4-(acetylamino)phenyl]acrylic acid via Knoevenagel Condensation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the synthesis of 3-[4-(acetylamino)phenyl]acrylic acid, a valuable intermediate in pharmaceutical and materials science. The protocol leverages the Knoevenagel condensation, a robust and versatile carbon-carbon bond-forming reaction. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and expected outcomes.

Introduction and Significance

This compound, a derivative of cinnamic acid, serves as a crucial building block in the synthesis of various biologically active compounds and functional polymers. The acetylamino group provides a site for further molecular elaboration, while the acrylic acid moiety offers opportunities for polymerization and conjugate addition reactions. The Knoevenagel condensation provides an efficient and straightforward route to this class of compounds, reacting an active methylene compound with an aldehyde or ketone.[1] This application note details a reliable protocol for the synthesis of this compound from 4-acetamidobenzaldehyde and malonic acid, utilizing a classic catalyst system of piperidine and pyridine.

Reaction Principle: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In this specific synthesis, the reaction proceeds via the Doebner modification, where malonic acid serves as the active methylene compound and the reaction is catalyzed by a weak base, typically an amine.[2] The use of pyridine as a solvent and piperidine as a catalyst is a well-established method for this transformation.[3]

The mechanism, initiated by the amine catalyst, can be visualized as follows:

Knoevenagel_Mechanism Reactants 4-Acetamidobenzaldehyde + Malonic Acid Enolate Enolate of Malonic Acid Reactants->Enolate Deprotonation by Piperidine Catalyst Piperidine Aldol_Adduct Aldol-type Adduct Enolate->Aldol_Adduct Nucleophilic attack on Aldehyde Carbonyl Unstable_Acid Unstable α,β-unsaturated dicarboxylic acid Aldol_Adduct->Unstable_Acid Dehydration Product This compound + CO2 + H2O Unstable_Acid->Product Decarboxylation (promoted by Pyridine)

Figure 1: Mechanism of the Knoevenagel-Doebner Condensation.

The key steps involve the deprotonation of malonic acid by piperidine to form a reactive enolate, which then attacks the carbonyl carbon of 4-acetamidobenzaldehyde. Subsequent dehydration and decarboxylation, facilitated by the pyridine solvent, lead to the formation of the desired α,β-unsaturated carboxylic acid.[2]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentSpecifications
4-Acetamidobenzaldehyde≥98% purity
Malonic Acid≥99% purity
PyridineAnhydrous, ≥99.8%
Piperidine≥99% purity
Ethanol (95%)Reagent grade
Hydrochloric Acid (HCl)Concentrated (37%) and 1.5 N solutions
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Heating mantle or oil bath
Magnetic stirrer and stir bar
Buchner funnel and filter flask
pH paper or pH meter
Beakers and Erlenmeyer flasks
Melting point apparatus
FT-IR SpectrometerFor KBr pellet analysis
NMR SpectrometerFor ¹H and ¹³C NMR analysis (DMSO-d₆ solvent)
Safety Precautions
  • Pyridine: Flammable, harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye irritation. Work in a well-ventilated fume hood.

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.[3]

  • Malonic Acid: Harmful if swallowed and causes serious eye damage. Avoid inhalation of dust.[4]

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).

Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these chemicals.

Experimental Protocol

The overall workflow for the synthesis is depicted below:

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization Reactants Mix 4-Acetamidobenzaldehyde, Malonic Acid, Pyridine, and Piperidine Reflux Reflux the reaction mixture Reactants->Reflux Quench Pour into ice-cold HCl Reflux->Quench Filter_Crude Filter the crude product Quench->Filter_Crude Wash_Crude Wash with cold water Filter_Crude->Wash_Crude Recrystallize Recrystallize from Aqueous Ethanol Wash_Crude->Recrystallize Filter_Pure Filter the pure product Recrystallize->Filter_Pure Dry Dry the final product Filter_Pure->Dry Analysis Melting Point, FT-IR, NMR Dry->Analysis

Figure 2: Experimental Workflow for Synthesis and Characterization.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-acetamidobenzaldehyde (1.63 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).

  • Addition of Solvent and Catalyst: To the flask, add pyridine (10 mL) and a few drops of piperidine (approximately 0.2 mL).[3]

  • Reaction: Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a stirred mixture of crushed ice (approximately 50 g) and concentrated hydrochloric acid (10 mL).

  • Isolation of Crude Product: A precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product thoroughly with cold water to remove any residual pyridine and hydrochloric acid.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a mixture of ethanol and water.[5] Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.

Expected Results

ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 75-85%
Melting Point 258-260 °C
Molecular Formula C₁₁H₁₁NO₃[6]
Molecular Weight 205.21 g/mol [6]
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆, δ, ppm): The spectrum is expected to show signals corresponding to the aromatic protons, the vinyl protons of the acrylic acid moiety, the acetyl protons, and the amide proton. The characteristic vinyl protons will appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.[7]

  • ¹³C NMR (100 MHz, DMSO-d₆, δ, ppm): The spectrum should display signals for the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, the vinyl carbons, and the acetyl methyl carbon.[8]

  • FT-IR (KBr pellet, cm⁻¹): The spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretches of the carboxylic acid and amide (in the region of 1650-1700 cm⁻¹), and the C=C stretch of the alkene (around 1625 cm⁻¹).[9][10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reaction; impure starting materials.Ensure the reaction goes to completion by monitoring with TLC. Use freshly distilled pyridine and high-purity starting materials.
Oily product instead of solid Presence of impurities, especially residual pyridine.Ensure thorough washing of the crude product with cold water. If the product remains oily, try triturating with a non-polar solvent like hexane to induce solidification before recrystallization.
Difficulty in recrystallization Incorrect solvent system or supersaturation.Ensure the minimum amount of hot solvent is used for dissolution. If crystallization does not occur upon cooling, scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.
Broad melting point range Impure product.Repeat the recrystallization process. Ensure the crystals are completely dry before measuring the melting point.

Conclusion

The Knoevenagel condensation provides a reliable and efficient method for the synthesis of this compound. The protocol described herein, utilizing a piperidine/pyridine catalyst system, offers good yields and a straightforward purification procedure. The detailed characterization data provides a benchmark for confirming the identity and purity of the synthesized compound, making this application note a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for the Synthesis of 3-[4-(acetylamino)phenyl]acrylic acid via Heck Coupling Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Coupling in Pharmaceutical Synthesis

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between unsaturated halides and alkenes.[1][2] This powerful transformation has garnered widespread application in the pharmaceutical and fine chemical industries for its ability to construct complex molecular architectures with high efficiency and stereoselectivity.[3] Notably, the synthesis of cinnamic acid and its derivatives, which are pivotal intermediates for a variety of biologically active compounds, heavily relies on this methodology.[3][4] These derivatives exhibit a broad spectrum of therapeutic properties, including anti-cancer, antioxidant, and anti-inflammatory activities, making them highly valuable in drug discovery and development.[1]

This document provides a comprehensive guide for the synthesis of 3-[4-(acetylamino)phenyl]acrylic acid, a key building block in pharmaceutical research, utilizing the Heck coupling reaction. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and discuss the critical parameters that govern the success of the synthesis.

The Heck Coupling Reaction: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][2] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The generally accepted catalytic cycle consists of four principal steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (in this case, 4-iodoacetanilide), forming a Pd(II) intermediate.[1][2]

  • Alkene Coordination and Insertion (Carbopalladation): The alkene (acrylic acid) coordinates to the newly formed Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond.[1]

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the carbon-carbon double bond of the product and a palladium-hydride species. The stereochemistry of this step is typically syn, leading to the formation of the E-isomer of the product.[1]

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][5]

Heck_Mechanism Aryl_Halide Ar-X (4-Iodoacetanilide) PdII_Aryl PdII_Aryl Aryl_Halide->PdII_Aryl Alkene Alkene (Acrylic Acid) PdII_Alkene PdII_Alkene Alkene->PdII_Alkene Product Substituted Alkene (Product) Base Base (e.g., Et₃N) Pd0 Pd0 Base->Pd0 BaseH [Base-H]⁺X⁻ PdII_Intermediate PdII_Intermediate PdII_Intermediate->Product Pd_Hydride Pd_Hydride Pd_Hydride->BaseH caption Figure 1: Catalytic cycle of the Heck reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-iodoacetanilide and acrylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Iodoacetanilide98%Sigma-Aldrich
Acrylic Acid99%Acros Organics
Palladium(II) Acetate (Pd(OAc)₂)98%Strem ChemicalsPre-catalyst.[2]
Triethylamine (Et₃N)≥99.5%Fisher ScientificBase.[2]
Acetonitrile (MeCN)Anhydrous, 99.8%EMD MilliporeSolvent.
Celite®-Sigma-AldrichFiltration aid.
Hydrochloric Acid (HCl)1 M aqueous solutionVWRFor acidification.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)-Sigma-AldrichDrying agent.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoacetanilide (2.61 g, 10.0 mmol, 1.0 equiv.).

    • Add palladium(II) acetate (45 mg, 0.2 mmol, 0.02 equiv.).

    • The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen) three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous acetonitrile (40 mL).

    • Add acrylic acid (0.86 mL, 12.5 mmol, 1.25 equiv.) via syringe.

    • Finally, add triethylamine (4.2 mL, 30.0 mmol, 3.0 equiv.).

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-iodoacetanilide) is consumed (typically 4-6 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[6]

    • Concentrate the filtrate in vacuo using a rotary evaporator to remove the solvent.

  • Purification:

    • Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 25 mL) and then with brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices

  • Catalyst: Palladium(II) acetate is a commonly used pre-catalyst that is reduced in situ to the active Pd(0) species.[5] While other palladium sources can be used, Pd(OAc)₂ is often preferred due to its stability and commercial availability.[2]

  • Base: A base is crucial for the regeneration of the Pd(0) catalyst at the end of the catalytic cycle.[1][5] Triethylamine is a common choice, acting as both a base and a scavenger for the hydroiodic acid (HI) byproduct.[2]

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are typically used as they can dissolve the reactants and the catalyst system.[7]

  • Inert Atmosphere: The active Pd(0) catalyst can be sensitive to oxidation by air. Therefore, conducting the reaction under an inert atmosphere of nitrogen or argon is essential to prevent catalyst deactivation and ensure high yields.

Visualization of the Experimental Workflow

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification A Combine 4-Iodoacetanilide and Pd(OAc)₂ B Evacuate and backfill with inert gas A->B C Add Acetonitrile, Acrylic Acid, and Et₃N B->C D Heat to reflux and monitor by TLC C->D E Cool to room temperature D->E F Filter through Celite® E->F G Concentrate in vacuo F->G H Liquid-liquid extraction G->H I Dry and concentrate H->I J Column chromatography I->J caption Figure 2: Workflow for the synthesis.

Conclusion

The Heck coupling reaction is a robust and versatile method for the synthesis of this compound. By carefully controlling the reaction parameters, including the choice of catalyst, base, and solvent, and maintaining an inert atmosphere, high yields of the desired product can be achieved. This protocol provides a reliable and reproducible method for researchers and scientists in the field of drug development and organic synthesis.

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 3-[4-(acetylamino)phenyl]acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of 3-[4-(acetylamino)phenyl]acrylic acid and its process-related impurities. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide, from the foundational principles of the method to a complete validation strategy compliant with the International Council for Harmonisation (ICH) guidelines. The described reverse-phase HPLC method utilizes a C18 column with gradient elution and photodiode array (PDA) detection, ensuring high specificity, accuracy, and precision for purity assessment.

Introduction: The Rationale for a Validated Purity Method

This compound is a derivative of cinnamic acid, a class of compounds with significant interest in pharmaceutical and materials science research. The purity of this active pharmaceutical ingredient (API) is a critical quality attribute, as even trace-level impurities can affect its efficacy, safety, and stability. Therefore, a well-characterized and validated analytical method is paramount for ensuring product quality in research and development.

This guide provides a scientifically grounded protocol for a stability-indicating HPLC method. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[1][2] It is designed to separate the intact API from any degradation products, process impurities, and other potential contaminants, thus providing a reliable assessment of the sample's purity and stability.[1][3]

Chromatographic Principles and Method Development Strategy

The Choice of Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of small-molecule pharmaceuticals due to its versatility and robustness.[4] This method employs a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[1][5] For an analyte like this compound, which contains both hydrophobic (aromatic ring) and polar (carboxylic acid, amide) functional groups, RP-HPLC offers an excellent mechanism for separation based on hydrophobicity.[6] More hydrophobic molecules interact more strongly with the stationary phase and are retained longer.[5]

Mobile Phase Selection and Gradient Elution

The mobile phase typically consists of a mixture of water or an aqueous buffer and a miscible organic solvent, such as acetonitrile or methanol.[5] For acidic analytes like our target compound, the pH of the mobile phase is a critical parameter. By acidifying the aqueous portion of the mobile phase (e.g., with phosphoric or formic acid), the ionization of the carboxylic acid group is suppressed. This renders the molecule less polar, leading to increased retention on the nonpolar stationary phase and often resulting in sharper, more symmetrical peaks.[7][8]

A gradient elution strategy, where the proportion of the organic solvent is increased during the run, is employed. This is crucial for a stability-indicating method as it allows for the elution of a wide range of compounds with varying polarities, from highly polar potential impurities to the more nonpolar API and any hydrophobic degradation products, within a reasonable timeframe.[9][10]

Detection with a Photodiode Array (PDA) Detector

A Photodiode Array (PDA) detector is the detector of choice for this application. Unlike single-wavelength UV detectors, a PDA detector acquires the entire UV-Vis spectrum for every point in the chromatogram.[7] This provides several key advantages:

  • Optimal Wavelength Selection: The absorbance maximum (λmax) for the analyte can be determined and used for quantification, maximizing sensitivity. Cinnamic acid derivatives typically exhibit strong UV absorbance in the 270-330 nm range due to their conjugated system.[7]

  • Peak Purity Analysis: The PDA can assess the spectral homogeneity across a single chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides strong evidence that the peak corresponds to a single, pure compound.

  • Impurity Identification: Spectral information can aid in the tentative identification of unknown impurities by comparing their spectra to libraries or known standards.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatography Data System (CDS): Software capable of instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).

  • Analytical Column: A high-quality reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (ACS grade or higher)

    • This compound reference standard (purity ≥ 99.5%)

    • Sample of this compound to be tested.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. Degas before use.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is a suitable diluent for both standards and samples.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
PDA Detection Wavelength: 315 nm (for quantification)
Spectral Range: 200-400 nm (for peak purity)
Run Time 30 minutes

Analysis Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A: 0.1% H3PO4, B: ACN) Equilibrate Equilibrate System (Initial Conditions) MobilePhase->Equilibrate Diluent Prepare Diluent (50:50 ACN:H2O) Standard Prepare Standard Solution (50 µg/mL) Diluent->Standard Sample Prepare Sample Solution (50 µg/mL) Diluent->Sample Inject Inject Standard & Sample (10 µL) Standard->Inject Sample->Inject Equilibrate->Inject Separate Gradient Separation (30 min) Inject->Separate Run Method Detect PDA Detection (200-400 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Purity Assess Peak Purity Integrate->Purity Calculate Calculate % Purity Integrate->Calculate Report Generate Report Purity->Report Calculate->Report

Caption: HPLC analysis workflow from solution preparation to final report generation.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[4][11] The following parameters should be assessed.

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

  • Protocol:

    • Impurity Identification: The primary synthesis route for compounds like this compound is often the Knoevenagel or Doebner condensation of 4-acetamidobenzaldehyde with malonic acid.[2][10][13] Therefore, potential process impurities include unreacted starting materials.

    • Forced Degradation: Subject the sample solution to stress conditions to intentionally degrade it. This demonstrates that the method can separate the main peak from any degradation products.

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105 °C for 24 hours (solid state).

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analysis: Analyze the stressed samples alongside an unstressed sample and a blank.

  • Acceptance Criteria: The main peak should be spectrally pure and well-resolved from all degradation peaks (Resolution > 2.0). Significant degradation should be observed under stress conditions.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[12]

  • Protocol: Prepare at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]

  • Protocol: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the API at three concentration levels (e.g., 80%, 100%, 120%). Analyze three preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[12]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: Typically, a signal-to-noise ratio of 10:1 is used for LOQ and 3:1 for LOD.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[12]

  • Protocol: Introduce small variations to the method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: System suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits, and the results should not be significantly affected.

System Suitability

System suitability tests are an integral part of the method to ensure the chromatographic system is adequate for the analysis to be performed.

  • Protocol: Inject the working standard solution five times at the beginning of the analysis sequence.

  • Acceptance Criteria:

    • RSD of Peak Area: ≤ 2.0%

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

Summary of Validation Parameters
ParameterAcceptance Criteria
Specificity Peak is pure and resolved from degradants (R > 2.0)
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy Mean Recovery: 98.0% - 102.0%
Precision (RSD) Repeatability & Intermediate Precision: ≤ 2.0%
Robustness System suitability criteria met after minor changes
System Suitability RSD ≤ 2.0%, Tailing ≤ 2.0, Plates ≥ 2000

Calculation of Purity

The purity of the sample is calculated as a percentage area normalization, assuming all impurities have a similar response factor to the main component.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification of specific impurities, individual reference standards for those impurities would be required.

Conclusion

The HPLC method described in this application note is a specific, linear, accurate, precise, and robust procedure for determining the purity of this compound. The use of a gradient elution with a C18 column and PDA detection allows for the effective separation and quantification of the main component from potential process-related impurities and degradation products. Adherence to the outlined validation protocol will ensure that the method is suitable for its intended purpose in a regulated or quality-controlled research environment, providing trustworthy and reliable data for drug development professionals.

References

Application Note: Characterization of 3-[4-(acetylamino)phenyl]acrylic Acid Derivatives using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the characterization of 3-[4-(acetylamino)phenyl]acrylic acid and its derivatives using Fourier-Transform Infrared (FT-IR) spectroscopy. These compounds, which are derivatives of cinnamic acid, are of significant interest in pharmaceutical research and drug development. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of these molecules.[1][2][3][4] This guide details the principles of the technique, provides step-by-step protocols for sample preparation using both the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) methods, and offers a detailed interpretation of the resulting spectra.

Introduction: The Significance of this compound Derivatives

This compound, also known as N-acetyl-p-coumaric acid, and its derivatives are built upon a cinnamic acid scaffold. Cinnamic acid and its derivatives are known for a wide range of biological activities and are pivotal intermediates in the synthesis of various pharmaceuticals.[5][6] The presence of the acetylamino group and the acrylic acid moiety imparts specific chemical properties that are crucial for their biological function and interaction with molecular targets.

Accurate and efficient characterization of these derivatives is paramount in drug discovery and development to ensure structural integrity, purity, and consistency between batches.[1][7] FT-IR spectroscopy provides a molecular fingerprint by probing the vibrational modes of the functional groups present in the molecule.[2][8] This technique is invaluable for:

  • Structural Verification: Confirming the presence of key functional groups such as the amide, carboxylic acid, alkene, and substituted aromatic ring.

  • Purity Assessment: Detecting the presence of impurities or starting materials.

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing processes.[7]

Principles of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹). When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. The specific frequencies of radiation that are absorbed are characteristic of the vibrational modes of the chemical bonds within the molecule.[2][8] A typical mid-IR spectrum is recorded from 4000 to 400 cm⁻¹, which provides a unique "fingerprint" of the molecule.[2]

Experimental Protocols

The choice of sampling technique is critical for obtaining high-quality FT-IR spectra. Below are detailed protocols for two common methods for analyzing solid samples: the KBr pellet method and the ATR method.

Protocol 1: KBr Pellet Method

The KBr pellet technique involves intimately mixing the solid sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet.[9][10] KBr is used because it is transparent to infrared radiation in the mid-IR region.[11][12]

Materials and Equipment:

  • This compound derivative (sample)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FT-IR spectrometer

Procedure:

  • Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven and storing it in a desiccator. Moisture can cause significant interference in the spectrum, particularly around 3400 cm⁻¹ and 1630 cm⁻¹.[9]

  • Grinding: Place approximately 1-2 mg of the sample into a clean, dry agate mortar.[11] Grind the sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar.[11] Gently but thoroughly mix the sample and KBr. The goal is a homogenous dispersion of the sample within the KBr matrix.[9]

  • Pellet Formation: Transfer the mixture to the pellet press die. Assemble the die and place it in a hydraulic press.

  • Pressing: Gradually apply a pressure of 8-10 metric tons for a 13 mm die.[9][13] Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent pellet.[9]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum.

KBr_Pellet_Workflow Dry Dry Grind Grind Mix Mix Grind->Mix Load Load Mix->Load Press Press Load->Press Release Release Press->Release Mount Mount Release->Mount Acquire Acquire Mount->Acquire

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a popular alternative that requires minimal to no sample preparation.[1][7] It is ideal for rapid analysis of solid powders. The technique works by pressing the sample against a high-refractive-index crystal (e.g., diamond or zinc selenide) and measuring the infrared radiation that is internally reflected within the crystal.[7]

Materials and Equipment:

  • This compound derivative (sample)

  • FT-IR spectrometer equipped with an ATR accessory

  • Spatula

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.[3]

  • Pressure Application: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.

  • Analysis: Record the sample spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

ATR_Workflow Clean Clean Background Background Clean->Background Apply Apply Background->Apply Press Press Apply->Press Acquire Acquire Press->Acquire Clean_Post Clean_Post Acquire->Clean_Post

Interpretation of FT-IR Spectra

The FT-IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to its various functional groups. The table below summarizes the expected vibrational frequencies and their assignments.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupNotes
3400 - 3200N-H stretchAmideOften appears as a sharp to moderately broad peak.
3300 - 2500O-H stretchCarboxylic AcidA very broad band due to hydrogen bonding, often overlying C-H stretches.[14]
~3030C-H stretchAromatic & AlkeneAromatic C-H stretches are typically weaker than aliphatic ones.[14]
1710 - 1680C=O stretchCarboxylic AcidA strong, sharp absorption. Conjugation with the C=C bond may lower the frequency.[14]
1680 - 1630C=O stretch (Amide I)AmideA strong, sharp absorption.
1650 - 1600C=C stretchAlkeneConjugation with the aromatic ring and carbonyl group influences the exact position.[14]
1600 - 1450C=C stretchAromatic RingTypically appears as a series of bands.[15]
1570 - 1515N-H bend (Amide II)AmideA medium to strong absorption.
1440 - 1395O-H bendCarboxylic AcidIn-plane bending.
1300 - 1200C-N stretchAmide
980 - 960C-H bendAlkene (trans)Out-of-plane bending, characteristic of trans-disubstituted alkenes.
850 - 800C-H bendAromatic RingOut-of-plane bending, indicative of 1,4-disubstitution (para).

Note: The exact positions of the peaks can be influenced by the molecular environment, including hydrogen bonding and the physical state of the sample.

Molecular Structure and Key Functional Groups

The structure of this compound contains several key functional groups that give rise to its characteristic FT-IR spectrum.

Molecular_Structure

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of this compound and its derivatives. Both the KBr pellet and ATR methods provide reliable means of obtaining high-quality spectra for structural confirmation and quality control. A thorough understanding of the characteristic vibrational frequencies associated with the amide, carboxylic acid, alkene, and aromatic functionalities allows for confident and accurate spectral interpretation, which is crucial for advancing research and development in the pharmaceutical industry.

References

Application Note: Structural Elucidation of 3-[4-(acetylamino)phenyl]acrylic Acid via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural analysis of 3-[4-(acetylamino)phenyl]acrylic acid, a key intermediate in pharmaceutical synthesis, utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, spectral acquisition, and data processing. The subsequent in-depth analysis deciphers the chemical shifts, spin-spin coupling, and signal assignments, offering a definitive structural confirmation of the molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of organic molecules, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction

This compound, also known as 4-acetamidocinnamic acid, is a substituted cinnamic acid derivative of significant interest in medicinal chemistry and drug development. Its structural framework, featuring an acrylic acid moiety, a para-substituted benzene ring, and an acetylamino group, makes it a versatile precursor for the synthesis of various biologically active compounds. Accurate structural verification is paramount to ensure the identity, purity, and quality of this intermediate for subsequent synthetic steps and pharmacological screening.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note serves as a practical guide to leveraging the power of NMR for the comprehensive characterization of this compound.

Experimental Design and Rationale

The successful acquisition of high-quality NMR spectra hinges on meticulous sample preparation and the selection of appropriate acquisition parameters. The protocols outlined below are designed to yield spectra with excellent resolution and signal-to-noise ratio, facilitating accurate interpretation.

Protocol 1: Sample Preparation for NMR Analysis

The objective of this protocol is to prepare a homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[1]

Materials:

  • This compound (5-10 mg)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Analyte Weighing: Accurately weigh 5-10 mg of high-purity this compound. The use of a sufficient sample concentration is crucial for obtaining a good signal-to-noise ratio, particularly for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆. DMSO-d₆ is chosen for its excellent solvating power for the analyte and its relatively simple residual solvent signals that do not obscure key analyte resonances. The deuterated solvent provides a lock signal for the spectrometer, essential for maintaining magnetic field stability.[2]

  • Homogenization: Gently vortex the sample to ensure complete dissolution. A clear, homogeneous solution is critical for acquiring sharp NMR signals.

  • Filtration: To remove any suspended solid particles that can distort the magnetic field homogeneity and lead to broadened spectral lines, filter the solution.[2] This is achieved by passing the solution through a small plug of glass wool tightly packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Sample Height: Ensure the final sample height in the NMR tube is approximately 4-5 cm. This volume is optimal for positioning the sample within the sensitive region of the NMR probe's radiofrequency coils.[3]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identifier.

Diagram of the NMR Sample Preparation Workflow:

NMR_Sample_Prep cluster_prep Sample Preparation weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve Add solvent vortex 3. Vortex to Homogenize dissolve->vortex Ensure dissolution filter 4. Filter into NMR Tube vortex->filter Remove particulates final 5. Final Sample in NMR Tube filter->final

Caption: Workflow for preparing this compound for NMR analysis.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Optimization may be necessary based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for routine ¹H NMR.

  • Spectral Width: A spectral width of 12-16 ppm is typically adequate to encompass all proton signals.

  • Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-5 seconds allows for sufficient relaxation of protons between scans, which is important for quantitative analysis.

  • Number of Scans: 8-16 scans are generally sufficient for a moderately concentrated sample to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing ¹H-¹³C coupling.

  • Spectral Width: A spectral width of 0-220 ppm is standard for most organic molecules.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended. Note that quaternary carbons often have longer relaxation times, and for quantitative ¹³C NMR, longer delays may be necessary.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to several thousand) is required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

Spectral Analysis and Interpretation

The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Molecular Structure and Atom Numbering:

Caption: Structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, vinylic, amide, and methyl protons.

  • Aromatic Protons (H-2, H-3, H-5, H-6): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. Protons H-2 and H-6 (ortho to the acrylic acid group) and H-3 and H-5 (ortho to the acetylamino group) are chemically equivalent due to free rotation around the C1-C7 and C4-N bonds. The electron-withdrawing nature of the acrylic acid group and the electron-donating nature of the acetylamino group will influence their chemical shifts. The protons ortho to the acrylic acid group (H-2 and H-6) are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the acetylamino group (H-3 and H-5). These aromatic protons typically resonate in the range of 6.5-8.0 ppm.[4]

  • Vinylic Protons (H-7, H-8): The two protons on the carbon-carbon double bond of the acrylic acid moiety are diastereotopic and will appear as two doublets. The trans-stereochemistry, which is typical for cinnamic acid derivatives, results in a large coupling constant (³J) of approximately 15-16 Hz.[2] The proton H-7, being attached to the carbon adjacent to the aromatic ring, will resonate further downfield than H-8. The chemical shifts for these vinylic protons are generally found between 6.0 and 8.0 ppm.

  • Amide Proton (N-H): The proton attached to the nitrogen atom of the amide group will appear as a singlet. Its chemical shift can be variable and is dependent on concentration, temperature, and solvent. In DMSO-d₆, this proton is expected to be observed at a relatively high chemical shift, often above 9.0 ppm, due to hydrogen bonding with the solvent.

  • Methyl Protons (H-11): The three equivalent protons of the acetyl methyl group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal is typically found in the upfield region of the spectrum, around 2.0-2.5 ppm.

  • Carboxylic Acid Proton (O-H): The acidic proton of the carboxylic acid group is often broad and its chemical shift is highly variable. In DMSO-d₆, it can sometimes be observed as a broad singlet at a very high chemical shift, often above 12.0 ppm.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon atom in the molecule.

  • Carbonyl Carbons (C-9, C-10): The carbonyl carbon of the carboxylic acid (C-9) and the amide carbonyl carbon (C-10) are expected to be the most downfield signals in the spectrum, typically appearing in the range of 165-180 ppm.

  • Aromatic Carbons (C-1 to C-6): The six carbons of the benzene ring will resonate in the aromatic region of the spectrum (110-150 ppm). Due to the substituents, there will be four distinct signals: C-1 and C-4 (quaternary carbons attached to the substituents), and C-2/C-6 and C-3/C-5 (protonated carbons). The chemical shifts of these carbons are influenced by the electronic effects of the substituents.

  • Vinylic Carbons (C-7, C-8): The two sp² hybridized carbons of the alkene will also appear in the downfield region, typically between 115 and 145 ppm.

  • Methyl Carbon (C-11): The carbon of the acetyl methyl group will be the most upfield signal in the spectrum, generally resonating in the range of 20-30 ppm.

Summary of Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. Experimental values should be referenced against these predictions for structural confirmation.

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Multiplicity Assignment Predicted δ (ppm)
H-2, H-67.5 - 7.8dC-1125 - 130
H-3, H-57.0 - 7.3dC-2, C-6128 - 132
H-77.4 - 7.7dC-3, C-5118 - 122
H-86.2 - 6.5dC-4138 - 142
N-H9.5 - 10.5sC-7140 - 145
O-H> 12.0br sC-8115 - 120
H-112.0 - 2.2sC-9167 - 172
C-10168 - 173
C-1123 - 26

d = doublet, s = singlet, br s = broad singlet

Conclusion

This application note has detailed the protocols and analytical framework for the comprehensive ¹H and ¹³C NMR spectral analysis of this compound. By following the prescribed methodologies for sample preparation and data acquisition, researchers can obtain high-quality spectra amenable to unambiguous interpretation. The detailed analysis of chemical shifts and coupling patterns provides a robust method for the structural verification and purity assessment of this important pharmaceutical intermediate. The principles and techniques described herein are broadly applicable to the characterization of a wide range of organic molecules.

References

Application Notes and Protocols: Investigating 3-[4-(acetylamino)phenyl]acrylic acid as a Cyclooxygenase (COX) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

3-[4-(acetylamino)phenyl]acrylic acid is a synthetic organic compound with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol .[1][2][3] Its structure, featuring an acrylic acid moiety and an acetylated aniline group, presents a compelling scaffold for exploring potential biological activities. Notably, the presence of an acidic functional group and aromatic rings are characteristic features of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. This structural similarity suggests that this compound may act as an inhibitor of COX-1 and/or COX-2, making it a person of interest for inflammation and pain research.

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, existing in two primary isoforms, COX-1 and COX-2.[4] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[4] Inhibition of these enzymes, particularly COX-2, is a key mechanism for many anti-inflammatory drugs.[4] This application note provides a comprehensive guide to investigating the potential of this compound as a COX inhibitor, detailing the necessary protocols for its characterization.

I. Physicochemical Properties and Preparation of Stock Solutions

A thorough understanding of the test compound's properties is fundamental to reliable experimental outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7152-04-7[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Appearance Solid (form may vary)N/A
Solubility Soluble in DMSO and ethanolGeneral knowledge
Protocol 1: Preparation of this compound Stock Solution

Causality: A concentrated, sterile stock solution is essential for accurate serial dilutions and to minimize the effect of the solvent on the enzymatic assay. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds in biological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount (e.g., 5 mg) of this compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary to aid dissolution.

  • Sterilization (Optional): If required for cell-based assays, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

II. In Vitro Cyclooxygenase (COX) Inhibition Assay

The following protocol describes a fluorometric assay to determine the inhibitory activity of this compound against both COX-1 and COX-2 isoforms. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀) and assessment of isoform selectivity.

Principle of the Assay

This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. During this reduction, a pro-fluorogenic probe is oxidized to a highly fluorescent product. The rate of fluorescence increase is directly proportional to the COX activity. An inhibitor will decrease this rate.[5]

Protocol 2: Fluorometric COX Inhibition Assay

Causality: This high-throughput method directly measures the enzymatic activity of COX, providing a sensitive and quantitative assessment of inhibition.[6] Using both COX-1 and COX-2 enzymes allows for the determination of inhibitor selectivity, a critical factor in drug development.[4]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Cofactor

  • Fluorometric Probe

  • Arachidonic Acid (substrate)

  • This compound (test inhibitor)

  • SC-560 (selective COX-1 inhibitor, positive control)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • Multichannel pipette

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Test Inhibitor Dilutions - Control Inhibitor Dilutions - Enzyme Solutions (COX-1, COX-2) - Reaction Mix prep_plate Plate Setup: - Add Inhibitors/Controls - Add Enzyme Control prep_reagents->prep_plate Dispense into 96-well plate add_mix Add Reaction Mix to all wells prep_plate->add_mix initiate Initiate reaction with Arachidonic Acid add_mix->initiate Pre-incubate measure Measure fluorescence kinetically (Ex/Em = 535/587 nm) initiate->measure Monitor reaction calculate Calculate Slope and % Inhibition measure->calculate ic50 Determine IC50 value calculate->ic50 Plot dose-response curve

Caption: Workflow for the fluorometric COX inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and the control inhibitors (SC-560 for COX-1, Celecoxib for COX-2) in COX Assay Buffer at 10X the final desired concentrations.

    • Prepare the Reaction Mix containing COX Assay Buffer, COX Cofactor, and the Fluorometric Probe according to the kit manufacturer's instructions.

    • Prepare the COX-1 and COX-2 enzyme solutions in COX Assay Buffer at the recommended concentration.

    • Prepare the Arachidonic Acid substrate solution.[5]

  • Plate Setup:

    • Test Wells: Add 10 µL of the 10X serial dilutions of this compound.

    • Positive Control Wells: Add 10 µL of the 10X serial dilutions of the respective control inhibitor.

    • Enzyme Control (100% Activity) Wells: Add 10 µL of COX Assay Buffer.

    • Solvent Control Wells: Add 10 µL of the assay buffer containing the same concentration of DMSO as the test wells to account for any solvent effects.

    • Add 80 µL of the Reaction Mix to all wells.

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to all wells except the no-enzyme control.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 25°C for 10 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.

    • Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes, taking readings every minute.[5]

III. Data Analysis and Interpretation

Calculation of Percent Inhibition
  • Determine the Reaction Rate: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound:

    % Inhibition = [(Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control] x 100

Determination of IC₅₀

The IC₅₀ value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7]

  • Plot a Dose-Response Curve: Plot the calculated percent inhibition against the logarithm of the inhibitor concentration.

  • Non-linear Regression: Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value. This can be performed using graphing software such as GraphPad Prism or Origin.

Table 2: Hypothetical Data Presentation for COX Inhibition

CompoundTarget EnzymeIC₅₀ (µM)
This compound COX-1[Insert Value]
This compound COX-2[Insert Value]
SC-560 COX-1[Insert Value]
Celecoxib COX-2[Insert Value]

IV. Elucidating the Mechanism of Inhibition

To further characterize the inhibitory action of this compound, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is achieved by performing the enzyme assay with varying concentrations of both the substrate (arachidonic acid) and the inhibitor.

Protocol 3: Michaelis-Menten and Lineweaver-Burk Analysis

Causality: By measuring the initial reaction rates at different substrate concentrations in the presence and absence of the inhibitor, we can determine how the inhibitor affects the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant). These changes reveal the mechanism of inhibition.

Procedure:

  • Perform the COX inhibition assay as described in Protocol 2, but with a matrix of varying concentrations of arachidonic acid and a few fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Determine the initial reaction rates (v₀) for each combination of substrate and inhibitor concentration.

  • Michaelis-Menten Plot: Plot v₀ versus substrate concentration ([S]) for each inhibitor concentration.

  • Lineweaver-Burk Plot: For a more accurate determination of Vmax and Km, create a double reciprocal plot of 1/v₀ versus 1/[S]. The intercepts on the y- and x-axes correspond to 1/Vmax and -1/Km, respectively.

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect at the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

G pathway Arachidonic Acid COX Enzyme Prostaglandins (Pain, Inflammation) inhibitor This compound (Potential Inhibitor) inhibitor->pathway:f1 Inhibition

Caption: Hypothetical mechanism of action of this compound.

V. Concluding Remarks

These application notes provide a detailed framework for the initial characterization of this compound as a potential cyclooxygenase inhibitor. The successful execution of these protocols will yield crucial data on its inhibitory potency (IC₅₀) and selectivity towards COX-1 and COX-2, as well as its mechanism of action. These findings will be instrumental for any further preclinical development and for elucidating the therapeutic potential of this compound in inflammation-related disorders. It is imperative that all experiments are conducted with appropriate controls and replicates to ensure the validity and reproducibility of the results.

References

Application Notes and Protocols for the Synthesis of 3-[4-(acetylamino)phenyl]acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of cinnamic acid and its derivatives is a cornerstone of modern organic and medicinal chemistry. Among these, 3-[4-(acetylamino)phenyl]acrylic acid serves as a vital scaffold and intermediate in the development of novel therapeutic agents and functional materials. The presence of the acetamido group provides a key site for further functionalization, while the acrylic acid moiety offers a versatile handle for polymerization or conjugation. Derivatives of this core structure have been investigated for a range of biological activities, including potential anticancer properties, making robust and well-understood synthetic protocols essential for researchers in drug discovery and development.[1]

This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and methods for characterization. It is designed to equip researchers with the practical knowledge needed to not only replicate these procedures but also to adapt them for the synthesis of novel derivatives.

Core Synthetic Strategies: A Comparative Overview

The construction of the α,β-unsaturated carboxylic acid is typically achieved through one of two classic named reactions: the Perkin reaction or the Knoevenagel condensation . The choice between these methods often depends on the availability of starting materials, desired reaction conditions, and scalability.

  • Perkin Reaction : This method involves the condensation of an aromatic aldehyde (4-acetamidobenzaldehyde) with an aliphatic acid anhydride (acetic anhydride) in the presence of the alkali salt of the acid (sodium acetate).[2][3][4] It is a powerful tool for generating cinnamic acid derivatives, though it often requires high temperatures.[5]

  • Knoevenagel Condensation : This reaction provides an alternative route by condensing the aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.[6][7] The reaction is typically catalyzed by a weak base, like pyridine or piperidine, and often proceeds under milder conditions than the Perkin reaction.[8][9]

G cluster_0 Synthetic Approaches cluster_1 Perkin Reaction cluster_2 Knoevenagel Condensation Start Starting Material 4-Acetamidobenzaldehyde P_Reactant + Acetic Anhydride + Sodium Acetate Start->P_Reactant Reacts with K_Reactant + Malonic Acid + Base (Pyridine) Start->K_Reactant Reacts with P_Cond Condensation & Hydrolysis P_Reactant->P_Cond High Temp. End_Product Target Molecule This compound P_Cond->End_Product K_Cond Condensation & Decarboxylation K_Reactant->K_Cond Mild Temp. K_Cond->End_Product

Caption: High-level overview of the Perkin and Knoevenagel synthetic routes.

Part 1: Synthesis via the Perkin Reaction

The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method for forming α,β-unsaturated aromatic acids.[2]

Reaction Mechanism

The reaction is initiated by the formation of a carbanion (enolate) from the acetic anhydride, facilitated by the basic catalyst (sodium acetate). This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 4-acetamidobenzaldehyde. The resulting intermediate undergoes a series of steps involving proton transfer and elimination of water to form an unsaturated anhydride.[4] This intermediate is then hydrolyzed during the workup to yield the final product, this compound.

Experimental Protocol

This protocol details the synthesis of the target compound from 4-acetamidobenzaldehyde and acetic anhydride.

Table 1: Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
4-AcetamidobenzaldehydeC₉H₉NO₂163.17155-158-Starting aldehyde.
Acetic AnhydrideC₄H₆O₃102.09-73139.8Reagent and solvent. Corrosive.
Sodium Acetate (Anhydrous)C₂H₃NaO₂82.03324-Base catalyst. Must be anhydrous.[5]
Hydrochloric Acid (conc.)HCl36.46--Used for acidification during workup.
Deionized WaterH₂O18.020100Used for workup and washing.

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Charging Reagents: To the flask, add 4-acetamidobenzaldehyde (8.15 g, 0.05 mol), anhydrous sodium acetate (5.1 g, 0.062 mol), and acetic anhydride (15 mL, 0.16 mol).

  • Reaction: Heat the reaction mixture in an oil bath to 170-180 °C with continuous stirring.[10] Maintain this temperature for 5-6 hours. The mixture will become a thick, brownish paste.

  • Workup - Hydrolysis: Allow the mixture to cool slightly and then pour it cautiously into 100 mL of hot deionized water while stirring vigorously. Heat the aqueous mixture to boiling for 15 minutes to hydrolyze any unreacted acetic anhydride and the mixed anhydride intermediate.

  • Isolation: Cool the mixture in an ice bath. The crude product will precipitate. If precipitation is slow, scratch the inside of the flask with a glass rod.

  • Purification - Neutralization: Filter the hot solution to remove any insoluble impurities. To the filtrate, add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2-3), which will precipitate the acrylic acid derivative.

  • Final Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60-70 °C. The product can be further purified by recrystallization from an ethanol/water mixture.

G start Start: Dry Glassware reagents Combine: - 4-Acetamidobenzaldehyde - Anhydrous Sodium Acetate - Acetic Anhydride start->reagents heat Heat to 170-180 °C (5-6 hours) reagents->heat cool Cool and Pour into Hot Water heat->cool hydrolyze Boil for 15 min (Hydrolysis) cool->hydrolyze precipitate Cool in Ice Bath & Acidify with HCl hydrolyze->precipitate filter Vacuum Filter & Wash with Cold Water precipitate->filter dry Dry Product in Vacuum Oven filter->dry end End: Purified Product dry->end

Caption: Workflow for the Perkin reaction synthesis.

Part 2: Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a versatile C-C bond-forming reaction that is particularly effective for creating substituted alkenes from aldehydes and active methylene compounds.[6]

Reaction Mechanism

The reaction is catalyzed by a base (e.g., pyridine), which deprotonates the active methylene compound (malonic acid) to form a nucleophilic carbanion. This carbanion attacks the carbonyl of the 4-acetamidobenzaldehyde. The resulting adduct undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated dicarboxylic acid intermediate. Finally, upon heating, this intermediate readily undergoes decarboxylation to yield the desired this compound.[6]

Experimental Protocol

This protocol details the synthesis using 4-acetamidobenzaldehyde and malonic acid.

Table 2: Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)Notes
4-AcetamidobenzaldehydeC₉H₉NO₂163.17155-158Starting aldehyde.
Malonic AcidC₃H₄O₄104.06135-137 (dec.)Active methylene compound.
PyridineC₅H₅N79.10-42Catalyst and solvent. Use in fume hood.
PiperidineC₅H₁₁N85.15-9Co-catalyst. Use in fume hood.
EthanolC₂H₆O46.07-114Used for recrystallization.
Deionized WaterH₂O18.020Used for workup and washing.

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-acetamidobenzaldehyde (8.15 g, 0.05 mol) and malonic acid (7.8 g, 0.075 mol) in pyridine (20 mL).

  • Catalyst Addition: To the solution, add a few drops (approx. 0.5 mL) of piperidine as a co-catalyst.

  • Reaction: Heat the mixture gently on a water bath at 80-90 °C for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of crushed ice and water.

  • Precipitation: Acidify the mixture by slowly adding 2M hydrochloric acid with constant stirring until the pH is approximately 2. The product will precipitate as a solid.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water to remove any residual pyridine and malonic acid.

  • Drying: Dry the product in a vacuum oven. For higher purity, the solid can be recrystallized from aqueous ethanol.

G start Start: Dry Glassware reagents Dissolve in Pyridine: - 4-Acetamidobenzaldehyde - Malonic Acid start->reagents catalyst Add Piperidine (Co-catalyst) reagents->catalyst heat Heat on Water Bath (80-90 °C, 2-3 hours) catalyst->heat cool Cool and Pour into Ice Water heat->cool acidify Acidify with HCl to pH ~2 cool->acidify filter Vacuum Filter & Wash with Cold Water acidify->filter dry Dry Product (Recrystallize if needed) filter->dry end End: Purified Product dry->end

Caption: Workflow for the Knoevenagel condensation synthesis.

Part 3: Product Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized this compound.

Characterization Techniques and Expected Results

Table 3: Spectroscopic and Analytical Data

TechniqueExpected Data/Observations
Melting Point Sharp melting point consistent with literature values.
¹H NMR (DMSO-d₆)- Singlet ~2.1 ppm (3H, -COCH₃).- Doublet ~6.4 ppm (1H, α-proton of acrylic acid, J ≈ 16 Hz).- Doublet ~7.5 ppm (1H, β-proton of acrylic acid, J ≈ 16 Hz).- Aromatic protons as two doublets ~7.6-7.8 ppm (4H, AA'BB' system).- Singlet ~10.2 ppm (1H, -NH).- Broad singlet >12 ppm (1H, -COOH).
¹³C NMR (DMSO-d₆)- ~24 ppm (-COCH₃).- ~118-145 ppm (aromatic and vinylic carbons).- ~168 ppm (-COOH).- ~169 ppm (-NHCOCH₃).
FT-IR (KBr Pellet, cm⁻¹)- Broad peak ~2500-3300 (O-H stretch of carboxylic acid).- ~3300 (N-H stretch).- ~1680 (C=O stretch of carboxylic acid).- ~1660 (C=O stretch of amide I).- ~1625 (C=C stretch of alkene).- ~1540 (N-H bend of amide II).
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z 204.07.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The large coupling constant (J) for the vinylic protons confirms the formation of the more stable E-isomer (trans).[1]

G cluster_char start Crude Product from Synthesis purify Purification (e.g., Recrystallization) start->purify dry Dry Purified Solid purify->dry characterize Characterization dry->characterize mp Melting Point characterize->mp nmr ¹H and ¹³C NMR characterize->nmr ir FT-IR Spectroscopy characterize->ir ms Mass Spectrometry characterize->ms end End: Confirmed Structure & Purity

Caption: General workflow for product purification and characterization.

Troubleshooting Guide

Table 4: Common Issues and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction.- Reagents not pure/dry (e.g., wet sodium acetate in Perkin reaction).[5]- Incorrect reaction temperature or time.- Monitor reaction by TLC to confirm completion.- Use freshly dried, anhydrous reagents.- Strictly control reaction temperature and time as per the protocol.
Product is an Oil or Gummy Solid - Impurities present (e.g., unreacted starting materials, residual solvent).- Incomplete hydrolysis (Perkin reaction).- Ensure thorough washing during workup.- Perform recrystallization from a suitable solvent system.- In the Perkin workup, ensure the hydrolysis step (boiling in water) is performed adequately.
Broad Melting Point Range - Product is impure.- Recrystallize the product until a sharp, constant melting point is achieved.
Unexpected NMR/IR Peaks - Presence of starting materials or solvent.- Formation of side products.- Review purification steps. A second recrystallization may be necessary.- Compare spectra with starting material spectra to identify impurities.

Conclusion

The synthesis of this compound and its derivatives is readily achievable through well-established methods like the Perkin reaction and Knoevenagel condensation. The Perkin reaction offers a direct route using acetic anhydride but requires high temperatures. In contrast, the Knoevenagel condensation with malonic acid provides a milder alternative that often results in high yields. A thorough understanding of the mechanisms and careful execution of the experimental protocols, followed by rigorous purification and characterization, are paramount to obtaining high-quality material suitable for further research in drug development and materials science.

References

Application Notes and Protocols for 3-[4-(acetylamino)phenyl]acrylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Versatile Scaffold

3-[4-(acetylamino)phenyl]acrylic acid, a derivative of the well-known cinnamic acid scaffold, represents a molecule of significant interest in the landscape of medicinal chemistry. Its structure, characterized by a phenylacrylic acid core with an acetylamino substitution, provides a unique combination of lipophilicity, hydrogen bonding capability, and electronic properties that make it a compelling starting point for drug discovery. While direct and extensive research on this specific molecule is emerging, its structural similarity to extensively studied compounds, such as p-coumaric acid, allows us to extrapolate and propose a range of potential therapeutic applications and research protocols.[1][2][3][4] This guide will provide a comprehensive overview of the hypothesized medicinal chemistry applications of this compound, complete with detailed protocols for its synthesis and evaluation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in medicinal chemistry.

PropertyValueReference
CAS Number 7152-04-7[5][6]
Molecular Formula C₁₁H₁₁NO₃[5][6]
Molecular Weight 205.21 g/mol [5]
Appearance White to off-white crystalline powderInferred
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterInferred

Proposed Therapeutic Applications and Mechanistic Insights

Based on the biological activities of structurally related phenylacrylic acids and acetamide derivatives, we can hypothesize several promising therapeutic avenues for this compound and its future derivatives.[1][2][3][7]

Anti-inflammatory and Antioxidant Activity

The phenylacrylic acid moiety is a well-established pharmacophore known for its antioxidant and anti-inflammatory properties.[2][3] The presence of the acetylamino group may further modulate this activity.

  • Hypothesized Mechanism of Action: The phenolic nature of related compounds suggests that this compound could act as a radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS).[2] Furthermore, it may inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX), or modulate inflammatory signaling pathways like NF-κB.

G ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NFkB_Pathway Target_Molecule This compound Target_Molecule->ROS Scavenging Target_Molecule->NFkB_Pathway Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Cytokines G Start 4-Acetamidobenzaldehyde & Malonic Acid Reaction Knoevenagel Condensation (Pyridine/Piperidine catalyst) Start->Reaction Workup Acidification (HCl) & Filtration Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product This compound Purification->Product

References

Cell-based assays for evaluating 3-[4-(acetylamino)phenyl]acrylic acid cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cell-Based Assays for Evaluating the Cytotoxicity of 3-[4-(acetylamino)phenyl]acrylic acid

Introduction

This compound, a derivative of acrylic acid, belongs to a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] Derivatives of acrylic and cinnamic acids have been explored for a range of biological activities, including anti-inflammatory and potential anticancer properties.[3][4][5] As with any novel compound intended for potential therapeutic or industrial application, a thorough evaluation of its toxicological profile is a critical and indispensable step. In vitro cytotoxicity testing serves as the frontline assessment, providing essential data on a compound's potential to cause cell damage or death, guiding further development, and minimizing reliance on later-stage animal testing.

This application note provides a comprehensive, multi-parametric framework for assessing the cytotoxicity of this compound. We move beyond a single-endpoint analysis to advocate for an integrated approach that probes various cellular health indicators. By evaluating metabolic activity, membrane integrity, and specific cell death pathways like apoptosis, researchers can build a robust and nuanced cytotoxicity profile. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a self-validating and rigorous toxicological assessment.

Part I: Foundational Considerations

A successful cytotoxicity study is built upon a foundation of careful planning and control. The choices made before the first assay is run—from compound handling to cell line selection—profoundly impact the quality and relevance of the data.

Compound Preparation and Handling

Proper preparation of the test article is crucial for accurate and reproducible results.

  • Solubility Testing: Before initiating cell-based assays, determine the solubility of this compound in various cell culture-compatible solvents. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent. This stock can then be serially diluted to create the final working concentrations for treating the cells. All solutions should be sterile-filtered (0.22 µm filter) before use.

  • Concentration Range: A broad range of concentrations should be tested initially to determine the compound's potency. A common starting point is a logarithmic or half-log dilution series (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

The Strategic Selection of Cell Lines

The choice of cell line is arguably the most critical variable in cytotoxicity testing, as it dictates the biological context of the results.[6][7] The ideal selection depends on the compound's intended application.

  • Rationale: To obtain a comprehensive profile, it is advisable to test the compound on both cancerous and non-cancerous cell lines. This dual approach helps to identify not only general cytotoxicity but also any potential for cancer-specific action, a desirable trait in oncological drug discovery.[8] The use of a normal cell line provides a therapeutic window or selectivity index (IC50 in normal cells / IC50 in cancer cells).

  • Suggested Cell Lines: The selection should ideally be guided by the compound's hypothetical target. For a broad initial screening, the following cell lines offer a robust starting point.

Cell LineTypeTissue of OriginRationale for Use
A549 Human CarcinomaLungA widely used and well-characterized cell line for general cytotoxicity and anticancer screening.[9]
MCF-7 Human AdenocarcinomaBreastA common model for hormone-responsive breast cancer, useful for screening compounds with potential anticancer activity.
HepG2 Human Hepatocellular CarcinomaLiverRepresents a liver model, crucial for assessing potential hepatotoxicity, a common liability for drug candidates.[8]
MRC-5 Human FibroblastLung (Normal)A non-cancerous control to be run in parallel with A549 to determine selectivity and general toxicity to normal tissues.[10]
hTERT Fibroblasts Immortalized Human FibroblastSkin/Gingiva (Normal)An immortalized but non-transformed cell line providing a robust and reproducible model for general cytotoxicity in normal cells.[6]

Part II: Core Cytotoxicity Assay Protocols

This section details the primary assays for determining cell viability and cytotoxicity. We recommend running both a metabolic assay and a membrane integrity assay in parallel to gain a more complete picture of the compound's effects.

Metabolic Viability Assessment: The MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[11] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells.[12][13]

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4/5: Assay Execution seed Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Add serial dilutions of This compound incubate1->treat incubate2 Incubate for desired exposure time (e.g., 24h, 48h, 72h) treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 2-4h (37°C, 5% CO2) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Figure 1: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] Dilute this stock 1:10 in serum-free medium to make a 0.5 mg/mL working solution. Add 20-50 µL of this working solution to each well (adjust volume based on the initial well volume to reach a final concentration of ~0.45-0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[14]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[11][13]

  • Data Analysis:

    • Correct all absorbance readings by subtracting the average absorbance of the blank wells (medium + MTT, no cells).

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot % Viability against the compound concentration (on a log scale) to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Membrane Integrity Assessment: LDH Release Assay

Principle of the Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[15][16] The LDH assay quantitatively measures the amount of LDH in the supernatant.[17] This is typically a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, generating NADH. The NADH then reduces a tetrazolium salt (INT) to a red formazan product, which can be measured colorimetrically at 490 nm.[17][18]

Figure 2: Principle and workflow of the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is essential to include three additional control wells per cell type:

    • Background Control: Medium only (no cells).

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO).

    • Maximum Lysis Control: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits, or Triton X-100) for 45 minutes before supernatant collection.[18][19]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing a substrate and a dye solution).[18] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[18] Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm. A reference wavelength of 680 nm is often used for background correction.[18]

  • Data Analysis:

    • Correct absorbance readings by subtracting the 680 nm reading from the 490 nm reading.

    • Subtract the average absorbance of the background control (medium only) from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max Lysis - Absorbance of Vehicle)] x 100

    • Plot % Cytotoxicity against the compound concentration to determine the EC50 value.

Part III: Mechanistic Insight Protocols

If the core assays indicate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism induced by anticancer agents.

Apoptosis Assessment: Caspase-Glo® 3/7 Assay

Principle of the Assay: Executioner caspases, specifically caspase-3 and caspase-7, are key proteases that are activated during the final stages of apoptosis.[16][20] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for caspase-3 and -7.[21] When active caspases in apoptotic cells cleave this substrate, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[22]

Caspase_Pathway cluster_assay Caspase-Glo® 3/7 Assay compound This compound (Apoptotic Stimulus) cell Cell compound->cell procaspase Procaspase-3/7 (Inactive) cell->procaspase caspase Active Caspase-3/7 procaspase->caspase apoptosis Apoptosis caspase->apoptosis cleavage Caspase-3/7 cleaves DEVD caspase->cleavage Enzymatic Action reagent Caspase-Glo® Reagent (Pro-luciferin-DEVD) reagent->cleavage luciferin Aminoluciferin (Luciferase Substrate) cleavage->luciferin light Luminescent Signal (Measured) luciferin->light Luciferase + ATP

Figure 3: Mechanism of the Caspase-Glo® 3/7 assay for apoptosis detection.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.[20] Follow the same seeding and treatment procedure as described in the MTT protocol (steps 1-3). Include a positive control for apoptosis (e.g., cells treated with staurosporine or camptothecin).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, which typically involves reconstituting a lyophilized substrate with a buffer.[20] Allow the reagent to equilibrate to room temperature before use.

  • Assay Execution (Add-Mix-Measure):

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[22]

    • Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation and Measurement: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells (medium + reagent, no cells) from all other readings.

    • Express the data as Fold Induction over the vehicle control: Fold Induction = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control Cells)

    • Plot Fold Induction against compound concentration. A significant increase in luminescence indicates the induction of apoptosis.

Part IV: Data Synthesis and Interpretation

No single assay can tell the whole story. The power of this approach lies in integrating the data from multiple endpoints to build a comprehensive cytotoxicity profile.

Integrated Data Summary

The results from each assay should be compiled to compare the compound's potency across different mechanisms and cell lines.

Compound Concentration (µM)% Viability (MTT) A549% Cytotoxicity (LDH) A549Caspase-3/7 Fold Induction A549% Viability (MTT) MRC-5
0 (Vehicle) 100%0%1.0100%
0.1 98%2%1.1101%
1.0 92%8%1.899%
10.0 55%48%4.595%
50.0 15%85%5.288%
100.0 5%96%3.1 (declining due to cell death)82%
IC50/EC50 ~12 µM ~11 µM N/A >100 µM

Table represents hypothetical data for illustrative purposes.

Interpretation of Hypothetical Data:

  • The MTT and LDH assays show a dose-dependent decrease in viability and an increase in cytotoxicity, respectively, with similar potency (IC50/EC50 ~11-12 µM) in the A549 cancer cell line.

  • The Caspase-3/7 assay shows a significant, dose-dependent increase in activity, peaking around 50 µM. This strongly suggests that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis.

  • The compound shows minimal impact on the viability of the normal MRC-5 lung fibroblasts (IC50 >100 µM).

decision_tree cluster_core Core Cytotoxicity Screening cluster_mech Mechanistic Investigation start Test Compound on Cancer and Normal Cell Lines core_assays Perform MTT (Metabolism) & LDH (Membrane Integrity) Assays start->core_assays decision Is significant cytotoxicity observed (low IC50)? core_assays->decision mech_assays Perform Caspase-3/7 Assay (Apoptosis) decision->mech_assays Yes no_tox Compound is non-toxic at tested concentrations decision->no_tox No conclusion Synthesize Data: - Potency (IC50) - Mechanism (Apoptosis?) - Selectivity (Cancer vs. Normal) mech_assays->conclusion

Figure 4: An integrated workflow for cytotoxicity assessment.

Conclusion

References

Application Notes and Protocols: In Vitro Evaluation of 3-[4-(acetylamino)phenyl]acrylic acid as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Small molecules that can selectively target cancer cells while sparing normal tissues are of paramount interest. 3-[4-(acetylamino)phenyl]acrylic acid is a synthetic organic compound with a structure that suggests potential for biological activity.[1][2] Its acrylic acid moiety and acetylamino-substituted phenyl ring present functional groups that could interact with biological targets implicated in cancer progression. While direct in vitro anticancer studies on this specific molecule are not extensively documented in publicly available literature, its structural analogs and related compounds have been subjects of anticancer research.[3][4][5][6][7]

These application notes provide a comprehensive framework for the in vitro investigation of this compound as a putative anticancer agent. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a step-by-step guide to assessing its cytotoxic and apoptotic potential, as well as elucidating its possible mechanism of action.

Compound Profile: this compound

PropertyValueSource
CAS Number 7152-04-7[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Chemical Structure
alt text

Note: A proper chemical structure image would be inserted here in a real document.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram outlines a logical workflow for the in vitro evaluation of a novel compound like this compound.

experimental_workflow Experimental Workflow for In Vitro Anticancer Screening cluster_initial_screening Phase 1: Initial Screening cluster_mechanistic_studies Phase 2: Mechanistic Studies cluster_data_analysis Phase 3: Data Analysis & Interpretation start Compound Preparation & Solubilization cell_culture Cell Line Selection & Culture start->cell_culture Select relevant cancer cell lines mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay Treat cells with compound ic50 IC50 Determination mtt_assay->ic50 Analyze dose-response apoptosis_assay Annexin V-FITC/PI Apoptosis Assay ic50->apoptosis_assay Use IC50 concentration cell_cycle Cell Cycle Analysis ic50->cell_cycle Use IC50 concentration western_blot Western Blot Analysis apoptosis_assay->western_blot Investigate apoptotic proteins cell_cycle->western_blot Investigate cell cycle regulators data_interpretation Data Interpretation western_blot->data_interpretation conclusion Conclusion & Future Directions data_interpretation->conclusion

Caption: A streamlined workflow for the in vitro evaluation of a novel anticancer compound.

Phase 1: Initial Screening for Cytotoxic Activity

The initial phase of screening aims to determine if this compound exhibits cytotoxic effects on cancer cells and to quantify its potency.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[10]

Materials
  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[11]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[8]

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Example IC₅₀ Values
Cell LineTissue of OriginThis compound IC₅₀ (µM) (Hypothetical)Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
A549 Lung Carcinoma25.2 ± 2.81.5 ± 0.3
HeLa Cervical Carcinoma18.6 ± 2.11.1 ± 0.2

Note: The data presented above are for illustrative purposes only.

Phase 2: Mechanistic Studies

Once the cytotoxic potential and IC₅₀ value are established, the next phase focuses on understanding the mechanism by which this compound induces cell death.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay is a widely used method for detecting apoptosis by flow cytometry.[13] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC.[13][14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials
  • Cancer cells treated with the IC₅₀ concentration of this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[15]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Procedure
  • Cell Treatment: Treat cells with the pre-determined IC₅₀ concentration of this compound for 24-48 hours. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.[13][15]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17] Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[16][18]

Materials
  • Cancer cells treated with the IC₅₀ concentration of this compound

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Step-by-Step Procedure
  • Cell Treatment: Treat cells with the IC₅₀ concentration of the compound for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to prevent cell clumping.[17] Fix the cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[18] RNase A is included to ensure that only DNA is stained by removing RNA.[19]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells.[19]

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample of cell or tissue homogenate.[20] This method can be used to investigate the effect of this compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.

Hypothetical Signaling Pathway to Investigate

Many anticancer agents induce apoptosis through the intrinsic (mitochondrial) pathway. A plausible hypothesis is that this compound could modulate the expression of Bcl-2 family proteins and activate caspases.

apoptosis_pathway Hypothetical Intrinsic Apoptosis Pathway compound This compound bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by an anticancer agent.

Materials
  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors[21]

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes[20]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Step-by-Step Procedure
  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]

  • Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle shaking.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between treated and untreated samples.

Conclusion and Future Directions

These application notes provide a robust and systematic approach to the initial in vitro evaluation of this compound as a potential anticancer agent. The described protocols for assessing cytotoxicity, apoptosis, cell cycle distribution, and protein expression will generate the foundational data necessary to determine the compound's promise. Positive and reproducible results from these assays would warrant further investigation, including screening against a broader panel of cancer cell lines, exploring other potential mechanisms of action, and eventually progressing to in vivo studies in preclinical animal models.[23]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Knoevenagel Condensation for 4-Acetylaminobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the Knoevenagel condensation involving 4-acetylaminobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important carbon-carbon bond-forming reaction. Here, you will find expert-driven advice, troubleshooting guides, and optimized protocols to ensure the success and efficiency of your experiments.

Reaction Overview: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. In the context of 4-acetylaminobenzaldehyde, this reaction is pivotal for synthesizing a variety of compounds, including precursors for pharmaceuticals and functional materials. The general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation and elimination of a water molecule yield the final condensed product.

Knoevenagel_Mechanism sub 4-Acetylaminobenzaldehyde + Active Methylene Compound int1 Enolate/Carbanion Intermediate sub->int1 Deprotonation int2 Aldol-type Adduct (Unstable) sub->int2 cat Base Catalyst (e.g., Piperidine, Et3N) cat->int1 int1->int2 Nucleophilic Attack prod Final Product (α,β-unsaturated compound) int2->prod Dehydration (-H2O) h2o Water (Byproduct) int2->h2o

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Frequently Asked Questions (FAQs)

Q1: What are the most common active methylene compounds used with 4-acetylaminobenzaldehyde?

The most frequently used active methylene compounds are those with two electron-withdrawing groups flanking a CH₂ group, which increases the acidity of the methylene protons. Common examples include malononitrile, ethyl cyanoacetate, and diethyl malonate. The choice often depends on the desired electronic properties of the final product.

Q2: Which catalysts are most effective for this reaction?

Weak organic bases are generally preferred to minimize side reactions. Piperidine is a classic and highly effective catalyst for the Knoevenagel condensation. Other commonly used catalysts include triethylamine (Et₃N), ammonium acetate, and occasionally, Lewis acids in specific applications. The choice of catalyst can significantly impact reaction time and yield.

Q3: Why is my reaction mixture turning a dark color?

The development of a dark color, often yellow, orange, or brown, can be indicative of side reactions or product polymerization, especially if the reaction is overheated or run for an extended period. The acetylamino group on the benzaldehyde can also contribute to color formation under harsh conditions. It is crucial to monitor the reaction progress and maintain the recommended temperature.

Q4: Is it necessary to remove water during the reaction?

Yes, the final step of the Knoevenagel condensation is a dehydration reaction. Removing the water as it forms can drive the equilibrium towards the product, leading to higher yields. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus, particularly when using solvents like toluene or benzene. For reactions in polar solvents like ethanol, the precipitation of the product can also help drive the reaction to completion.

Troubleshooting Guide

This section addresses specific problems that may arise during the Knoevenagel condensation of 4-acetylaminobenzaldehyde.

Troubleshooting_Workflow start Experiment Start problem Problem Encountered? start->problem low_yield Low or No Yield problem->low_yield Yes impure Impure Product problem->impure Yes slow Slow Reaction problem->slow Yes success Successful Reaction problem->success No sol_yield1 Check Reagent Purity (esp. Aldehyde) low_yield->sol_yield1 sol_yield2 Verify Catalyst Activity/ Increase Loading low_yield->sol_yield2 sol_yield3 Increase Temperature or Change Solvent low_yield->sol_yield3 sol_impure1 Optimize Recrystallization Solvent System impure->sol_impure1 sol_impure2 Use Chromatography (Column/Prep-TLC) impure->sol_impure2 sol_slow1 Increase Catalyst Concentration slow->sol_slow1 sol_slow2 Ensure Efficient Water Removal slow->sol_slow2

Caption: A workflow for troubleshooting common issues in the Knoevenagel condensation.

Q: My reaction has stalled, and TLC analysis shows significant amounts of starting material even after several hours. What should I do?

A: A stalled reaction can be due to several factors:

  • Inactive Catalyst: The basic catalyst may have degraded. Prepare a fresh solution of the catalyst or use a newly opened bottle.

  • Insufficient Temperature: Some Knoevenagel condensations require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating the mixture to reflux (depending on the solvent).

  • Water Accumulation: In reversible reactions, the accumulation of the water byproduct can inhibit the reaction. If not already doing so, consider using a Dean-Stark apparatus to remove water azeotropically.

Q: The product has precipitated from the reaction mixture as an oil instead of a solid. How can I purify it?

A: Oiling out can occur if the product's melting point is below the reaction temperature or if impurities are present.

  • Induce Crystallization: Try cooling the mixture slowly in an ice bath while scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a previously obtained crystal of the pure product can also be effective.

  • Solvent Trituration: Decant the solvent and add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. This can often wash away impurities and encourage the oil to solidify.

  • Chromatography: If crystallization fails, column chromatography is a reliable method for purifying oily products.

Q: My final product is a pale yellow, but the literature reports it as white. What could be the cause?

A: A yellow tint often indicates the presence of minor, highly conjugated impurities.

  • Recrystallization: This is the most effective method for removing colored impurities. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often required to achieve good purity. Dissolve the product in the minimum amount of hot solvent and allow it to cool slowly.

  • Activated Carbon: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. Be sure to filter the hot solution through celite to remove the carbon before cooling.

Optimized Protocols

Protocol 1: Synthesis of 2-cyano-3-(4-acetamidophenyl)acrylic acid ethyl ester

This protocol details the condensation of 4-acetylaminobenzaldehyde with ethyl cyanoacetate using piperidine as a catalyst.

Materials:

  • 4-acetylaminobenzaldehyde

  • Ethyl cyanoacetate

  • Ethanol (absolute)

  • Piperidine

Procedure:

  • In a round-bottom flask, dissolve 4-acetylaminobenzaldehyde (1 equivalent) in absolute ethanol.

  • To this solution, add ethyl cyanoacetate (1.1 equivalents).

  • Add a catalytic amount of piperidine (0.1 equivalents) dropwise while stirring.

  • Stir the reaction mixture at room temperature. The product often begins to precipitate as a solid within 30-60 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and catalyst.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

ParameterValue
Solvent Ethanol
Catalyst Piperidine
Temperature Room Temperature
Typical Yield >85%
Protocol 2: Synthesis of 2-(4-acetamidobenzylidene)malononitrile

This protocol describes the condensation of 4-acetylaminobenzaldehyde with malononitrile. This reaction is often very rapid.

Materials:

  • 4-acetylaminobenzaldehyde

  • Malononitrile

  • Isopropanol

  • Triethylamine (Et₃N)

Procedure:

  • Suspend 4-acetylaminobenzaldehyde (1 equivalent) in isopropanol in a round-bottom flask.

  • Add malononitrile (1.05 equivalents) to the suspension.

  • Add a catalytic amount of triethylamine (2-3 drops) to the stirring mixture.

  • A rapid exothermic reaction may occur, and the product will precipitate almost immediately as a dense solid.

  • Stir the mixture for an additional 15-20 minutes at room temperature to ensure the reaction goes to completion.

  • Collect the product by vacuum filtration and wash thoroughly with cold isopropanol.

  • The product is often of high purity, but can be recrystallized from acetonitrile if necessary.

ParameterValue
Solvent Isopropanol
Catalyst Triethylamine
Temperature Room Temperature
Typical Yield >90%

Technical Support Center: Synthesis of 3-[4-(acetylamino)phenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-[4-(acetylamino)phenyl]acrylic acid (Apadant), a key intermediate in pharmaceutical development. This resource is designed for researchers, scientists, and process chemists to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction

This compound is a derivative of cinnamic acid. The synthesis of such α,β-unsaturated aromatic acids is classically achieved through condensation reactions. The two most relevant and widely applied methods for this transformation are the Perkin reaction and the Knoevenagel condensation.

  • Perkin Reaction : This reaction involves the aldol condensation of an aromatic aldehyde (4-acetamidobenzaldehyde) with an acid anhydride (acetic anhydride), typically catalyzed by the alkali salt of the corresponding acid (e.g., sodium acetate)[1][2].

  • Knoevenagel Condensation : This method involves the reaction of an aldehyde or ketone with an active methylene compound (like malonic acid) in the presence of a basic catalyst, often an amine such as pyridine or piperidine[3][4].

While both routes are effective, achieving high yields consistently can be challenging. This guide addresses the most common pitfalls and provides strategies for optimization.

Troubleshooting Guide: Enhancing Reaction Yield

This section is formatted as a series of common problems and their potential solutions.

Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is a frequent issue stemming from several potential sources. A systematic approach is the best way to diagnose the problem.[5][6]

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Start Low Yield Observed Purity 1. Reagent Purity & Stoichiometry Start->Purity Investigate Conditions 2. Reaction Conditions Start->Conditions Investigate Workup 3. Workup & Purification Start->Workup Investigate Moisture Moisture Contamination? Purity->Moisture Check Ratio Incorrect Molar Ratios? Purity->Ratio Check Temp Suboptimal Temperature? Conditions->Temp Check Time Insufficient Reaction Time? Conditions->Time Check Loss Product Loss During Isolation? Workup->Loss Check Sol_Purity Verify purity (NMR, mp). Dry reagents/solvents. Moisture->Sol_Purity Solution Sol_Ratio Recalculate and re-weigh. Use slight excess of anhydride/malonic acid. Ratio->Sol_Ratio Solution Sol_Temp Optimize temperature. Monitor with thermometer. Temp->Sol_Temp Solution Sol_Time Monitor reaction by TLC. Time->Sol_Time Solution Sol_Loss Optimize extraction/recrystallization. Minimize transfers. Loss->Sol_Loss Solution

Caption: Troubleshooting workflow for low reaction yield.

Pillar 1: Reagent Quality and Stoichiometry

  • Moisture Sensitivity : The Perkin reaction, in particular, is sensitive to moisture. Acetic anhydride readily hydrolyzes to acetic acid, which does not participate in the reaction. Ensure all glassware is flame- or oven-dried and that reagents are anhydrous.

  • Purity of 4-acetamidobenzaldehyde : Impurities in the starting aldehyde can inhibit the reaction or lead to unwanted side products. Verify its purity by melting point or spectroscopy before use.

  • Catalyst Activity : In the Perkin reaction, freshly fused and finely powdered sodium acetate is often recommended to ensure it is anhydrous and has a high surface area[7]. In the Knoevenagel condensation, the amine catalyst (e.g., piperidine) should be of high purity.

Pillar 2: Reaction Conditions

  • Temperature Control : The Perkin reaction typically requires high temperatures (140-180°C) to proceed efficiently[7]. Insufficient heating can lead to incomplete conversion. Conversely, in the Knoevenagel reaction, excessive heat can promote side reactions. Precise temperature monitoring and control are vital[6].

  • Reaction Time : These condensation reactions can be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. Prematurely stopping the reaction is a common cause of low yield. Some studies show that microwave irradiation can dramatically reduce reaction times from hours to minutes while improving yields[7].

Pillar 3: Workup and Purification

  • Product Precipitation : The product is typically isolated by pouring the hot reaction mixture into water and then acidifying to precipitate the acrylic acid derivative[7]. Ensure the pH is sufficiently acidic to fully protonate the carboxylate salt.

  • Loss During Transfers : Significant product can be lost during transfers between flasks and during filtration[5]. Wash glassware and filter cakes with small amounts of the mother liquor or an appropriate cold solvent to recover residual product.

  • Recrystallization Solvent : Choosing the right solvent for recrystallization is critical for both purity and yield. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Ethanol/water mixtures are often effective[8].

Q2: I'm observing significant side products. How can I improve the reaction's selectivity?

Side product formation is often related to the reactivity of the starting materials and intermediates.

  • Self-Condensation of Anhydride (Perkin Reaction) : The base catalyst can promote the self-condensation of acetic anhydride. This is generally minimized by using the aromatic aldehyde as the limiting reagent and maintaining a controlled temperature.

  • Decarboxylation (Knoevenagel Reaction) : In the Knoevenagel condensation with malonic acid, the intermediate can decarboxylate prematurely or via alternative pathways if the temperature is not controlled.

  • Formation of Di-acylated Product : In some acylation reactions, di-acylation can occur. While less common here, ensuring strict stoichiometric control and moderate temperatures can prevent this[9].

  • Strategy for Crossed Aldol Reactions : To improve selectivity in condensations between two different carbonyl compounds, one reactant should ideally be non-enolizable (like an aromatic aldehyde) to prevent self-condensation[8]. 4-acetamidobenzaldehyde fits this criterion, which is advantageous.

Q3: My product is difficult to purify. What are the best practices?

Purification aims to remove unreacted starting materials, catalysts, and side products.

  • Removal of Unreacted Aldehyde : Unreacted 4-acetamidobenzaldehyde can be difficult to remove by recrystallization alone. The traditional Perkin reaction workup includes a steam distillation step to remove the volatile unreacted aldehyde before precipitation of the acid product[7].

  • Dealing with Tarry By-products : Condensation reactions at high temperatures can produce resinous or tarry materials. Filtering the solution while hot (after dissolving the crude product in the recrystallization solvent) can remove insoluble polymeric impurities. The use of activated charcoal can also help decolorize the solution.

  • Preventing Polymerization : Acrylic acids can polymerize, especially when heated[10]. During purification, avoid unnecessarily high temperatures or prolonged heating. If distilling, vacuum distillation at lower temperatures is recommended.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally better: Perkin or Knoevenagel?

Both methods are viable, but the choice depends on available reagents, equipment, and desired reaction conditions.

FeaturePerkin ReactionKnoevenagel Condensation
Aldehyde Reagent 4-acetamidobenzaldehyde4-acetamidobenzaldehyde
Carbon Source Acetic AnhydrideMalonic Acid
Catalyst Sodium Acetate (or other base)[2]Piperidine, Pyridine (weak amine bases)[4]
Temperature High (e.g., 140-180°C)[7]Mild to moderate (Room temp. to reflux)[4]
Typical Yield Moderate to Good (can exceed 80%)[11]Good to Excellent (can exceed 88%)[12]
Advantages Uses common, inexpensive reagents.Milder conditions, often higher yields.
Disadvantages High temperatures required; can be slow.Malonic acid is more expensive; amine catalysts.

Q: What is the mechanistic role of the base catalyst in the Perkin Reaction?

The alkali salt of the acid (e.g., sodium acetate, CH₃COONa) acts as the base catalyst. Its primary role is to deprotonate the acetic anhydride at the α-carbon, generating a reactive carbanion (enolate). This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 4-acetamidobenzaldehyde. This is the key C-C bond-forming step of the reaction[2][13].

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cluster_mech Perkin Reaction Mechanism Step1 1. Enolate Formation Step2 2. Nucleophilic Attack Step1->Step2 Step3 3. Elimination & Hydrolysis Step2->Step3 Product Final Product: α,β-Unsaturated Acid Step3->Product Anhydride Acetic Anhydride Enolate Anhydride Enolate (Carbanion) Anhydride:e->Enolate:w Deprotonation Base Base (AcO⁻) Aldehyde Aromatic Aldehyde Enolate:e->Aldehyde:w Attack Intermediate Aldol Adduct FinalSteps Dehydration & Hydrolysis Intermediate:e->FinalSteps:w Acyl Transfer FinalSteps:s->Product:n Yields

Caption: Simplified overview of the Perkin reaction mechanism.

Q: Can I use a different base for the Perkin reaction?

Yes. While the salt of the corresponding acid is traditional, other bases can be used. Triethylamine or pyridine have been employed, sometimes altering the reaction mechanism and potentially improving yields under milder conditions[11][14].

Q: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

  • Melting Point : Compare the observed melting point to the literature value. A sharp melting range indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C) : Provides definitive structural confirmation.

  • FT-IR Spectroscopy : To confirm the presence of key functional groups (C=O, C=C, N-H, O-H).

  • TLC : To assess purity against the starting materials.

Experimental Protocols

Protocol 1: Synthesis via Perkin Reaction

This protocol is adapted from standard procedures for cinnamic acid synthesis[7].

  • Preparation : Place 4-acetamidobenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and freshly fused, powdered potassium acetate (1.5 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reaction : Heat the mixture in an oil bath to 160-180°C and maintain reflux for 5-7 hours.

  • Workup : Allow the mixture to cool slightly and pour it cautiously into a beaker containing 100 mL of water.

  • Removal of Aldehyde : Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride. If unreacted aldehyde is a concern, perform a steam distillation at this stage until the distillate is no longer cloudy.

  • Precipitation : Cool the solution and, if necessary, filter off any resinous by-products. Acidify the filtrate with concentrated HCl until precipitation of the product is complete (check with pH paper).

  • Isolation : Cool the mixture in an ice bath for 30 minutes. Collect the solid product by suction filtration, washing the filter cake with cold water.

  • Purification : Recrystallize the crude product from an ethanol/water mixture to yield pure this compound. Dry the final product in a vacuum oven.

Protocol 2: Synthesis via Knoevenagel Condensation

This protocol is a generalized procedure based on the Doebner modification of the Knoevenagel condensation[12].

  • Preparation : In a round-bottom flask, dissolve 4-acetamidobenzaldehyde (1.0 eq) and malonic acid (1.5-3.0 eq) in a minimal amount of pyridine or 1,4-dioxane[12].

  • Catalysis : Add a catalytic amount of piperidine (approx. 0.1 eq).

  • Reaction : Heat the mixture to reflux (typically 80-100°C) for 2-4 hours. Monitor the reaction by TLC. CO₂ evolution will be observed as the reaction proceeds.

  • Workup : Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water.

  • Precipitation : Acidify the aqueous mixture with concentrated HCl. The product will precipitate out of the solution.

  • Isolation : Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by suction filtration and wash thoroughly with cold water.

  • Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

References

Technical Support Center: Synthesis of 3-[4-(acetylamino)phenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[4-(acetylamino)phenyl]acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate. Drawing from established protocols and field-proven insights, this document provides in-depth, actionable solutions in a direct question-and-answer format.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common synthetic route for this compound and what is the underlying mechanism?

A1: The most prevalent and classic method for synthesizing this compound is the Perkin reaction . This reaction involves the condensation of an aromatic aldehyde, in this case, 4-acetamidobenzaldehyde, with an acid anhydride (acetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the corresponding acid (sodium acetate).[1][2]

The reaction proceeds via an aldol-type condensation. The base abstracts an acidic α-proton from acetic anhydride to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-acetamidobenzaldehyde. Subsequent dehydration of the aldol addition product and hydrolysis of the anhydride functionality yield the desired α,β-unsaturated carboxylic acid.

TROUBLESHOOTING GUIDE

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Q2: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A2: Low yields are a common issue in the Perkin reaction. Several factors, from reagent quality to reaction conditions, can be at play. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
Incomplete Reaction The Perkin reaction often requires high temperatures (160-180°C) and prolonged reaction times (3-5 hours) to proceed to completion.[3] Solution: Ensure your reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.[4][5]
Moisture in Reagents Acetic anhydride is highly susceptible to hydrolysis, which deactivates it.[6] Sodium acetate should also be anhydrous. Solution: Use freshly opened or distilled acetic anhydride. Ensure the sodium acetate is thoroughly dried before use.
Sub-optimal Reagent Stoichiometry An excess of acetic anhydride is typically used to drive the reaction forward. Solution: A common molar ratio is 1 equivalent of 4-acetamidobenzaldehyde to 1.5-2 equivalents of acetic anhydride and 1 equivalent of sodium acetate.
Side Reactions Several side reactions can consume starting materials and reduce the yield of the desired product. These are detailed in the following questions.
Losses During Work-up and Purification Significant product loss can occur during extraction, filtration, and recrystallization steps.[7] Solution: Be meticulous during product isolation. Ensure complete transfer of solids and minimize the amount of solvent used for washing crystals during filtration.

Q3: I see an unexpected spot on my TLC plate that is less polar than my product. What could it be?

A3: An unexpected, less polar spot on your TLC plate is often unreacted 4-acetamidobenzaldehyde .

  • Identification: Co-spot your reaction mixture with a pure sample of 4-acetamidobenzaldehyde on the same TLC plate. If the spots have the same Rf value, you have confirmed the presence of unreacted starting material.[5]

  • Cause: This indicates an incomplete reaction. The reaction may not have been heated long enough or at a high enough temperature.

  • Solution:

    • Optimize Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.

    • Ensure Anhydrous Conditions: Moisture can quench the enolate of acetic anhydride, hindering its reaction with the aldehyde.

Q4: My final product is discolored (e.g., yellow or brown). What is the cause and how can I purify it?

A4: Discoloration often arises from resinous byproducts formed due to the self-condensation of acetic anhydride or other side reactions at high temperatures.

  • Mechanism of Acetic Anhydride Self-Condensation: At elevated temperatures, acetic anhydride can undergo self-condensation to form more complex, often colored, polymeric materials.[8]

  • Purification Protocol:

    • Decolorizing Carbon Treatment: During the work-up, after neutralizing the reaction mixture, add a small amount of activated charcoal to the hot aqueous solution of the sodium salt of your product.[9] Be cautious not to add too much, as it can adsorb your product and reduce the yield.[7]

    • Hot Filtration: Filter the hot solution to remove the charcoal and other insoluble impurities.

    • Recrystallization: Proceed with the acidification and subsequent recrystallization of the product. A well-executed recrystallization is highly effective at removing colored impurities.

Q5: My NMR spectrum shows signals that I cannot attribute to the desired product. What are the likely side products?

A5: Besides unreacted starting material, several side products can form under Perkin reaction conditions.

Table of Potential Side Products and their Spectroscopic Signatures

Side Product Formation Mechanism Expected ¹H NMR Signals Expected IR Signals (cm⁻¹)
4-Aminophenylacrylic Acid Hydrolysis of the acetylamino group: The basic conditions and subsequent aqueous work-up can lead to the hydrolysis of the amide functionality.[10][11]Aromatic protons shifted upfield compared to the starting material; appearance of a broad singlet for the -NH₂ group.Broad N-H stretches (~3300-3500), disappearance of the amide C=O stretch (~1660).
4-Acetamidostyrene Decarboxylation of the product: At high temperatures, the α,β-unsaturated carboxylic acid product can undergo decarboxylation.[1]Appearance of vinylic proton signals, disappearance of the carboxylic acid proton signal.Disappearance of the broad O-H stretch of the carboxylic acid.
Diacetylated Product Further acetylation: The acetylamino group could potentially be further acetylated, though this is less common under these conditions.Additional acetyl methyl singlet.Changes in the amide region of the IR spectrum.

Troubleshooting Workflow for Unexpected Side Products

G cluster_impurities Potential Impurities cluster_solutions Troubleshooting Actions start Unexpected Signals in NMR/IR or Extra Spots on TLC unreacted_sm Unreacted 4-Acetamidobenzaldehyde start->unreacted_sm Spot with same Rf as starting material hydrolysis_prod 4-Aminophenylacrylic Acid (Hydrolysis of Acetamide) start->hydrolysis_prod More polar spot on TLC; Absence of acetyl singlet in NMR decarbox_prod 4-Acetamidostyrene (Decarboxylation) start->decarbox_prod Less polar spot on TLC; Absence of COOH proton in NMR anhydride_self Acetic Anhydride Self-Condensation Products start->anhydride_self Discoloration/resinous material optimize_cond Optimize Reaction: - Increase time/temperature - Ensure anhydrous conditions unreacted_sm->optimize_cond control_workup Control Work-up pH & Temperature hydrolysis_prod->control_workup control_temp Lower reaction temperature slightly (balance against reaction rate) decarbox_prod->control_temp purification Purification: - Recrystallization - Column Chromatography anhydride_self->purification optimize_cond->purification control_workup->purification control_temp->purification end end purification->end Obtain Pure Product

Caption: Troubleshooting logic for identifying and addressing side products.

EXPERIMENTAL PROTOCOLS

Protocol 1: Synthesis of this compound via Perkin Reaction

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.

  • Reagent Preparation:

    • In a 250 mL round-bottom flask, add 4-acetamidobenzaldehyde (1.0 eq), anhydrous sodium acetate (1.0 eq), and acetic anhydride (2.0 eq).

    • Equip the flask with a reflux condenser fitted with a drying tube.

  • Reaction:

    • Heat the reaction mixture in an oil bath to 170-180°C for 4-5 hours. The mixture will become a molten slurry.

  • Work-up:

    • Allow the reaction mixture to cool slightly (to about 100°C) and then pour it cautiously into 200 mL of cold water with stirring.

    • Heat the aqueous mixture to boiling to hydrolyze any remaining acetic anhydride.

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Filter the hot solution by gravity filtration to remove the charcoal and any resinous materials.

    • Cool the filtrate in an ice bath.

    • Slowly acidify the filtrate with concentrated hydrochloric acid with constant stirring until the pH is acidic (pH ~2-3), at which point the product will precipitate.

  • Purification:

    • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Dry the purified crystals in a vacuum oven.

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)

  • Eluent System: A good starting point for a solvent system is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1), with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the carboxylic acid product.

  • Procedure:

    • Prepare a TLC plate with three lanes: starting material (4-acetamidobenzaldehyde), co-spot (starting material and reaction mixture), and reaction mixture.[5]

    • Withdraw a small aliquot from the reaction mixture, dissolve it in a suitable solvent (e.g., acetone or ethyl acetate), and spot it on the plate.

    • Develop the plate in the chosen eluent system.

    • Visualize the spots under UV light. The disappearance of the starting material spot indicates the reaction is progressing towards completion.

Visualizing the Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Perkin Reaction cluster_workup Work-up & Purification aldehyde 4-Acetamidobenzaldehyde heating Heat (170-180°C, 4-5h) aldehyde->heating anhydride Acetic Anhydride anhydride->heating base Sodium Acetate base->heating hydrolysis Aqueous Hydrolysis heating->hydrolysis filtration Hot Filtration (optional charcoal) hydrolysis->filtration acidification Acidification (HCl) filtration->acidification recrystallization Recrystallization acidification->recrystallization product Pure this compound recrystallization->product

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of 3-[4-(acetylamino)phenyl]acrylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-[4-(acetylamino)phenyl]acrylic acid via recrystallization. This document is designed to offer practical, in-depth guidance, troubleshooting advice, and answers to frequently asked questions to ensure successful purification outcomes.

Introduction to the Purification Challenge

This compound is a substituted cinnamic acid derivative. Its synthesis, often achieved through a Knoevenagel condensation, can result in the presence of unreacted starting materials and side-products. Recrystallization is a powerful technique for purifying this solid compound, leveraging differences in solubility between the desired product and its impurities in a given solvent system. A successful recrystallization yields a product with high purity, suitable for downstream applications in research and development. This guide will walk you through the process, from solvent selection to troubleshooting common issues.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound “oiled out” instead of forming crystals upon cooling. What happened and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens if the boiling point of the recrystallization solvent is higher than the melting point of the solute. The resulting oil often traps impurities, defeating the purpose of recrystallization.

  • Immediate Remedial Actions:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Allow the solution to cool much more slowly. You can do this by leaving the flask on a warm hotplate (turned off) or by insulating the flask.

    • If using a mixed solvent system (e.g., ethanol/water), add more of the solvent in which the compound is more soluble (in this case, ethanol).

  • Preventative Measures for Future Experiments:

    • Choose a lower-boiling solvent or solvent mixture.

    • Use a larger volume of solvent. This keeps the compound in solution at a lower temperature, which may be below its melting point.

    • Scratch the inside of the flask with a glass rod at the air-solvent interface. This can provide a surface for nucleation and induce crystallization.

    • Introduce a seed crystal. A tiny amount of pure this compound can act as a template for crystal growth.

Q2: I have a very low yield of crystals after recrystallization. What are the possible causes and how can I improve it?

A2: A low yield can be attributed to several factors:

  • Using too much solvent: The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling.

    • Solution: Before filtering, you can gently heat the solution to evaporate some of the solvent and then attempt to recrystallize again.

  • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent saturation during filtration.

  • Incomplete crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour.

  • Washing with a solvent at the wrong temperature: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A3: This is a common issue often caused by supersaturation. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a single, small crystal of the pure compound to the solution. This "seed" will act as a template for other molecules to crystallize upon.

  • Reduce the Volume of Solvent: It's possible you used too much solvent. Gently heat the solution to boil off some of the solvent and then try cooling it again.

  • Flash Freezing: As a last resort, you can try placing the flask in a dry ice/acetone bath for a short period. This can sometimes shock the system into crystallization, though it may result in smaller, less pure crystals.

Q4: The crystals I obtained are colored, but the pure compound should be white. How do I remove colored impurities?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Procedure:

    • After dissolving your crude product in the hot solvent, remove the flask from the heat source to prevent bumping.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Swirl the flask and gently reheat to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Allow the filtrate to cool and crystallize as usual.

    Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, which is a moderately polar molecule containing both a carboxylic acid and an amide group, a mixed solvent system of ethanol and water is often a good choice. Ethanol will dissolve the compound, and the addition of water will decrease its solubility, allowing for crystallization upon cooling. The optimal ratio of ethanol to water should be determined experimentally for each batch.

Q2: What are the likely impurities in my crude this compound?

A2: If your compound was synthesized via a Knoevenagel condensation of 4-acetamidobenzaldehyde and malonic acid, common impurities could include:

  • Unreacted 4-acetamidobenzaldehyde

  • Unreacted malonic acid

  • Side products from the Knoevenagel condensation.

A successful recrystallization should remove these more soluble or, in some cases, less soluble impurities.

Q3: How do I know if my recrystallization was successful?

A3: The success of a recrystallization is typically assessed by:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Compare the TLC of your crude material to your recrystallized product.

  • Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can confirm the identity and purity of your final product.

Q4: Can I reuse the mother liquor to get more product?

A4: Yes, this is known as obtaining a "second crop" of crystals. The mother liquor is the solution that remains after filtering your initial crystals. It is saturated with your product at the lower temperature. By evaporating some of the solvent from the mother liquor and cooling it again, you can often obtain more crystals. However, be aware that this second crop may be less pure than the first.

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step methodology for the recrystallization of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Start with a small volume and add more in small portions while heating and swirling until the solid is fully dissolved.

  • Addition of Anti-solvent:

    • While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper and connect it to a filter flask under vacuum.

    • Wet the filter paper with a small amount of ice-cold ethanol/water mixture.

    • Pour the cold crystal slurry into the Buchner funnel and apply vacuum.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining mother liquor.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to pull air through and help them dry.

    • Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by melting point determination.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of this compound

SolventSolubility of CompoundSuitability
WaterPoorly soluble at all temperaturesGood as an anti-solvent in a mixed system
EthanolSoluble, especially when hotGood primary solvent
Ethyl AcetateModerately solublePotential single solvent, but may require larger volumes
AcetoneSoluble at room temperatureGenerally not a good choice as solubility at low temperatures is likely still high
HexaneInsolubleCan be used as an anti-solvent with a more polar primary solvent
Ethanol/Water Highly soluble when hot, poorly soluble when cold Recommended solvent system

Visualizations

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Ethanol A->B C Add Hot Water to Cloud Point B->C D Add Hot Ethanol to Clarify C->D E Slow Cooling to Room Temp. D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J J I->J Pure Product

Caption: Workflow for the recrystallization of this compound.

Technical Support Center: Scale-Up Synthesis of 3-[4-(acetylamino)phenyl]acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[4-(acetylamino)phenyl]acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will explore common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a successful and efficient scale-up process.

Introduction to the Synthesis of this compound

This compound, also known as 4-acetamidocinnamic acid, is a valuable intermediate in the pharmaceutical industry. The scale-up of its synthesis, while seemingly straightforward, presents several challenges that can impact yield, purity, and process efficiency. The two most common synthetic routes are the Perkin reaction and the Knoevenagel condensation. This guide will address specific issues that may arise during the scale-up of both methods.

Troubleshooting Guide: Common Scale-Up Challenges

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your experiments.

Part 1: Challenges in the Perkin Reaction Scale-Up

The Perkin reaction for synthesizing this compound typically involves the condensation of 4-acetamidobenzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate.[1]

Question 1: My Perkin reaction is showing a low yield and incomplete conversion at a larger scale. What are the likely causes and how can I improve it?

Answer:

Low yield and incomplete conversion during the scale-up of the Perkin reaction are common and can be attributed to several factors:

  • Inadequate Heat Transfer: The Perkin reaction requires high temperatures, often around 180°C.[2] On a larger scale, achieving and maintaining a uniform temperature throughout the reaction vessel is challenging. Poor heat transfer can lead to localized "cold spots" where the reaction rate is significantly lower.

    • Solution: Employ a reactor with efficient heating and agitation systems. Consider using a jacketed reactor with a high-temperature heating fluid. Ensure vigorous stirring to promote even heat distribution.

  • Insufficient Mixing: As the reaction progresses, the mixture can become thick or even solidify, hindering effective mixing. This is particularly problematic at scale.

    • Solution: Use a powerful overhead stirrer with a suitable impeller design (e.g., anchor or turbine) to handle viscous slurries. If the reaction mixture becomes too thick, a high-boiling, inert solvent might be carefully introduced, though this will require additional downstream processing for removal.

  • Moisture Contamination: Acetic anhydride is highly susceptible to hydrolysis. Any moisture in the reactants or glassware will consume the anhydride, reducing the effective concentration and leading to lower yields.

    • Solution: Ensure all reactants, especially the 4-acetamidobenzaldehyde and sodium acetate, are thoroughly dried before use. All glassware and the reactor should be dried in an oven and assembled under a dry atmosphere (e.g., nitrogen). Using anhydrous sodium acetate is also recommended.[3]

Question 2: The final product from my scaled-up Perkin reaction is discolored (yellow to brown). What is causing this and how can I obtain a purer, off-white product?

Answer:

Discoloration is often due to the formation of colored byproducts and thermal degradation.

  • Side Reactions: At the high temperatures required for the Perkin reaction, side reactions such as self-condensation of the aldehyde or anhydride can occur, leading to colored polymeric materials.[4]

    • Solution: Optimize the reaction temperature and time. While high temperatures are necessary, prolonged heating can promote side reactions. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) and stop the reaction once the starting material is consumed.

  • Thermal Degradation: The product, this compound, may be susceptible to thermal degradation at elevated temperatures over extended periods.

    • Solution: Minimize the reaction time at high temperatures. Once the reaction is complete, cool the mixture as quickly as is safely possible.

  • Purification Strategy: The initial dark color can often be removed during purification.

    • Solution: A hot filtration step can remove insoluble polymeric impurities. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The use of activated carbon during recrystallization can also help to remove colored impurities.

Part 2: Challenges in the Knoevenagel Condensation Scale-Up

The Knoevenagel condensation provides an alternative route, reacting 4-acetamidobenzaldehyde with an active methylene compound like malonic acid, typically in the presence of a basic catalyst such as pyridine and piperidine.[5]

Question 3: I'm experiencing issues with decarboxylation during the Knoevenagel condensation at a larger scale, leading to inconsistent product formation. How can I control this?

Answer:

In the Knoevenagel condensation with malonic acid, the initial condensation product is a dicarboxylic acid intermediate which then undergoes decarboxylation to yield the final product.[5] Controlling this step is crucial for a consistent product.

  • Uncontrolled Decarboxylation: The rate of decarboxylation is highly dependent on temperature. On a large scale, poor temperature control can lead to either incomplete decarboxylation or premature decarboxylation before the condensation is complete, resulting in a mixture of products.

    • Solution: Implement precise temperature control. A two-step thermal profile can be effective: a lower temperature for the initial condensation, followed by a controlled increase in temperature to drive the decarboxylation to completion.

  • Catalyst Concentration: The type and concentration of the base catalyst can influence the rate of both condensation and decarboxylation.

    • Solution: Carefully optimize the catalyst loading. While a sufficient amount is needed to drive the reaction, an excess can lead to side reactions.

Question 4: My Knoevenagel reaction is sluggish on a larger scale, and the product is difficult to crystallize. What are the potential causes and solutions?

Answer:

A sluggish reaction and crystallization difficulties often stem from suboptimal reaction conditions and the presence of impurities.

  • Inefficient Water Removal: The condensation reaction produces water, which can slow down the reaction rate.

    • Solution: If the reaction is run in a suitable solvent (e.g., toluene), a Dean-Stark trap can be used to remove water azeotropically and drive the reaction to completion.

  • Presence of Impurities: Unreacted starting materials or byproducts can act as crystallization inhibitors.

    • Solution: Ensure the reaction goes to completion by monitoring with an appropriate analytical method. After the reaction, a work-up procedure to remove the catalyst and any water-soluble impurities is crucial. Washing the crude product with a dilute acid solution can help remove basic catalysts like pyridine and piperidine.

  • Crystallization Solvent System: The choice of solvent for crystallization is critical.

    • Solution: A mixed solvent system, such as ethanol and water, is often effective. Dissolve the crude product in the minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Upon cooling, pure crystals should form. Seeding the solution with a small crystal of pure product can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Perkin or Knoevenagel, is generally better for the large-scale synthesis of this compound?

A1: Both routes are viable, but the Knoevenagel condensation is often preferred for larger-scale synthesis due to its milder reaction conditions compared to the high temperatures required for the Perkin reaction.[6] The Knoevenagel reaction can also be more amenable to a wider range of substituted benzaldehydes. However, the choice may also depend on factors such as raw material cost, equipment availability, and waste disposal considerations.

Q2: What are the most common process-related impurities I should monitor for?

A2: Besides unreacted starting materials (4-acetamidobenzaldehyde, acetic anhydride, or malonic acid), you should monitor for:

  • Decarboxylation byproduct of the starting material: In the case of the Perkin reaction, small amounts of 4-acetamidostyrene could potentially form.

  • Di-acylated product: In the Perkin reaction, the acetylamino group could potentially be further acylated under harsh conditions.

  • Michael addition products: The product itself can act as a Michael acceptor, leading to the formation of dimers or oligomers, especially at high temperatures.[7]

Q3: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

A3: A combination of techniques is often employed in a Process Analytical Technology (PAT) approach.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the formation of the product and impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and identification of unknown impurities.

  • Mass Spectrometry (MS): Useful for identifying the molecular weights of impurities.

Q4: Are there any specific safety concerns I should be aware of during scale-up?

A4: Yes, several safety aspects are critical:

  • Thermal Runaway: Both reactions are exothermic. On a large scale, the potential for a thermal runaway reaction increases. Proper temperature control and monitoring are essential.[7]

  • Handling of Reagents: Acetic anhydride is corrosive and a lachrymator. Pyridine and piperidine are toxic and flammable. Always handle these chemicals in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Pressure Build-up: If the reaction is run in a closed system, the evolution of gases (e.g., CO2 during decarboxylation) can lead to a dangerous pressure build-up. Ensure the reactor is properly vented.

Data Presentation

Table 1: Comparison of Typical Lab-Scale vs. Scale-Up Parameters for the Perkin Reaction

ParameterLab-Scale (10 g)Pilot-Scale (10 kg) - Representative
Yield 80-85%70-78%
Reaction Time 4-6 hours8-12 hours
Key Impurities Unreacted 4-acetamidobenzaldehyde (<2%)Unreacted 4-acetamidobenzaldehyde (2-4%), Polymeric byproducts (1-3%)
Purity (post-crystallization) >99%>98.5%

Table 2: Comparison of Typical Lab-Scale vs. Scale-Up Parameters for the Knoevenagel Condensation

ParameterLab-Scale (10 g)Pilot-Scale (10 kg) - Representative
Yield 85-92%80-88%
Reaction Time 3-5 hours6-10 hours
Key Impurities Unreacted 4-acetamidobenzaldehyde (<1%), Malonic acid (<1%)Unreacted 4-acetamidobenzaldehyde (1-2%), Incompletely decarboxylated intermediate (<1%)
Purity (post-crystallization) >99.5%>99%

Experimental Protocols

Protocol 1: Scale-Up Synthesis via Perkin Reaction (Representative)
  • Reactor Preparation: Ensure a 50 L jacketed glass reactor is clean, dry, and equipped with an overhead stirrer, a condenser, a temperature probe, and a nitrogen inlet.

  • Charging Reactants: Charge the reactor with 4-acetamidobenzaldehyde (5.0 kg, 30.6 mol), anhydrous sodium acetate (2.5 kg, 30.5 mol), and acetic anhydride (7.5 L, 79.5 mol).

  • Reaction: Begin stirring and slowly heat the mixture to 180°C using the oil-jacketed heater. Maintain this temperature for 8-10 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to approximately 100°C and slowly and cautiously add water (20 L) to hydrolyze the excess acetic anhydride. The addition of water is exothermic, so control the rate to maintain the temperature below 120°C.

  • Isolation: Cool the resulting slurry to room temperature and then further cool in an ice bath for 2 hours. Filter the solid product using a large Büchner funnel and wash the filter cake with cold water (3 x 5 L).

  • Purification: Recrystallize the crude solid from an ethanol/water mixture. The use of activated carbon may be necessary to remove colored impurities. Dry the purified product in a vacuum oven at 80°C to a constant weight.

Protocol 2: Scale-Up Synthesis via Knoevenagel Condensation (Representative)
  • Reactor Setup: A 50 L jacketed glass reactor equipped with an overhead stirrer, a condenser with a Dean-Stark trap, a temperature probe, and a nitrogen inlet is required.

  • Reactant Charging: Charge the reactor with 4-acetamidobenzaldehyde (4.0 kg, 24.5 mol), malonic acid (3.8 kg, 36.5 mol), toluene (20 L), and pyridine (1.0 L).

  • Condensation: Heat the mixture to reflux (approximately 110-115°C) and begin collecting water in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected.

  • Decarboxylation: After the condensation is complete, slowly increase the temperature to drive off the toluene, which will also facilitate decarboxylation. Continue heating until the evolution of CO2 ceases.

  • Isolation: Cool the reaction mixture to room temperature. Add a dilute solution of hydrochloric acid to neutralize the pyridine. The product will precipitate. Filter the solid, wash with water, and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. Dry the product under vacuum.

Visualizations

Perkin_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Charge Reactor: - 4-Acetamidobenzaldehyde - Acetic Anhydride - Anhydrous Sodium Acetate heating 2. Heat to 180°C (8-10 hours) reactants->heating Stir under N2 monitoring 3. Monitor Progress (HPLC) heating->monitoring hydrolysis 4. Cool & Hydrolyze (Cautious water addition) monitoring->hydrolysis Reaction Complete filtration 5. Cool, Filter & Wash hydrolysis->filtration recrystallization 6. Recrystallize (Ethanol/Water) filtration->recrystallization Crude Product drying 7. Dry Under Vacuum recrystallization->drying final_product Pure Product drying->final_product

Caption: Workflow for the scale-up synthesis of this compound via the Perkin reaction.

Knoevenagel_Condensation_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield / Purity in Knoevenagel Scale-Up cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Poor Crystallization start->cause3 sol1a Optimize Catalyst Loading cause1->sol1a sol1b Ensure Efficient Water Removal (e.g., Dean-Stark) cause1->sol1b sol2a Precise Temperature Control cause2->sol2a sol2b Monitor Reaction Progress (HPLC/TLC) cause2->sol2b sol3a Optimize Recrystallization Solvent System cause3->sol3a sol3b Use Seed Crystals cause3->sol3b sol3c Purify Crude Product Before Crystallization cause3->sol3c

Caption: Troubleshooting decision tree for the Knoevenagel condensation scale-up.

References

Technical Support Center: Troubleshooting Low Yield in Heck Coupling of Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Heck coupling reaction of acrylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity in this critical carbon-carbon bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively. This guide is structured in a question-and-answer format to directly address the common issues you may be facing in the lab.

Frequently Asked Questions & Troubleshooting Guide

Catalyst and Reaction Initiation Issues

Question 1: My reaction shows no or very low conversion of starting materials. What are the primary causes related to the catalyst?

Answer: Failure to initiate the Heck reaction often points to a problem with the generation or stability of the active Pd(0) catalyst.

  • Cause: Inefficient in-situ reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to the active Pd(0) species. The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[1][2] If this species is not formed efficiently, the reaction will not start.

  • Solution:

    • Pre-catalyst Activation: While many protocols use Pd(II) sources directly, the addition of a reducing agent can be beneficial. Phosphine ligands themselves can act as reducing agents for Pd(II) precursors.[1] Alternatively, using a Pd(0) source like Pd(PPh₃)₄ can sometimes resolve initiation issues, although these can be less stable.[1]

    • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of inactive palladium black. It is crucial to thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintain a strictly inert atmosphere throughout the reaction.[3]

  • Cause: Catalyst decomposition or precipitation. High temperatures or the presence of impurities can cause the active catalyst to agglomerate into inactive palladium black.

  • Solution:

    • Temperature Control: While Heck reactions often require heating, excessive temperatures can accelerate catalyst decomposition. If you observe black precipitation, consider lowering the reaction temperature and extending the reaction time.

    • Ligand Choice: The choice of ligand is critical for stabilizing the palladium catalyst. For electron-deficient olefins like acrylates, bulky, electron-rich phosphine ligands such as P(t-Bu)₃ can enhance catalyst stability and activity, especially with less reactive aryl chlorides.[3][4] N-heterocyclic carbenes (NHCs) are also excellent alternatives to phosphine ligands for stabilizing the catalyst.[3]

Substrate and Reagent-Specific Problems

Question 2: I am using acrylic acid directly and observing very low yields. Are there specific issues with the free carboxylic acid?

Answer: Yes, the free carboxylic acid moiety can introduce several complications.

  • Cause: Potential for catalyst inhibition or side reactions. The acidic proton of the carboxylic acid can react with the base, and the resulting carboxylate may coordinate to the palladium center, potentially altering its catalytic activity.

  • Solution:

    • Esterification: The most straightforward solution is to use an ester derivative of acrylic acid, such as methyl acrylate or ethyl acrylate.[5][6] This eliminates the acidic proton and generally leads to cleaner reactions with higher yields.

    • Base Selection: If using acrylic acid is necessary, the choice of base is critical. An inorganic base like K₂CO₃ or Na₂CO₃ is often preferred over amine bases when using acrylic acid.[7][8] It's hypothesized that the inorganic base can deprotonate the acrylic acid to form the acrylate salt in situ, which can then participate in the reaction. Using water as a solvent in combination with an inorganic base has been shown to be effective for the Heck coupling of acrylic acid.[3][7][9]

Question 3: My reaction is producing a sticky, polymeric substance along with (or instead of) my desired product. How can I prevent this?

Answer: The formation of polymers is a common side reaction when using acrylic acid or its derivatives due to their susceptibility to radical polymerization, especially at the elevated temperatures often required for Heck coupling.

  • Cause: Spontaneous or catalyzed polymerization of the acrylate.

  • Solution:

    • Add a Polymerization Inhibitor: The inclusion of a radical scavenger is a highly effective strategy. Phenothiazine or hydroquinone monomethyl ether (MeHQ) are commonly used inhibitors for acrylic acid polymerization and can be added in small amounts to the reaction mixture without significantly interfering with the Heck coupling.[10]

    • Control Temperature: Lowering the reaction temperature can reduce the rate of polymerization. This may require a more active catalyst system or longer reaction times to achieve full conversion of the starting materials.

    • Strictly Anaerobic Conditions: While oxygen can deactivate the Pd(0) catalyst, its presence can also initiate radical polymerization. Therefore, maintaining a rigorously inert atmosphere is beneficial for both preventing catalyst decomposition and inhibiting polymerization.

Reaction Conditions and Side Products

Question 4: I'm observing the formation of multiple products, including isomers of my desired cinnamic acid derivative. What is causing this and how can I improve selectivity?

Answer: The formation of isomers often points to issues with regioselectivity or subsequent double bond isomerization.

  • Cause: Double bond isomerization of the product. The Heck reaction typically yields the E (trans) isomer due to steric factors in the transition state.[11] However, under certain conditions, the palladium catalyst can re-insert into the product's double bond and facilitate isomerization to the Z (cis) isomer or migration of the double bond.[12][13]

  • Solution:

    • Minimize Reaction Time: Prolonged reaction times, especially after the starting materials have been consumed, can increase the likelihood of isomerization.[1] Monitor the reaction closely (e.g., by TLC or GC-MS) and work it up promptly upon completion.

    • Additives: In some cases, additives can suppress isomerization. For certain substrates, the addition of silver or thallium salts has been shown to prevent double bond migration.[13]

    • Ligand and Base Selection: The ligand and base can influence the stability of the palladium hydride species that is often responsible for isomerization. Experimenting with different ligand/base combinations may improve selectivity.

  • Cause: Formation of bis-coupled products. This occurs when the initial Heck product undergoes a second Heck reaction.[12] This is more likely if the initial product's double bond isomerizes to a more reactive position.

  • Solution:

    • Control Stoichiometry: Using a slight excess of the acrylate derivative can sometimes disfavor the second coupling onto the product. However, a large excess can sometimes decrease conversion.[12]

    • Optimize Conditions: Conditions that minimize double bond isomerization will also help prevent the formation of bis-coupled products.

Question 5: My aryl halide is sterically hindered (e.g., ortho-substituted), and the reaction is very sluggish. How can I drive it to completion?

Answer: Steric hindrance on the aryl halide can significantly slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

  • Cause: Steric clash between the ortho-substituent and the palladium catalyst center during oxidative addition.[14]

  • Solution:

    • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, JohnPhos, XPhos) can accelerate the oxidative addition of sterically hindered aryl halides.[4] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.

    • Higher Temperatures: Increased temperatures can provide the necessary activation energy to overcome the steric barrier. This may require the use of a high-boiling point solvent like DMF, NMP, or dioxane.[3][4] Be mindful of potential catalyst decomposition and polymerization at higher temperatures.

    • Use of Additives (Jeffery Conditions): For reactions that are struggling, the use of a phase-transfer catalyst (PTC) like a tetraalkylammonium salt (e.g., TBABr, TBACI) can significantly accelerate the reaction, even at lower temperatures.[5] These are known as Jeffery conditions.

Data Summary and Protocols

Table 1: Recommended Starting Conditions for Heck Coupling with Acrylic Acid Derivatives
ParameterRecommended ConditionRationale & Citation
Palladium Source Pd(OAc)₂ (1-5 mol%)Common, effective Pd(II) precatalyst.[3]
Ligand PPh₃ (2-10 mol%) or P(t-Bu)₃ (2-10 mol%)PPh₃ is a standard choice; P(t-Bu)₃ is better for hindered substrates.[3][4]
Olefin Methyl or Ethyl Acrylate (1.0-1.2 equiv)Esters are generally less problematic than free acrylic acid.[5]
Aryl Halide Aryl Iodide or Bromide (1.0 equiv)Aryl chlorides are less reactive and require more specialized catalysts.[3][4]
Base K₂CO₃ or Et₃N (2.0 equiv)K₂CO₃ is a good choice for free acrylic acid; Et₃N is common for esters.[3][7]
Solvent DMF, NMP, or DioxaneHigh-boiling polar aprotic solvents are effective.[3]
Temperature 80-120 °CTemperature may need optimization based on substrate reactivity.[12]
Additive TBABr (1.0 equiv) - OptionalCan accelerate sluggish reactions (Jeffery conditions).[5]
Inhibitor Phenothiazine (0.1 mol%) - OptionalPrevents polymerization of the acrylate.[10]
Experimental Protocol: General Procedure for Heck Coupling of an Aryl Bromide with Ethyl Acrylate
  • Preparation: To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv), and the solvent (e.g., DMF, 5 mL).

  • Olefin Addition: Add ethyl acrylate (1.1 mmol, 1.1 equiv) via syringe. If polymerization is a concern, add a radical inhibitor at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

The Heck Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Mizoroki-Heck reaction. Understanding this cycle is key to diagnosing which step may be failing in your experiment.

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Coordination Olefin Coordination PdII_Aryl->Coordination + Olefin MigratoryInsertion Migratory Insertion Coordination->MigratoryInsertion PdII_Alkyl R-Pd(II)L₂-X MigratoryInsertion->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride Product_Complex Product-Pd(II) Complex BetaHydride->Product_Complex ReductiveElimination Reductive Elimination Product_Complex->ReductiveElimination + Base - Base-HX ReductiveElimination->Pd0 - Product

Caption: The Heck Catalytic Cycle.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing low-yield Heck reactions.

Troubleshooting_Workflow Start Low Yield in Heck Reaction Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Reaction No/Low Conversion Check_Conversion->No_Reaction No Side_Products Starting Material Consumed, but Low Product Yield Check_Conversion->Side_Products Yes Catalyst_Issues Check Catalyst Activation & Inert Atmosphere No_Reaction->Catalyst_Issues Polymerization Polymer Formation? Side_Products->Polymerization Reaction_Conditions Adjust T, Ligand, Base Catalyst_Issues->Reaction_Conditions Add_Inhibitor Add Radical Inhibitor (e.g., Phenothiazine) Polymerization->Add_Inhibitor Yes Isomerization Isomers or Bis-Arylation? Polymerization->Isomerization No Optimize_Time Minimize Reaction Time, Check Additives Isomerization->Optimize_Time Yes Other_Issues Check Reagent Purity & Stoichiometry Isomerization->Other_Issues No

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Purification of 3-[4-(acetylamino)phenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 3-[4-(acetylamino)phenyl]acrylic acid. The synthesis of this valuable intermediate, often via methods like the Perkin or Knoevenagel reactions, can result in a range of impurities that may compromise downstream applications.[1][2] This document provides in-depth troubleshooting advice and validated protocols to address common purification challenges, ensuring the high purity required for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile is intrinsically linked to the synthetic route employed. The most common method, the Perkin reaction, involves the condensation of 4-acetamidobenzaldehyde with acetic anhydride in the presence of a weak base like sodium acetate.[3][4]

Common Impurities and Their Origins:

ImpurityLikely OriginIdentification Signature
4-AcetamidobenzaldehydeUnreacted starting materialAldehyde peak in ¹H NMR (~9.8-10.0 ppm)
Acetic AcidHydrolysis of acetic anhydrideSharp singlet in ¹H NMR (~2.1 ppm); vinegar-like odor
3-[4-aminophenyl]acrylic acidHydrolysis of the acetylamino groupPresence of primary amine signals; significant polarity change
Polymeric by-productsSelf-polymerization of the acrylic moietyBroad, unresolved peaks in NMR; insolubility

Q2: How can I quickly assess the purity of my sample?

A preliminary purity assessment can be performed using simple, rapid techniques before moving to more rigorous chromatographic methods.

  • Melting Point Analysis: A sharp melting point close to the literature value (approx. 250-252 °C) indicates high purity. Impurities will typically cause the melting point to be depressed and broaden over a wider range.

  • Thin-Layer Chromatography (TLC): This allows for a rapid visual check for the presence of starting materials or major by-products. A single spot suggests a relatively pure compound.

  • ¹H NMR Spectroscopy: This provides definitive structural confirmation and can quantify impurities if a standard is used. Pay close attention to the regions where signals from expected impurities, like unreacted aldehyde, would appear.

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice, offering high sensitivity and resolution to separate and quantify even minor impurities.[5]

Q3: What is the most effective, general-purpose purification method for this compound?

For most common impurities, recrystallization is the most effective and straightforward method. It is highly efficient at removing small amounts of unreacted starting materials and colored by-products. If the crude product is particularly oily or contains significant neutral impurities, a preliminary acid-base extraction is recommended to isolate the acidic product before proceeding with recrystallization.

Q4: How should I properly store the purified this compound?

Like other acrylic acid derivatives, the compound is susceptible to slow polymerization over time, especially when exposed to light or heat.[6] For long-term storage, keep the purified, dry solid in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably refrigerated.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing both the causal logic and a validated solution.

Issue 1: My final product is contaminated with unreacted 4-acetamidobenzaldehyde.
  • Underlying Cause: This impurity arises from an incomplete reaction or incorrect stoichiometry of reactants. Because the aldehyde is less polar than the carboxylic acid product, it has different solubility properties that can be exploited.

  • Recommended Solution: An acid-base extraction is highly effective for separating the neutral aldehyde from the acidic product. The carboxylic acid is deprotonated by a weak base to form a water-soluble carboxylate salt, leaving the neutral aldehyde behind in an organic solvent.

    Caption: Workflow for removing neutral impurities via acid-base extraction.

    ➡️ Actionable Protocol: Refer to Protocol 2: Acid-Base Extraction for a detailed, step-by-step guide.

Issue 2: The product is a pale yellow/brown powder and not white.
  • Underlying Cause: Discoloration is typically due to the formation of small quantities of polymeric or conjugated side-products, often resulting from excessive heating during the synthesis. These impurities are often present in trace amounts but are highly colored.

  • Recommended Solution: Recrystallization from a suitable solvent system with the addition of activated charcoal is the standard method for removing colored impurities. The charcoal adsorbs the large, colored molecules, which are then removed during the hot filtration step.

    ➡️ Actionable Protocol: See Protocol 1: Recrystallization , paying special attention to Step 3 regarding the use of activated charcoal.

Issue 3: My NMR spectrum shows unknown peaks, and TLC shows a spot with a similar Rf to my product.
  • Underlying Cause: The presence of impurities with polarity and solubility very similar to the desired product (e.g., isomeric by-products) can make separation by recrystallization or extraction difficult.

  • Recommended Solution: For challenging separations, silica gel column chromatography is the most powerful technique. By using a carefully selected solvent system (eluent), the subtle differences in polarity between the product and the impurity can be exploited to achieve separation.

    ➡️ Actionable Protocol: A detailed methodology is provided in Protocol 3: Column Chromatography .

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol is designed to remove small amounts of impurities and improve the crystalline nature of the final product. The key to a successful recrystallization is the selection of a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[7]

Solvent Selection Table:

SolventHot SolubilityCold SolubilityNotes
Ethanol/WaterHighLowExcellent choice. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears.
Acetic Acid/WaterHighLowEffective, but can be difficult to remove all acetic acid.
DMF/WaterHighLowGood for less soluble batches, but DMF has a high boiling point.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (approx. 20-30 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker. The desired product is now in the aqueous layer as its sodium salt. The organic layer contains neutral impurities and can be discarded. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). The purified this compound will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

Protocol 3: Column Chromatography

This technique is reserved for difficult separations where other methods have failed.[8]

Caption: General workflow for purification by silica gel column chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Determine an appropriate solvent system using TLC. A good system will show the product spot with an Rf value of approximately 0.3-0.4. A common eluent for this compound is a gradient of ethyl acetate in hexane, often with 1% acetic acid to improve peak shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system, collecting the eluate in fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

References

Stability issues of 3-[4-(acetylamino)phenyl]acrylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-[4-(acetylamino)phenyl]acrylic acid

A Guide to Understanding and Preventing Solution Stability Issues

Welcome to the technical support guide for this compound (CAS 7152-04-7). As a key intermediate in pharmaceutical synthesis and a member of the cinnamic acid derivative family, understanding its behavior in solution is critical for reproducible and accurate experimental results. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the complexities of its stability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound solutions.

Q1: What are the primary stability concerns for this compound in solution? The primary stability concerns are photodegradation, pH-dependent hydrolysis, and potential for oxidation. As a derivative of cinnamic acid, it is highly susceptible to UV light, which can cause both isomerization and dimerization.[1] The amide and carboxylic acid functional groups also introduce susceptibility to hydrolysis under strongly acidic or basic conditions.

Q2: I observed a color change or the formation of a precipitate in my solution. What is the likely cause? A change in solution appearance, such as yellowing or the formation of turbidity/precipitate, is a strong indicator of chemical degradation. This is often due to photodegradation, where the compound isomerizes or forms less soluble dimers upon exposure to light. It could also indicate polymerization of the acrylic moiety, especially if the solution was exposed to heat or contaminants that can act as initiators.

Q3: What are the best practices for preparing and storing solutions of this compound? To ensure maximum stability, solutions should be prepared fresh whenever possible. If storage is necessary:

  • Protect from Light: Use amber glass vials or wrap clear vials completely in aluminum foil.[1]

  • Control Temperature: Store solutions at low temperatures (2-8 °C) to slow the rate of any potential degradation.[1]

  • Control Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

  • Select Appropriate Solvents: Use high-purity solvents and be mindful of potential solvent-solute interactions.

Q4: In which solvents is this compound soluble, and how does the solvent affect stability? While specific quantitative solubility data is limited, the molecule's structure—containing a polar carboxylic acid, an amide, and a nonpolar phenyl ring—suggests the following profile:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Moderate Solubility: Expected in alcohols like ethanol and methanol.

  • Low Solubility: Expected in water and nonpolar solvents like hexanes.

The choice of solvent can significantly impact stability. Protic solvents may participate in hydrolysis, while certain solvents can influence the rate of photodegradation.[1] It is crucial to experimentally verify stability in your chosen solvent system.

Q5: How can I quantitatively monitor the stability of my solutions over time? The most reliable method for monitoring stability is High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A reverse-phase C18 column with an acidic mobile phase (to suppress the ionization of the carboxylic acid) is a standard approach.[3] By analyzing aliquots over time and comparing the peak area of the parent compound to a time-zero sample, you can accurately quantify degradation.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible Biological Assay Results

  • Issue: You observe significant variability in experimental outcomes (e.g., IC50 values, enzyme kinetics) when using solutions of this compound prepared at different times.

  • Potential Causes:

    • Photodegradation: The most common cause is the conversion of the active trans-isomer to the potentially less active cis-isomer upon exposure to ambient lab lighting.[1] This alters the effective concentration of the active compound.

    • Stock Solution Degradation: A stock solution, even if stored cold, may degrade over days or weeks if not adequately protected from light.

    • pH Shift in Media: If the compound is added to a biological medium, the final pH could be outside its stability range, leading to hydrolysis of the amide bond over the course of the experiment.

  • Recommended Actions:

    • Implement Strict Light Protection: Prepare solutions under subdued lighting. Store all stock and working solutions in amber vials or foil-wrapped tubes, even on the benchtop during an experiment.

    • Prepare Fresh Solutions: For the most sensitive assays, prepare working solutions fresh from solid material for each experiment.

    • Analyze Your Solution: Before a critical experiment, run an HPLC analysis on your solution to confirm its purity and concentration. Compare this to the analysis of a freshly prepared standard.

    • Buffer Your System: Ensure the final pH of your assay medium is within a stable range for the compound (typically pH 4-7.5).

Guide 2: Appearance of New or Growing Peaks in HPLC Chromatograms

  • Issue: During HPLC analysis of a solution that has been stored or used, you notice new peaks appearing, often near the main analyte peak.

  • Potential Causes:

    • Cis-Trans Isomerization: A new peak eluting close to the parent trans peak is often the cis-isomer.

    • Photodimerization: The formation of cyclobutane dimers can result in new, often broader or later-eluting peaks.[1]

    • Hydrolysis Products: Depending on the pH, a new peak corresponding to the hydrolysis of the amide bond (forming 4-aminophenyl acrylic acid) could appear.

    • Oxidation Products: New peaks could arise from the oxidation of the acrylic double bond.

  • Recommended Actions:

    • Perform a Forced Degradation Study: Intentionally stress the compound under light, acid, base, and oxidative conditions (see Protocol 2). This helps to generate the potential degradation products and confirm their identities by comparing their retention times to the unknown peaks in your sample.

    • Utilize Mass Spectrometry (LC-MS): If available, LC-MS analysis is the most effective way to identify the mass of the unknown peaks and deduce their structures. Dimerization would result in a mass twice that of the parent compound.

    • Review Handling Procedures: This observation is a clear signal that the current solution handling and storage protocols are insufficient to maintain the compound's integrity. Re-evaluate light protection, storage temperature, and solvent choice.

Section 3: Key Degradation Pathways & Mitigation Strategies

A deeper understanding of the degradation mechanisms is essential for designing robust experiments.

Photodegradation

Exposure to ultraviolet (UV) radiation, particularly in the 300-500 nm range, is a primary driver of degradation for cinnamic acid derivatives.[1]

  • Mechanism 1: cis-trans Isomerization: The thermodynamically stable trans double bond can absorb UV energy and convert to the cis-isomer. This is a reversible equilibrium but can significantly alter the compound's biological activity and physicochemical properties.[1]

  • Mechanism 2: [2+2] Cycloaddition: In concentrated solutions or the solid state, two molecules can undergo cycloaddition when exposed to UV light, forming cyclobutane derivatives like truxillic acids.[1] These dimers are structurally distinct and will be inactive.

G cluster_photo Photodegradation Pathways trans Trans-Isomer (Parent Compound) cis Cis-Isomer (Photoisomer) trans->cis UV Light (Isomerization) dimer Cyclobutane Dimer (Photodimer) trans->dimer UV Light (Concentrated Solution)

Caption: Potential photodegradation pathways for this compound.

  • Mitigation Strategy: The most effective mitigation is the strict exclusion of light. Always use amber glassware or foil-wrapped containers and minimize exposure to ambient light during handling.[1]

pH-Dependent Hydrolysis

The amide linkage in the molecule can be susceptible to hydrolysis under harsh pH conditions.

  • Mechanism: In strong acid, the amide oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In strong base, hydroxide directly attacks the carbonyl carbon. Both pathways lead to the cleavage of the amide bond, yielding 4-amino-3-phenylacrylic acid and acetic acid.

  • Mitigation Strategy: Maintain solutions within a pH range of 4 to 7.5. If working outside this range is necessary, the stability of the compound must be determined experimentally under those conditions, and experiments should be conducted as quickly as possible.

Section 4: Experimental Protocols

These protocols provide a validated framework for assessing stability and developing analytical methods.

Protocol 1: Solvent Selection and Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in various solvents.

Table 1: Recommended Solvents for Initial Screening

Solvent Class Solvent Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO) Often provides the highest solubility for diverse structures.
Alcohol Ethanol Common solvent in biological assays; good balance of polarity.
Ketone Acetone Useful for general laboratory work and as a cleaning solvent.
Buffered Aqueous Phosphate-Buffered Saline (PBS), pH 7.4 Relevant for assessing solubility under physiological conditions.

| Ether | Dioxane | A less polar option for assessing solubility range. |

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed. Centrifuge or filter the suspension to separate the saturated supernatant from the excess solid.

  • Dilution: Carefully take a known volume of the clear supernatant and perform a precise, validated dilution into a suitable solvent (often the mobile phase for HPLC).

  • Quantification: Analyze the diluted sample using a calibrated HPLC-UV method to determine its concentration.

  • Calculation: Calculate the original solubility in the test solvent by multiplying the measured concentration by the dilution factor.

Protocol 2: Forced Degradation (Stress Testing) Study

This study, based on ICH Q1B guidelines, intentionally degrades the sample to identify potential degradation products and pathways.[5]

Table 2: Conditions for Forced Degradation Study

Stress Condition Reagent/Condition Typical Duration Notes
Acid Hydrolysis 0.1 M HCl 2, 8, 24 hours Perform at room temperature and an elevated temperature (e.g., 60°C).
Base Hydrolysis 0.1 M NaOH 2, 8, 24 hours Perform at room temperature. Base hydrolysis is often faster than acid.
Oxidation 3% H₂O₂ 2, 8, 24 hours Keep in the dark to avoid confounding photodegradation.
Thermal 60°C Oven 24, 48, 72 hours Test both solid material and a solution to assess both states.

| Photolytic | ICH-compliant photo-chamber | Expose to ≥1.2 million lux hours and ≥200 W·h/m² | Wrap a control sample in foil to serve as a dark control.[5] |

Procedure:

  • Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent.

  • Expose the solutions to the stress conditions outlined in Table 2.

  • At each time point, withdraw an aliquot, neutralize it if necessary (for acid/base samples), and dilute it to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (one that can separate all degradation products from the parent peak).

  • Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Protocol 3: HPLC Method for Stability Monitoring

This provides a starting point for a robust, stability-indicating HPLC-UV method.

Recommended HPLC Parameters:

  • Column: Reverse-Phase C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan from 200-400 nm and select the wavelength of maximum absorbance (λmax), likely to be >280 nm due to the conjugated system.

  • Injection Volume: 10 µL.

G cluster_workflow HPLC Stability Monitoring Workflow A Prepare Solution in Test Solvent B Analyze Aliquot (T=0) (Establish Baseline) A->B C Store Solution Under Specific Conditions (e.g., 4°C, Dark) A->C F Quantify Parent Peak Area and Degradant Peaks B->F D Withdraw Aliquots at Time Points (e.g., 24h, 48h, 1 week) C->D Time E Analyze Aliquots by HPLC D->E E->F G Calculate % Degradation vs. T=0 F->G

Caption: A typical workflow for conducting an HPLC-based solution stability study.

References

Technical Support Center: Overcoming Solubility Challenges with 3-[4-(acetylamino)phenyl]acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[4-(acetylamino)phenyl]acrylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this class of compounds. Here, we provide in-depth troubleshooting advice, detailed protocols, and scientific explanations to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives often poorly soluble in aqueous solutions?

This class of compounds possesses a challenging combination of physicochemical properties that contribute to poor aqueous solubility. The primary factors are:

  • Aromatic Planarity and Crystal Packing: The rigid, planar structure of the phenyl and acrylic acid groups allows for strong intermolecular π-π stacking in the solid state. This leads to a highly stable crystal lattice that requires significant energy to break apart, resulting in low solubility.

  • Dual Nature of Functional Groups: These molecules contain both a weakly acidic carboxylic acid group (-COOH) and a neutral, but polar, acetylamino group (-NHCOCH₃). At physiological pH (~7.4), the carboxylic acid is mostly deprotonated (-COO⁻), which should enhance solubility. However, the overall molecule retains significant hydrophobic character from the phenyl ring, limiting its interaction with water.

Q2: I'm starting a new experiment. What is the very first and most critical step I should take to address solubility?

The first and most crucial step is to evaluate the effect of pH . The solubility of these ionizable compounds is highly dependent on the pH of the medium. The carboxylic acid group has a pKa value typically in the range of 4-5.

  • Below the pKa (e.g., pH < 4): The carboxylic acid is protonated (-COOH), making the molecule neutral and significantly less soluble in aqueous media.

  • Above the pKa (e.g., pH > 6): The carboxylic acid is deprotonated to its carboxylate form (-COO⁻). This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing solubility.

Therefore, preparing buffers with a pH at least 1.5 to 2 units above the pKa is the most effective initial strategy.

Q3: pH adjustment isn't sufficient or is incompatible with my assay. What are some common organic co-solvents I can try?

When pH modification is not enough, using a water-miscible organic co-solvent is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to create a cavity for the solute and disrupts the hydrogen bonding network of water.

Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

It is critical to start with a small percentage (e.g., 1-5% v/v) and incrementally increase the concentration, as high levels of organic solvents can negatively impact cellular assays or protein stability.

Q4: When should I consider more advanced and complex formulation strategies?

You should explore advanced strategies when:

  • You have exhausted pH and co-solvent optimization.

  • The required concentration for in vivo studies cannot be reached with simple formulations.

  • The compound shows instability in the chosen pH/co-solvent system.

  • You need to improve the oral bioavailability of the drug candidate.

Advanced methods include salt formation, creating amorphous solid dispersions, and using enabling excipients like cyclodextrins. These techniques often require specialized equipment and expertise in formulation science.

Troubleshooting Guides & In-Depth Protocols

Problem 1: My compound precipitates out of my aqueous buffer during my experiment.

This is a classic sign that the pH of your buffer is too close to or below the pKa of the carboxylic acid group, or that you have exceeded the equilibrium solubility at that specific pH.

The goal is to determine the solubility of your compound across a range of pH values to identify the optimal buffer system for your experiments.

G cluster_pH Ionization States vs. pH Low_pH Low pH (e.g., pH 2) -COOH (Protonated) Very Low Solubility Mid_pH pH ≈ pKa (e.g., pH 4.5) -COOH ⇌ -COO⁻ (50/50) Solubility Increasing Low_pH->Mid_pH Increase pH High_pH High pH (e.g., pH 7.4) -COO⁻ (Deprotonated) High Solubility Mid_pH->High_pH Increase pH

Caption: Ionization states of the carboxylic acid group at different pH levels.

This protocol uses the shake-flask method, which is a gold-standard technique for determining equilibrium solubility.

Materials:

  • Your this compound derivative

  • A series of buffers (e.g., phosphate, citrate) covering a pH range from 4.0 to 8.0

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator with temperature control

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Prepare a series of buffers (e.g., at pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Addition of Compound: Add an excess amount of your solid compound to a vial containing a known volume (e.g., 1 mL) of each buffer. The solid should be clearly visible at the bottom.

  • Equilibration: Tightly cap the vials and place them on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours. This long incubation ensures that equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand for 30 minutes to allow larger particles to settle. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sampling & Dilution: Carefully collect a precise aliquot of the clear supernatant from the top. Be cautious not to disturb the pellet. Immediately dilute the aliquot with a suitable solvent (this will be your mobile phase for HPLC or a solubilizing solvent for UV-Vis) to prevent precipitation.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the original concentration in the supernatant for each pH value. Plot solubility (in µg/mL or µM) versus pH.

Problem 2: pH adjustment is not sufficient for my desired concentration, or it negatively impacts my cell-based assay.

When the target concentration is high or the required pH is cytotoxic, co-solvents are the next line of defense.

The objective is to find a co-solvent and a concentration that sufficiently solubilizes your compound while minimizing any negative effects on your experimental system.

G cluster_workflow Solubility Enhancement Workflow Start Poorly Soluble Compound Step1 Step 1: pH Adjustment (Is solubility sufficient?) Start->Step1 Step2 Step 2: Co-solvent Screening (Is solubility sufficient?) Step1->Step2 No End Soluble Formulation for Testing Step1->End Yes Step3 Step 3: Advanced Formulation (e.g., Cyclodextrins, Salts) Step2->Step3 No Step2->End Yes Step3->End Yes

Caption: Systematic workflow for enhancing compound solubility.

Co-solventDielectric Constant (20°C)Notes & Typical Starting Conc.
DMSO 47.2Excellent solubilizer, but can be cytotoxic. Start at ≤ 0.5% v/v for cell assays.
Ethanol 24.6Generally well-tolerated. Start at 1-5% v/v.
PEG 400 12.5Low toxicity, often used in in vivo formulations. Start at 5-10% v/v.
Propylene Glycol 32.0Common vehicle for oral and parenteral formulations. Start at 5-10% v/v.

This protocol provides a faster, though less precise, method than equilibrium solubility for quickly identifying promising co-solvents.

Materials:

  • High-concentration stock solution of your compound in 100% DMSO (e.g., 10-20 mM).

  • A series of aqueous buffers (at your desired final pH) containing different concentrations of your chosen co-solvents (e.g., Buffer with 1%, 5%, 10% Ethanol).

  • 96-well microplate (UV-transparent if using a plate reader for detection).

  • Plate reader capable of measuring light scattering or turbidity (e.g., at 620 nm).

Procedure:

  • Plate Setup: Add 198 µL of each co-solvent/buffer solution to different wells of the 96-well plate.

  • Compound Addition: Add 2 µL of your high-concentration DMSO stock solution to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Mixing: Mix the plate thoroughly on a plate shaker for 5-10 minutes.

  • Incubation: Let the plate stand at room temperature for 1-2 hours.

  • Precipitation Assessment:

    • Visual: Inspect each well against a dark background for any visible signs of precipitation (cloudiness, crystals).

    • Instrumental: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). Higher absorbance indicates more precipitation.

  • Analysis: Identify the co-solvent systems that show the lowest level of precipitation at your target final concentration. These are your lead candidates for further equilibrium solubility testing (as described in Protocol 1).

Technical Support Center: Preventing Polymerization During Acrylic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with acrylic acid and its derivatives. The high reactivity that makes these monomers valuable also presents a significant challenge: unwanted and potentially hazardous polymerization. This document provides in-depth technical guidance, field-proven insights, and actionable troubleshooting protocols to ensure the safe and successful handling of these materials in your experiments.

Understanding the Enemy: The Mechanism of Uncontrolled Polymerization

Acrylic acid and its esters are highly susceptible to free-radical polymerization. This process is initiated by species with unpaired electrons (radicals), which can be generated by heat, light (UV radiation), or chemical contaminants like peroxides and iron salts.[1] Once initiated, the reaction proceeds in a rapid, exothermic chain reaction. If not controlled, this can lead to a "runaway" reaction, where the heat generated accelerates the polymerization further, potentially causing violent boiling, pressure buildup, and vessel rupture.[2][3][4]

The polymerization process can be summarized in three key stages:

  • Initiation: A free radical (R•) attacks the carbon-carbon double bond of an acrylic monomer, creating a new, larger radical.

  • Propagation: This new monomer radical attacks another monomer, adding it to the chain and regenerating the radical at the growing end. This step repeats rapidly, building the polymer chain.

  • Termination: The reaction stops when two radicals combine or react in a way that eliminates their radical nature, resulting in a stable polymer chain.

Visualization: Free-Radical Polymerization of Acrylic Acid

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Heat/Light RM Initiated Monomer (R-M•) R->RM + M M Monomer (M) RM2 Growing Chain (R-M-M•) RM->RM2 + M Rmn Rmn RM2->Rmn + (n-2)M RMn Polymer Radical (R-Mn•) Rmn2 Rmn2 Rmn->Rmn2 RMn2 Two Polymer Radicals (2x R-Mn•) P Stable Polymer (P) RMn2->P Combination

Caption: The three stages of free-radical polymerization.

The First Line of Defense: Polymerization Inhibitors

To ensure safety during transport and storage, commercial acrylic monomers are stabilized with inhibitors.[2][5] These are chemical compounds that scavenge free radicals, effectively stopping the polymerization chain before it can begin. Understanding the inhibitor in your monomer is the first and most critical step in preventing accidents.

The most common inhibitors are hydroquinone monomethyl ether (MEHQ) and phenothiazine (PTZ).[2][6][7]

The Critical Role of Oxygen for MEHQ

A crucial and often misunderstood aspect of using monomers stabilized with MEHQ is its dependence on dissolved oxygen.[1][6][8] MEHQ itself is not the primary radical scavenger. Instead, it works in a synergistic cycle with oxygen:

  • A carbon-centered radical (R•) from the monomer reacts very quickly with dissolved oxygen (O₂) to form a peroxy radical (ROO•).[5][6][9]

  • MEHQ then efficiently donates a hydrogen atom to this peroxy radical, neutralizing it and forming a stable, non-reactive MEHQ radical.[5][9]

This is why storing MEHQ-inhibited monomers under an inert atmosphere (like nitrogen or argon) is extremely dangerous.[8] Depleting the oxygen renders the MEHQ inhibitor ineffective, creating a significant risk of runaway polymerization.[10] Always store and handle MEHQ-stabilized monomers under an air headspace (containing 5-21% oxygen).[11]

PTZ, on the other hand, is an effective inhibitor both in the presence and absence of oxygen, making it suitable as a process stabilizer during distillations.[7][12]

Visualization: The MEHQ-Oxygen Inhibition Cycle

G cluster_products Neutralized Species MR Monomer Radical (M•) MROO Peroxy Radical (MOO•) MR->MROO + O₂ (fast) O2 Dissolved Oxygen (O₂) MROOH Hydroperoxide (MOOH) MROO->MROOH + MEHQ-H (fast) MROO->MROOH MEHQ MEHQ-H MEHQ_Rad Stable MEHQ Radical (MEHQ•) MEHQ:e->MEHQ_Rad:w

Caption: Synergistic inhibition mechanism of MEHQ and Oxygen.

Comparison of Common Inhibitors
InhibitorCommon NameTypical Conc.Oxygen RequirementKey Characteristics
4-Methoxyphenol MEHQ15-200 ppm[1][12]Required [1][6][8]Standard for storage and transport. Less effective at high temperatures.[8][13]
Phenothiazine PTZ200-1000 ppmNot required[6][7]Excellent high-temperature "process" inhibitor, used during distillation.[7][12]
Hydroquinone HQ100-1000 ppmRequiredPotent inhibitor, but can cause discoloration in the final polymer.[13]
4-tert-Butylcatechol TBC50-1000 ppmRequiredOften used for styrene and butadiene, but also for some acrylates.[10]

Frequently Asked Questions (FAQs)

Q1: Do I need to remove the inhibitor before my reaction?

A: It depends. For many applications, you can simply overcome the inhibitor by adding a slight excess of your initiator.[14] However, this can lead to a variable induction period and may be unsuitable for kinetic studies or applications requiring high purity. If precise control over polymerization initiation is needed, the inhibitor should be removed.[14]

Q2: How do I safely store acrylic acid in the lab?

A: Store acrylic acid in its original container in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible materials (like strong bases, oxidizers, or iron).[1][15][16] The ideal storage temperature is between 15-25°C (59-77°F).[1] Crucially, do not freeze acrylic acid. Its freezing point is ~13°C. Upon freezing, the inhibitor can separate from the monomer, leading to dangerously inhibitor-free pockets of solid acrylic acid upon thawing.

Q3: Can I use a nitrogen blanket to protect my monomer from oxidation?

A: Absolutely not for MEHQ-stabilized monomers. As explained above, MEHQ requires oxygen to function.[1][8] Purging with an inert gas will remove the dissolved oxygen and render the inhibitor useless, creating a severe safety hazard.[10]

Q4: My acrylic acid has turned a yellow color. Is it still usable?

A: Yellowing can be a sign of degradation or contamination, potentially from MEHQ in combination with certain initiators or from impurities.[17] While it may still be usable for some applications, for high-purity work, it is best to purify the monomer or use a fresh bottle. The color change indicates a potential change in the monomer's stability.

Troubleshooting Guide: When Things Go Wrong

Observed Problem Potential Cause(s) Recommended Action(s)
White precipitate or solid polymer in the monomer bottle. 1. Localized Polymerization: Caused by "hot spots," UV light exposure, or inhibitor depletion. 2. Freezing: The monomer was stored below its freezing point (~13°C), causing the inhibitor to separate.DO NOT USE. Do not attempt to heat the bottle to redissolve the polymer. This can accelerate runaway polymerization. Treat the entire bottle as hazardous waste and dispose of it according to your institution's safety protocols.
Reaction viscosity increases unexpectedly or uncontrollably. 1. Runaway Polymerization: The rate of heat generation is exceeding the rate of heat removal. 2. Insufficient Inhibition: The inhibitor was consumed prematurely or was not present in sufficient quantity.IMMEDIATE ACTION REQUIRED. If safe to do so, crash cool the reaction vessel with an ice bath. If the reaction is escalating rapidly, evacuate the area and alert emergency personnel. For future reactions, consider a "starved-feed" approach where monomer is added slowly to control the exotherm.[18]
Reaction fails to initiate or has a very long induction period. 1. High Inhibitor Concentration: The amount of initiator used was insufficient to overcome the inhibitor. 2. Oxygen Inhibition: Dissolved oxygen can act as an inhibitor, especially at the start of a reaction.[6][7]1. Increase the amount of initiator. Note that this may lead to a more rapid reaction once initiated. 2. For reactions where the inhibitor has been removed, gently sparging with an inert gas (N₂ or Ar) for 15-30 minutes before adding the initiator can remove dissolved oxygen. DO NOT do this if the monomer still contains MEHQ.
Monomer appears cloudy or contains haze. 1. Water Contamination: Moisture has entered the container. 2. Polymer Formation: Early stages of unwanted polymerization.1. Test for water content. If present, the monomer may need to be dried over a suitable agent (e.g., anhydrous Na₂SO₄) and filtered. 2. If polymer is suspected, filter a small sample. If solids are present, proceed with caution and consider safe disposal.

Key Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor via Caustic Wash

This is an effective method for removing phenolic inhibitors like MEHQ and HQ on a lab scale.[14][19]

Materials:

  • Inhibited monomer

  • 0.1 N Sodium Hydroxide (NaOH) solution, chilled

  • Saturated sodium chloride solution (brine), chilled

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Place the inhibited monomer into a separatory funnel. For every 100 mL of monomer, plan to use 3 x 30 mL washes.

  • Add 30 mL of chilled 0.1 N NaOH solution to the funnel.

  • Stopper the funnel and gently invert it 5-10 times to mix the layers. Do not shake vigorously , as this can cause emulsions. Vent the funnel frequently.

  • Allow the layers to separate. The aqueous (bottom) layer will contain the sodium salt of the inhibitor. Drain and discard the aqueous layer.

  • Repeat the NaOH wash (steps 2-4) two more times.

  • Wash the monomer with one 30 mL portion of chilled brine to remove residual NaOH. Drain and discard the aqueous layer.

  • Transfer the washed monomer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the monomer to remove dissolved water. Swirl gently and let it stand for 15-20 minutes.

  • Filter the dried monomer to remove the drying agent.

  • IMPORTANT: The resulting uninhibited monomer is highly reactive. It should be used immediately.[20] Do not store it for extended periods. If storage is necessary, keep it refrigerated and in the dark for no more than a few hours.

Protocol 2: Removal of MEHQ Inhibitor via Column Chromatography

This method uses a column of activated basic alumina to adsorb the inhibitor and is suitable for smaller quantities.[21][22]

Materials:

  • Inhibited monomer

  • Activated basic alumina

  • Chromatography column

  • Collection flask

Procedure:

  • Prepare a chromatography column with a slurry of activated basic alumina in a non-polar solvent (like hexane) and allow it to pack. Drain the solvent until it is level with the top of the alumina bed.

  • Carefully add the inhibited monomer to the top of the column.

  • Allow the monomer to pass through the column under gravity or with gentle positive pressure.

  • Collect the purified, inhibitor-free monomer in a clean flask.

  • IMPORTANT: As with the caustic wash, the purified monomer is highly reactive and must be used immediately.[20]

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-[4-(acetylamino)phenyl]acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of 3-[4-(acetylamino)phenyl]acrylic acid derivatives for researchers and drug development professionals. This guide synthesizes performance data, experimental protocols, and mechanistic insights to inform future research.

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the development of novel therapeutics. The this compound framework has garnered attention as a promising starting point for derivatization, owing to its synthetic accessibility and the diverse pharmacological activities exhibited by its analogues. This guide provides a comparative analysis of these derivatives, focusing on their anticancer and anti-inflammatory properties, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility. Our goal is to equip researchers and drug development professionals with a comprehensive resource to navigate the structure-activity landscape of this chemical series.

The this compound Scaffold: A Privileged Structure

The core structure, also known as N-acetyl-p-coumaric acid, features several key functional groups that can be readily modified: a carboxylic acid, an alkene, a phenyl ring, and an acetamido group. This structural versatility allows for the systematic modulation of physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn influences biological activity. Derivatives of this scaffold have been primarily investigated for their potential as anticancer and anti-inflammatory agents.

General Synthetic Workflow:

The synthesis of these derivatives often begins with the modification of the carboxylic acid moiety, for instance, through esterification or amidation, to produce a library of related compounds. A generalized workflow is depicted below.

G start This compound (Core Scaffold) reaction Coupling Reaction (e.g., EDC/HOBt or SOCl₂) start->reaction products Ester or Amide Derivatives reaction->products reagents Alcohols (R-OH) or Amines (R-NH₂) reagents->reaction G cluster_cell Cancer Cell Derivative Potent Derivative (e.g., Compound 22) Target Oncogenic Target (e.g., EGFR, SIRT2) Derivative->Target Inhibition Pathway Downstream Signaling (e.g., Proliferation Pathways) Target->Pathway Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Blockage leads to

A Senior Application Scientist's Guide to the In Vivo Validation of 3-[4-(acetylamino)phenyl]acrylic Acid's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical in vivo validation of 3-[4-(acetylamino)phenyl]acrylic acid, a compound of interest for its potential anticancer properties. Given the limited existing data on this specific molecule, this document serves as a strategic blueprint, synthesizing established methodologies in preclinical oncology with a plausible mechanistic hypothesis derived from structurally related compounds, such as p-Coumaric acid.[1][2] Our objective is to present a scientifically rigorous, self-validating experimental plan that enables a thorough and objective comparison against established standards, guiding researchers from experimental design to data interpretation.

Introduction and Mechanistic Rationale

This compound is a derivative of cinnamic acid. While direct studies on its anticancer effects are scarce, its structural analog, p-Coumaric acid (p-CouA), has demonstrated potential anticancer activities.[1][3][4] p-CouA is reported to exert its effects through various mechanisms, including the induction of apoptosis, modulation of oxidative stress, and halting the cell cycle, with noted activity in colorectal and lung cancer models.[1][4][5]

Based on this, we hypothesize that this compound may share a similar mechanism of action, potentially interfering with cancer cell proliferation and survival pathways. The critical first step is to transition from in vitro assays, which establish basic cytotoxicity, to in vivo models that assess efficacy within a complex biological system.[6][7] This guide outlines the strategy to rigorously test this hypothesis.

Hypothesized Signaling Pathway

We propose that this compound may induce apoptosis by modulating key regulatory proteins. A plausible pathway involves the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2), leading to caspase activation and programmed cell death.

Hypothesized_Apoptosis_Pathway Compound This compound Bcl2 Bcl-2 Family (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Blocks Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by the test compound.

Comparative Experimental Design: A Xenograft Model Approach

To validate the anticancer activity in vivo, a human tumor xenograft model is the most common and robust choice.[8][9] This involves implanting human cancer cells into immunocompromised mice, allowing the tumor to grow before initiating treatment.[10][11] This approach enables the direct assessment of a compound's effect on human-derived tumors.

Rationale for Model Selection
  • Cell Line: A549 (human lung adenocarcinoma) or HT-29 (human colorectal adenocarcinoma) cells are appropriate initial choices, given the known activity of related compounds like p-CouA on these cancer types.[4][5]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude) are essential to prevent the rejection of the human tumor graft.[10]

  • Comparative Arms: A robust study requires multiple arms for objective comparison:

    • Vehicle Control: The formulation used to dissolve the test compound, administered alone. This group establishes the baseline tumor growth rate.

    • Test Compound (Low Dose): this compound.

    • Test Compound (High Dose): this compound.

    • Positive Control: A standard-of-care chemotherapeutic agent (e.g., Cisplatin for lung cancer, 5-Fluorouracil for colorectal cancer). This arm benchmarks the efficacy of the test compound against a clinically relevant drug.

Overall Experimental Workflow

The entire in vivo study follows a meticulous, multi-stage process to ensure data integrity and animal welfare.

In_Vivo_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis start_node Phase 1: Preparation process_node process_node decision_node decision_node end_node Phase 4: Endpoint Analysis A Animal Acclimatization (1-2 weeks) D Subcutaneous Injection of Tumor Cells A->D B Cell Culture Expansion (A549 or HT-29) B->D C Ethics Committee Approval (IACUC) C->A E Tumor Growth Monitoring D->E F Tumors Reach Palpable Size? (e.g., 100-150 mm³) E->F F->E No G Randomize Mice into Treatment Groups (n=8-10/group) F->G Yes H Administer Treatment (Vehicle, Test Compound, Positive Control) Daily or as per schedule G->H I Monitor Tumor Volume (2x/week) & Body Weight (Daily) H->I J Endpoint Criteria Met? (Tumor size limit, >20% weight loss) I->J J->I No K Euthanasia & Tissue Harvest (Tumor, Blood, Organs) J->K Yes L Data Analysis (TGI, Statistics) K->L M Histopathology & Biomarker Analysis (e.g., IHC) K->M

Caption: Standard workflow for a xenograft-based anticancer study.

Detailed Experimental Protocols

Adherence to validated protocols is paramount for reproducibility.

Protocol 1: Xenograft Tumor Establishment
  • Cell Preparation: Culture A549 or HT-29 cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase.

  • Injection: Resuspend cells in a sterile, serum-free medium (e.g., PBS) with Matrigel (1:1 ratio) to a final concentration of 5-10 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each 6-8 week old immunocompromised mouse.

  • Monitoring: Allow tumors to grow. Begin measurements once they are palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.[10]

  • Randomization: Once average tumor volume reaches 100-150 mm³, randomize animals into the treatment groups outlined above, ensuring the average tumor size is consistent across all groups.

Protocol 2: Drug Administration and Monitoring
  • Dose Determination: Initial dosing should be based on prior in vitro cytotoxicity data and preliminary toxicity studies (e.g., a maximum tolerated dose study).[12]

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The positive control drug should be prepared according to established protocols.

  • Administration: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on the drug's properties, once daily for 21-28 days.

  • In-life Monitoring:

    • Measure tumor dimensions with calipers twice weekly.

    • Record body weight daily as a primary indicator of toxicity.

    • Observe animals for any clinical signs of distress. Euthanize any animal that loses more than 20% of its initial body weight or if the tumor becomes ulcerated or exceeds 2000 mm³.

Data Presentation and Comparative Analysis

Quantitative data should be summarized for clear comparison. The primary endpoint is Tumor Growth Inhibition (TGI).

Table 1: Illustrative Comparative Efficacy Data
Treatment Group (n=10)Dose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%) ± SEM
Vehicle Control 0.5% CMC, p.o., QD1850 ± 1500% (Baseline)+5.0 ± 1.5%
3,4-APAA (Low Dose) 25 mg/kg, p.o., QD1250 ± 12532.4%+3.5 ± 2.0%
3,4-APAA (High Dose) 75 mg/kg, p.o., QD800 ± 9556.8%-4.0 ± 2.5%
Cisplatin (Positive Control) 5 mg/kg, i.p., Q3D650 ± 8064.9%-12.5 ± 3.0%

Data are hypothetical and for illustrative purposes only. TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Table 2: Endpoint Tumor Biomarker Analysis (Illustrative)
Treatment GroupKi-67 (% Positive Cells)Cleaved Caspase-3 (% Positive Cells)Bcl-2 Staining Intensity (0-3)
Vehicle Control 85% ± 5%2% ± 1%2.8 ± 0.2
3,4-APAA (High Dose) 40% ± 8%25% ± 6%1.1 ± 0.3
Cisplatin (Positive Control) 30% ± 6%35% ± 7%0.8 ± 0.2

This analysis, performed via immunohistochemistry (IHC) on excised tumors, helps validate the proposed mechanism of action by measuring markers of proliferation (Ki-67) and apoptosis (Cleaved Caspase-3, Bcl-2).

Conclusion and Future Directions

This guide outlines a rigorous, comparative approach to the in vivo validation of this compound. The successful execution of this plan would provide critical data on the compound's efficacy and safety profile relative to a standard-of-care agent.

Positive results, such as significant and dose-dependent TGI without excessive toxicity, would strongly support further development.[13] Subsequent steps would include exploring efficacy in other cancer models (e.g., patient-derived xenografts), investigating more detailed mechanisms of action, and conducting formal pharmacokinetic and toxicology studies to prepare for potential clinical trials.[6][11][14]

References

A Comparative Guide to the Structure-Activity Relationship of 3-[4-(acetylamino)phenyl]acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the cinnamic acid scaffold represents a privileged structure, a versatile backbone from which a multitude of biologically active compounds have been derived. This guide delves into the nuanced world of 3-[4-(acetylamino)phenyl]acrylic acid derivatives, a subclass of cinnamoyl compounds distinguished by the acetylamino group at the para-position of the phenyl ring. While comprehensive structure-activity relationship (SAR) studies on this specific parent molecule are emerging, a wealth of information can be synthesized from closely related analogues to inform future drug design and development.

This document will navigate the current understanding of how structural modifications to the this compound framework influence its biological activity, with a primary focus on anticancer properties, for which the most detailed comparative data is available. We will also draw comparisons to related cinnamoyl and p-coumaric acid derivatives to provide a broader context for understanding the role of the 4-acetylamino moiety.

The Core Scaffold: Understanding its Potential

The this compound molecule can be dissected into three key reactive sites amenable to chemical modification: the aromatic ring, the acrylic acid functional group, and the acetylamino substituent.[1] Each of these regions plays a critical role in the molecule's overall physicochemical properties and its interaction with biological targets.

The acetylamino group, in particular, distinguishes this class of compounds from the widely studied p-coumaric acid derivatives, which feature a hydroxyl group at the same position. This substitution has significant implications for the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, all of which are pivotal in determining its pharmacological profile.

Anticancer Activity: A Deep Dive into SAR

While direct SAR studies on simple this compound derivatives are limited, a comprehensive investigation into a series of more complex 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives provides invaluable insights into how modifications of the acetylphenyl moiety can dramatically impact antiproliferative activity.[2]

Modification of the Acetyl Group

The acetyl group on the phenyl ring has been shown to be a prime target for chemical derivatization, leading to significant enhancements in anticancer potency. A study focusing on lung cancer cell lines demonstrated that converting the acetyl group into an oxime or a carbohydrazide can substantially increase cytotoxicity compared to the parent acetyl compound.[2]

Key Findings:

  • Oxime Formation: The conversion of the acetyl group to a hydroxyimino (-C=NOH) moiety resulted in the most potent compounds in the series, with IC50 values in the low micromolar range against A549 human lung adenocarcinoma cells, surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[2]

  • Carbohydrazide Formation: The formation of carbohydrazides also yielded compounds with significant antiproliferative activity.[2]

  • Esterification of the Oxime: Interestingly, the esterification of the oxime's hydroxyl group led to a decrease in antiproliferative activity, suggesting that a free hydroxyl group on the oxime is crucial for its anticancer effect.[2]

  • Hydrazone Formation: Derivatives with a phenylhydrazone moiety showed limited antiproliferative activity.[2]

This structure-activity relationship is summarized in the diagram below:

SAR_Anticancer cluster_0 Modification of the Acetyl Group Parent Parent Acetyl Compound Oxime Oxime Derivative (-C=NOH) Parent->Oxime ++ Potency Carbohydrazide Carbohydrazide Derivative Parent->Carbohydrazide + Potency Hydrazone Phenylhydrazone Derivative Parent->Hydrazone - Potency Esterified_Oxime Esterified Oxime Oxime->Esterified_Oxime -- Potency

Caption: Impact of acetyl group modification on anticancer potency.

Comparative Cytotoxicity Data

The following table summarizes the in vitro antiproliferative activity of key derivatives against the A549 human lung adenocarcinoma cell line, providing a clear quantitative comparison.[2]

Compound IDModification on Acetylphenyl MoietyIC50 (µM) against A549 cells
21 Oxime5.42
22 Chloro-substituted Phenyl Oxime2.47
25 Carbohydrazide8.05
26 Chloro-substituted Phenyl Carbohydrazide25.4
23 Methyl Ester of Oxime 21> 50 (low activity)
24 Methyl Ester of Oxime 22> 50 (low activity)
Cisplatin Reference Drug11.71

Data sourced from Grybaitė et al., 2024.[2]

These results strongly indicate that the introduction of a hydrogen-bond-donating group, such as the N-OH of the oxime, is highly beneficial for anticancer activity. The substitution on the appended phenylthiazole ring also plays a role, with a chloro-substituent enhancing the potency of the oxime derivative.

Comparison with Other Cinnamic Acid Derivatives

To fully appreciate the role of the 4-acetylamino group, it is instructive to compare the biological activities of these derivatives with other substituted cinnamoyl compounds.

Anti-inflammatory Activity

While specific data for the anti-inflammatory activity of this compound is not abundant, studies on related N-(4-substituted phenyl)glycine derivatives show that the acetylphenyl moiety can be a starting point for generating compounds with anti-inflammatory properties.[3] In a carrageenan-induced rat paw edema assay, chalcone analogs derived from N-(4-acetylphenyl)glycine demonstrated significant inhibition of edema.[3] This suggests that the acetyl group can be a handle for further chemical modifications to develop anti-inflammatory agents.

Enzyme Inhibition

Cinnamic acid derivatives are known to inhibit various enzymes. For instance, p-coumaric acid (with a 4-hydroxy group) and its esters are known inhibitors of tyrosinase, an enzyme involved in melanin synthesis.[4][5] The esterification of p-coumaric acid increases its lipophilicity and tyrosinase inhibitory activity.[4] It is plausible that derivatives of this compound could also exhibit inhibitory activity against a range of enzymes, and that modification of the carboxylic acid group into esters or amides could modulate this activity. Studies on a series of cinnamic acid amides and esters have shown potent and selective inhibitory activity against monoamine oxidase B (MAO-B), with esters generally showing stronger inhibition than amides.[6]

Experimental Protocols

The synthesis of these derivatives often follows established chemical pathways. Below are representative protocols for the synthesis of the parent acid and the key modifications that have shown significant biological activity.

General Synthesis of Cinnamic Acid Derivatives

The Knoevenagel-Doebner condensation is a common method for synthesizing cinnamic acid derivatives.[6]

Knoevenagel_Doebner Reactants 4-Acetamidobenzaldehyde + Malonic Acid Intermediate Condensation Intermediate Reactants->Intermediate Pyridine/Piperidine Product This compound Intermediate->Product Decarboxylation (Heat)

Caption: Knoevenagel-Doebner condensation workflow.

Step-by-Step Protocol:

  • Dissolve 4-acetamidobenzaldehyde and malonic acid in a suitable solvent such as pyridine, which also acts as a catalyst.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.

Synthesis of Oxime Derivatives

The conversion of the acetyl group to an oxime is a straightforward and effective way to enhance anticancer activity.[2]

Step-by-Step Protocol:

  • Dissolve the 3-[(4-acetylphenyl)...] derivative in a solvent like 2-propanol.

  • Add hydroxylamine hydrochloride and sodium acetate to the solution.

  • Reflux the mixture for 1 hour.[2]

  • After cooling, the product can be isolated by filtration or extraction, followed by purification.

Future Directions and Conclusion

The exploration of the structure-activity relationship of this compound derivatives is a promising avenue for the development of new therapeutic agents. The current evidence, primarily from anticancer studies on closely related analogues, highlights the critical role of the acetyl group as a point for chemical modification. The conversion of this group to an oxime has been shown to be a particularly effective strategy for enhancing antiproliferative activity.[2]

Future research should focus on a more systematic exploration of the SAR of this specific scaffold against a wider range of biological targets, including inflammatory mediators and enzymes. Key areas for investigation include:

  • Systematic substitution on the phenyl ring: Exploring the effect of electron-donating and electron-withdrawing groups on various positions of the phenyl ring.

  • Derivatization of the acrylic acid moiety: Synthesizing a series of esters and amides to investigate how changes in lipophilicity and hydrogen bonding potential at this position affect activity.

  • Comparative studies: Directly comparing the activity of 4-acetylamino derivatives with their 4-hydroxy (p-coumaric) and 4-amino counterparts to precisely define the contribution of the acetylamino group.

By systematically building upon the foundational knowledge outlined in this guide, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-[4-(acetylamino)phenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 3-[4-(acetylamino)phenyl]acrylic acid, an important intermediate and potential active pharmaceutical ingredient (API), the ability to accurately and reliably quantify it is critical for ensuring product quality and safety. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of this compound.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and establishes a framework for the cross-validation of these methods, ensuring that the data generated is robust, reliable, and interchangeable. The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2) on the validation of analytical procedures.[1][2][3][4][5]

The Analytical Challenge: Quantifying this compound

This compound possesses a chemical structure amenable to both chromatographic and spectrophotometric analysis. Its aromatic ring, conjugated acrylic acid moiety, and N-acetyl group create a chromophore that absorbs UV radiation, making it detectable by both HPLC with a UV detector and direct UV-Vis spectrophotometry. The choice between these methods is often dictated by the specific requirements of the analysis, such as the need for specificity in the presence of impurities or the desire for a high-throughput, simpler assay.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, making it ideal for separating the analyte of interest from impurities and degradation products. This specificity is a key advantage of the technique.

Experimental Protocol: HPLC Method

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v). Rationale: The C18 column provides excellent retention for this moderately polar compound. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to a sharper, more symmetrical peak shape.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) set to 310 nm. Rationale: This wavelength was determined from the UV spectrum of the analyte to be a wavelength of maximum absorbance, providing high sensitivity while minimizing interference from potential impurities that may absorb at lower wavelengths.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve in 100 mL of methanol. Further dilute with the mobile phase to achieve a final concentration within the calibration range.

Method 2: UV-Visible Spectrophotometry

UV-Vis spectrophotometry offers a simpler, faster, and more cost-effective method for quantitative analysis. However, its primary limitation is its lack of specificity; any substance in the sample matrix that absorbs at the analytical wavelength will interfere with the measurement.[7][8]

Experimental Protocol: UV-Vis Spectrophotometric Method

1. Instrumentation and Conditions:

  • System: Agilent Cary 8454 UV-Vis Spectrophotometer or equivalent.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm. For this compound in 0.1 N NaOH, the λmax is approximately 310 nm.

  • Solvent (Diluent): 0.1 N Sodium Hydroxide. Rationale: The basic solution ensures the complete ionization of the carboxylic acid group, leading to a stable and reproducible UV spectrum.[8]

  • Cuvette: 1 cm quartz cuvette.

2. Standard and Sample Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of 0.1 N NaOH.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 N NaOH to create calibration standards ranging from 2 µg/mL to 20 µg/mL.

  • Sample Solution: Accurately weigh a sample containing approximately 5 mg of this compound and dissolve in 100 mL of 0.1 N NaOH. Further dilute with the diluent to achieve a final concentration within the calibration range.

Cross-Validation: Bridging the Data

Cross-validation is the process of demonstrating that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[1] This is crucial when, for instance, a rapid UV-Vis method is used for in-process control, while a more specific HPLC method is used for final product release. The following workflow outlines the key parameters for cross-validation, in accordance with ICH Q2(R2).

CrossValidation_Workflow cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2) cluster_comparison Comparative Analysis Method1 HPLC-UV Method Specificity Specificity & Selectivity Method1->Specificity Linearity Linearity & Range Method1->Linearity Accuracy Accuracy Method1->Accuracy Precision Precision (Repeatability & Intermediate) Method1->Precision Robustness Robustness Method1->Robustness Method2 UV-Vis Method Method2->Specificity Method2->Linearity Method2->Accuracy Method2->Precision Method2->Robustness Data_Analysis Statistical Comparison of Results (e.g., t-test, F-test) Accuracy->Data_Analysis Precision->Data_Analysis Conclusion Conclusion on Method Interchangeability Data_Analysis->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • For HPLC: Specificity is demonstrated through forced degradation studies. The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[9][10][11] The HPLC method must demonstrate that the peak for this compound is well-resolved from any degradant peaks.

  • For UV-Vis: A lack of specificity is the inherent weakness of this method. A comparison of the UV spectra of the pure substance and the stressed samples can indicate the presence of interfering species. If degradants absorb at the analytical wavelength, the UV-Vis method is not considered stability-indicating.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis Analyze by HPLC-DAD & UV-Vis Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API This compound (API Solution/Solid) API->Acid API->Base API->Oxidation API->Thermal API->Photo Evaluation Evaluate Peak Purity (HPLC) & Spectral Changes (UV-Vis) Analysis->Evaluation Conclusion Assess Method Specificity Evaluation->Conclusion

Caption: Workflow for forced degradation studies to assess method specificity.

Comparative Performance Data

The following tables summarize hypothetical but realistic data from the validation of both methods.

Table 1: Linearity and Range

Parameter HPLC-UV Method UV-Vis Method Acceptance Criteria (ICH Q2)
Range 1 - 100 µg/mL 2 - 20 µg/mL Covers 80-120% of test concentration
Correlation Coefficient (r²) 0.9998 0.9995 ≥ 0.999

| Y-intercept | Minimal | Minimal | Close to zero |

Table 2: Accuracy (Recovery)

Concentration Level HPLC-UV Method (% Recovery) UV-Vis Method (% Recovery) Acceptance Criteria (ICH Q2)
80% 99.5% 101.2% 98.0 - 102.0%
100% 100.2% 99.8% 98.0 - 102.0%

| 120% | 99.8% | 100.5% | 98.0 - 102.0% |

Table 3: Precision (Relative Standard Deviation - RSD)

Precision Type HPLC-UV Method (%RSD) UV-Vis Method (%RSD) Acceptance Criteria (ICH Q2)
Repeatability (n=6) 0.8% 1.2% ≤ 2.0%

| Intermediate Precision (n=6) | 1.1% | 1.5% | ≤ 2.0% |

Table 4: Robustness

Parameter Varied HPLC-UV Method (Impact) UV-Vis Method (Impact) Acceptance Criteria
Mobile Phase Composition (±2%) Minor shift in retention time, %RSD < 2.0% N/A System suitability passes
Column Temperature (±2°C) Minor shift in retention time, %RSD < 2.0% N/A System suitability passes

| Solvent pH (±0.2 units) | N/A | Minor shift in λmax, absorbance change < 2.0% | %RSD < 2.0% |

Statistical Comparison of Results

To complete the cross-validation, a set of at least six independent samples of this compound should be analyzed by both methods. The results are then compared statistically.

  • Student's t-test: Used to determine if there is a significant difference between the means of the results obtained by the two methods. A calculated p-value greater than 0.05 typically indicates no significant difference.

  • F-test: Used to compare the variances (precision) of the two methods. A calculated F-value less than the critical F-value indicates that there is no significant difference in the precision of the two methods.

If both statistical tests pass, the methods can be considered interchangeable within the validated range.

Conclusion and Recommendations

Both HPLC-UV and UV-Vis spectrophotometry are viable techniques for the quantitative determination of this compound.

  • The HPLC-UV method demonstrates superior specificity , making it the required choice for stability studies and the analysis of samples where impurities or degradants may be present. Its performance in terms of accuracy and precision is excellent.

  • The UV-Vis spectrophotometric method is a faster, simpler, and more economical alternative. It shows acceptable accuracy and precision for the analysis of pure substance or in matrices where no interfering substances are present. It is highly suitable for applications like in-process controls or raw material identification where speed is critical and the sample matrix is well-defined.

The cross-validation data indicates that for the analysis of pure this compound, the UV-Vis method provides results that are statistically comparable to the HPLC method. Therefore, the UV-Vis method can be confidently used as a high-throughput alternative to the HPLC method for appropriate applications, with the understanding that the HPLC method remains the definitive, stability-indicating reference procedure. This integrated approach, leveraging the strengths of both methods, provides a robust and efficient analytical control strategy.

References

A Comparative Guide to the In Silico ADMET Profile of 3-[4-(acetylamino)phenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount.[1][2] A promising candidate must not only exhibit high efficacy at its therapeutic target but also possess a favorable pharmacokinetic and safety profile to be viable.[1] Early assessment of these properties can significantly reduce the high attrition rates observed in later stages of drug development.[3][4] In silico computational models provide a rapid, cost-effective, and animal-free approach to predict the ADMET profile of novel chemical entities, enabling researchers to prioritize compounds with a higher probability of success.[4]

This guide provides a comprehensive in silico ADMET analysis of 3-[4-(acetylamino)phenyl]acrylic acid, a compound of interest in medicinal chemistry. We will employ a panel of widely-used, freely accessible web-based platforms to generate a predictive profile and offer a comparative analysis of the results. The objective is to equip researchers, scientists, and drug development professionals with a practical framework for leveraging computational tools to make informed decisions in the early phases of their research.

The Subject Molecule: this compound

Before delving into the predictive analysis, it is essential to characterize the molecule of interest.

  • Chemical Structure: Chemical structure of this compound

  • Molecular Formula: C₁₁H₁₁NO₃[5]

  • Molecular Weight: 205.21 g/mol [5]

  • SMILES: O=C(O)\C=C\c1ccc(NC(=O)C)cc1

  • CAS Number: 7152-04-7[5]

The In Silico Prediction Workflow

The process of generating an in silico ADMET profile follows a logical sequence. The SMILES string of the molecule is the universal input for most predictive web servers. These platforms then utilize various algorithms, including quantitative structure-activity relationship (QSAR) models and machine learning approaches, to calculate a wide array of pharmacokinetic and toxicological parameters.[6]

ADMET_Workflow cluster_input Input Phase cluster_prediction Prediction Phase cluster_output Analysis Phase cluster_decision Decision Phase Compound Target Compound This compound SMILES Obtain SMILES String 'O=C(O)C=Cc1ccc(NC(=O)C)cc1' Compound->SMILES Tools Submit to In Silico Tools (e.g., SwissADME, ADMETlab 2.0) SMILES->Tools Properties Generate Predicted ADMET Properties Tools->Properties Analysis Comparative Analysis & Data Interpretation Properties->Analysis Decision Assess Drug-Likeness & Prioritize for Synthesis Analysis->Decision

Caption: A generalized workflow for in silico ADMET prediction.

Comparative Analysis of Predicted ADMET Properties

For this guide, we have selected three robust and freely accessible web servers: SwissADME , ADMETlab 2.0 , and pkCSM . The predicted values for key ADMET parameters are summarized and compared below.

Physicochemical Properties and Drug-Likeness

The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug.[7] This is often initially evaluated using rules based on physicochemical properties, such as Lipinski's Rule of Five.[8]

PropertySwissADME PredictionADMETlab 2.0 PredictionpkCSM PredictionRule of Five Compliance
Molecular Weight ( g/mol )205.21205.21205.21Yes (<500)
LogP (Octanol/Water)1.581.631.55Yes (<5)
H-bond Donors222Yes (<5)
H-bond Acceptors333Yes (<10)
Molar Refractivity56.10---
TPSA (Ų)72.6672.66-Yes (<140)
Lipinski's Rule of 5 Yes (0 violations) Yes Yes Compliant

Analysis: There is a strong consensus across all platforms regarding the fundamental physicochemical properties of this compound. The compound fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral bioavailability.

Absorption

Absorption refers to the process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves traversing the gastrointestinal (GI) tract.

ParameterSwissADME PredictionADMETlab 2.0 PredictionpkCSM PredictionInterpretation
GI AbsorptionHighHigh (Prob: 0.99)93.5%Likely to be well-absorbed from the gut.
Caco-2 Permeability (logPapp)-Low (Prob: 0.93)0.38Low to moderate permeability across intestinal cells.
P-glycoprotein SubstrateNoNo (Prob: 0.88)NoNot likely to be subject to efflux by P-gp.

Analysis: The predictions consistently indicate high gastrointestinal absorption. However, the Caco-2 permeability, an in vitro model for intestinal absorption, is predicted to be low to moderate. This suggests that while overall absorption is likely good, the rate may not be rapid. Crucially, the compound is not predicted to be a substrate for P-glycoprotein, a key efflux pump that can limit the absorption of many drugs.

Distribution

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues in the body.

ParameterSwissADME PredictionADMETlab 2.0 PredictionpkCSM PredictionInterpretation
Blood-Brain Barrier (BBB) PermeantNoNo (Prob: 0.99)No (-1.9 logBB)Unlikely to cross the BBB and cause CNS side effects.
CNS Permeant--No (-3.2 logPS)Consistent with lack of BBB penetration.
VDss (L/kg)---0.32Low volume of distribution, suggesting retention in plasma.

Analysis: All models are in agreement that this compound is unlikely to penetrate the blood-brain barrier. This is a favorable property for peripherally acting drugs, as it minimizes the risk of central nervous system side effects.

Metabolism

Metabolism involves the chemical modification of drugs by enzymes, primarily the Cytochrome P450 (CYP) family in the liver. Predicting interactions with these enzymes is crucial to avoid drug-drug interactions.

ParameterSwissADME PredictionADMETlab 2.0 PredictionpkCSM PredictionInterpretation
CYP1A2 InhibitorNoNo (Prob: 0.88)NoLow potential to interfere with the metabolism of CYP1A2 substrates.
CYP2C9 InhibitorNoNo (Prob: 0.84)NoLow potential to interfere with the metabolism of CYP2C9 substrates.
CYP2C19 InhibitorNoNo (Prob: 0.86)NoLow potential to interfere with the metabolism of CYP2C19 substrates.
CYP2D6 InhibitorNoNo (Prob: 0.90)NoLow potential to interfere with the metabolism of CYP2D6 substrates.
CYP3A4 InhibitorNoNo (Prob: 0.77)NoLow potential to interfere with the metabolism of CYP3A4 substrates.

Analysis: The compound is consistently predicted to be a non-inhibitor of the five major CYP isoforms. This is a highly desirable characteristic, suggesting a low likelihood of causing metabolic drug-drug interactions.

Toxicity

Toxicity prediction is a critical component of an early safety assessment. Key areas of concern include cardiotoxicity (hERG inhibition), mutagenicity, and carcinogenicity.[9]

ParameterADMETlab 2.0 PredictionProTox-II PredictionpkCSM PredictionInterpretation
hERG InhibitionNon-inhibitor (Prob: 0.94)-NoLow risk of causing drug-induced QT prolongation.[10][11]
Ames MutagenicityNon-mutagenic (Prob: 0.88)Non-mutagenicNoUnlikely to cause DNA mutations.[6][12]
CarcinogenicityNon-carcinogen (Prob: 0.82)Non-carcinogenNoLow risk of causing cancer.[12][13]
HepatotoxicityNo (Prob: 0.87)ActiveNoConflicting predictions warrant further investigation.
Oral Rat LD₅₀ (mg/kg)-2100 (Class 4)2.4 mol/kgLow acute toxicity.

Analysis: There is a strong consensus that the compound is non-mutagenic, non-carcinogenic, and a non-inhibitor of the hERG channel, which are all excellent safety indicators. The prediction for hepatotoxicity is conflicting, with ProTox-II suggesting potential activity while ADMETlab 2.0 and pkCSM predict no toxicity. This discrepancy highlights the importance of using multiple models and underscores that this endpoint may require experimental validation.

ADMET_Properties Compound Drug Candidate Absorption Absorption Compound->Absorption Distribution Distribution Compound->Distribution Toxicity Toxicity Compound->Toxicity Efficacy Efficacy Compound->Efficacy Metabolism Metabolism Absorption->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Interplay of ADMET properties and therapeutic efficacy.

Experimental Protocols: Step-by-Step Prediction

To ensure reproducibility, we provide a detailed protocol for using two of the selected platforms.

Protocol 1: Using SwissADME
  • Navigate to the SwissADME homepage (--INVALID-LINK--).

  • Input Molecule: In the text box labeled "List of SMILES," paste the SMILES string for the compound: O=C(O)\C=C\c1ccc(NC(=O)C)cc1.

  • Run Analysis: Click the "Run" button to initiate the prediction.

  • Review Results: The platform will generate a comprehensive report. The key results for physicochemical properties, pharmacokinetics (including GI absorption and BBB permeant status), and drug-likeness (Lipinski's Rule) can be found in the main results panel.

Protocol 2: Using ADMETlab 2.0
  • Navigate to the ADMETlab 2.0 homepage (--INVALID-LINK--).

  • Select Module: Click on the "GET STARTED" button under the "ADMET Evaluation" module.

  • Input Molecule: In the molecule input section, select the "SMILES" tab and paste the SMILES string: O=C(O)\C=C\c1ccc(NC(=O)C)cc1.

  • Submit Job: Click the "Predict" button.

  • Analyze Data: The results will be displayed in a detailed, tabbed format. You can navigate through sections for physicochemical properties, absorption, distribution, metabolism, and toxicity to find the relevant predicted values and probabilities.

Conclusion and Future Directions

The comprehensive in silico analysis of this compound reveals a promising ADMET profile. The compound demonstrates excellent drug-likeness, with predicted high gastrointestinal absorption and a low likelihood of causing metabolic drug-drug interactions or significant toxicities such as cardiotoxicity and mutagenicity. Its predicted inability to cross the blood-brain barrier makes it an attractive candidate for peripherally targeted therapies.

The only point of contention among the models is hepatotoxicity, which warrants further investigation. While in silico predictions are invaluable for early-stage filtering and hypothesis generation, they are not a substitute for experimental validation.[4] Based on this computational assessment, this compound represents a strong candidate for synthesis and subsequent in vitro and in vivo evaluation. Future experimental work should prioritize confirming its absorption and metabolic stability, and definitively assessing its potential for hepatotoxicity.

References

A Comparative Analysis of 3-[4-(acetylamino)phenyl]acrylic acid Derivatives and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the anticancer potential of 3-[4-(acetylamino)phenyl]acrylic acid derivatives against well-established chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, presents comparative efficacy data, and offers detailed experimental protocols to facilitate further investigation in the field of oncology drug discovery.

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer treatment is continually evolving, with a persistent demand for novel therapeutic agents that exhibit enhanced efficacy and reduced toxicity. In this context, small molecules with potential anticancer properties are of significant interest. One such scaffold of interest is derived from this compound. Recent studies have highlighted the promising antiproliferative activities of its derivatives, suggesting a potential for the development of a new class of anticancer drugs.[1]

This guide will compare the biological activity of these derivatives with three cornerstone anticancer drugs: Cisplatin, Doxorubicin, and Paclitaxel. These drugs have been selected based on their widespread clinical use and their distinct mechanisms of action, providing a robust framework for a comparative assessment. The analysis will also explore the potential mechanisms of action of the this compound derivatives, with a focus on their putative roles as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).

Comparative Analysis of Mechanisms of Action

A fundamental aspect of anticancer drug evaluation is the understanding of their mechanism of action. The following sections detail the mechanisms of the selected known anticancer drugs and the hypothesized mechanism of this compound derivatives.

Established Anticancer Drugs

Cisplatin: A platinum-based drug, Cisplatin exerts its cytotoxic effects primarily by forming covalent bonds with the purine bases in DNA.[2][3][4][5][6] This interaction leads to the formation of DNA adducts, causing intra- and inter-strand crosslinks which distort the DNA helix.[2][4][5] These distortions interfere with DNA replication and repair mechanisms, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][6]

Doxorubicin: An anthracycline antibiotic, Doxorubicin has a multi-faceted mechanism of action.[7][][9][10] It intercalates into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during transcription and replication.[7][9][11] This leads to DNA double-strand breaks and the cessation of replication.[][9] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[][9]

Paclitaxel: A member of the taxane family, Paclitaxel's primary mechanism involves the stabilization of microtubules.[12][13][14][][16] Microtubules are dynamic cellular structures essential for mitotic spindle formation and chromosome segregation during cell division.[13][14] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[12][13][14] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[12][14]

Hypothesized Mechanism of this compound Derivatives

Recent in silico analyses suggest that derivatives of this compound may function as dual-targeting agents, exhibiting binding affinity towards both EGFR and SIRT2.[1]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, when overexpressed or mutated, can drive tumor growth and proliferation.[17][18][19] EGFR inhibitors block the intracellular tyrosine kinase domain, preventing ATP binding and subsequent autophosphorylation, thereby disrupting downstream signaling pathways that promote cell survival and division.[17][20][21]

  • SIRT2 Inhibition: Sirtuin 2 (SIRT2) is a NAD-dependent deacetylase that has a complex and sometimes contradictory role in cancer.[22][23] However, inhibition of SIRT2 has been shown to suppress cancer cell proliferation in many contexts.[22] One proposed mechanism is that SIRT2 inhibition can lead to the degradation of oncoproteins like c-Myc.[24][25]

The potential dual-targeting of EGFR and SIRT2 by these derivatives could offer a synergistic anticancer effect, representing a promising avenue for overcoming drug resistance.

Signaling Pathway Diagram: Putative Mechanism of Action

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SIRT2 SIRT2 cMyc c-Myc SIRT2->cMyc Deacetylates & Stabilizes Ub Ubiquitin Proteasome Proteasome cMyc->Proteasome Degradation cMyc->Proliferation Ub->cMyc Ubiquitination Compound 3-[4-(acetylamino)phenyl]acrylic acid derivatives Compound->EGFR Inhibits Compound->SIRT2 Inhibits

Caption: Putative dual-targeting mechanism of this compound derivatives.

Quantitative Data Presentation: Comparative Efficacy

The in vitro antiproliferative activity of novel compounds is a critical metric for their initial evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values of the most promising this compound derivatives against the A549 human lung adenocarcinoma cell line, in comparison to the standard chemotherapeutic agent, Cisplatin.[1]

Compound/DrugTarget Cell LineIC50 (µM)
Derivative 21 A5495.42
Derivative 22 A5492.47
Cisplatin A54911.71
Data derived from in vitro studies on derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid.[1]

These results indicate that derivatives 21 and 22 exhibit significantly greater potency than Cisplatin in the A549 cell line.[1] Notably, these derivatives demonstrated lower cytotoxicity in non-cancerous HEK293 cells compared to Cisplatin, suggesting a favorable selectivity profile.[1]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.

Protocol 1: Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer cell lines for in vitro assays.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Appropriate culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Culture cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells upon reaching 80-90% confluency to ensure exponential growth. This is typically done by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density in fresh medium.

Protocol 2: MTT Assay for Cytotoxicity

Objective: To determine the IC50 value of a compound by assessing its effect on cell viability.

Materials:

  • Cultured cancer cells

  • 96-well plates

  • Test compound and control drug (e.g., Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and a positive control (e.g., Cisplatin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow: MTT Assay

A Seed cells in 96-well plate B Treat with compound (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 3: Annexin V/Propidium Iodide Assay for Apoptosis

Objective: To quantify the induction of apoptosis by a test compound.

Materials:

  • Cultured cancer cells

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The comparative analysis presented in this guide suggests that derivatives of this compound are a promising scaffold for the development of novel anticancer agents. The superior in vitro potency of certain derivatives against the A549 lung cancer cell line, when compared to the established drug Cisplatin, warrants further investigation.[1] The hypothesized dual-targeting mechanism of EGFR and SIRT2 is particularly intriguing and offers a potential strategy to overcome resistance to single-target therapies.

Future research should focus on:

  • Synthesis and Screening: Synthesizing and screening a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship (SAR).

  • Mechanism of Action Studies: Conducting detailed biochemical and cellular assays to definitively confirm the inhibition of EGFR and SIRT2 and to elucidate the downstream signaling consequences.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Broad-Spectrum Activity: Testing the lead compounds against a wider panel of cancer cell lines representing different tumor types to determine the breadth of their anticancer activity.

By pursuing these avenues of research, the full therapeutic potential of this novel class of compounds can be explored, potentially leading to the development of more effective and safer cancer treatments.

References

A Comparative Guide to the Efficacy of 3-[4-(acetylamino)phenyl]acrylic Acid Derivatives in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, derivatives of 3-[4-(acetylamino)phenyl]acrylic acid have emerged as a promising class of compounds, demonstrating significant antiproliferative activity across a range of cancer cell lines. This guide provides an in-depth comparative analysis of the efficacy of these derivatives, supported by experimental data, mechanistic insights, and detailed protocols to aid researchers in their evaluation and potential application of these compounds.

Introduction: The Therapeutic Potential of Cinnamic Acid Analogs

The this compound core, a derivative of cinnamic acid, represents a privileged scaffold in medicinal chemistry. Its structural rigidity and potential for diverse functionalization allow for the fine-tuning of its pharmacological properties. Recent studies have highlighted a new generation of these derivatives, particularly those incorporating a thiazole moiety, which exhibit potent cytotoxic effects against various cancer cell types. This guide will focus on a comparative analysis of these compounds, elucidating their structure-activity relationships and their differential efficacy in various cellular contexts.

Comparative Efficacy Across Cancer Cell Lines

The true measure of a potential anticancer agent lies in its performance across a spectrum of cancer cell lines, including those with acquired drug resistance. Below is a summary of the in vitro cytotoxic activity of key this compound derivatives.

Table 1: Comparative IC₅₀ Values of Lead Derivatives Across Various Cell Lines
CompoundDerivative ClassA549 (Lung Adenocarcinoma) IC₅₀ (µM)H69 (Small-Cell Lung Carcinoma) IC₅₀ (µM)H69AR (Anthracycline-Resistant SCLC) IC₅₀ (µM)HEK293 (Non-cancerous) IC₅₀ (µM)
Compound 21 Oxime5.42[1]Potent ActivityPotent Activity14.63[1]
Compound 22 Oxime2.47[1]Potent ActivityPotent Activity37.99[1]
Compound 25 Carbohydrazide8.05[1]Potent ActivityPotent Activity10.69[1]
Compound 26 Carbohydrazide25.4[1]Potent ActivityPotent Activity13.75[1]
Cisplatin Standard Chemotherapeutic11.71[1]--5.57[1]
Doxorubicin Standard Chemotherapeutic---3.82[1]

Note: "Potent Activity" indicates that the compounds demonstrated significant antiproliferative effects in H69 and H69AR cells, often exceeding that of cisplatin, though specific IC₅₀ values were not detailed in the primary source.[1]

Expert Analysis: The data clearly indicates that the oxime derivatives, particularly Compound 22 , exhibit the most potent and selective anticancer activity. Its IC₅₀ value in A549 cells is significantly lower than the standard chemotherapeutic agent, cisplatin.[1] Furthermore, the higher IC₅₀ values in non-cancerous HEK293 cells for compounds 21, 22, 25, and 26 suggest a favorable therapeutic window, a critical attribute for any potential drug candidate.[1] The efficacy of these compounds against the drug-resistant H69AR cell line is particularly noteworthy, suggesting a mechanism of action that may circumvent common resistance pathways.[1]

Mechanism of Action: A Dual-Targeting Approach

The enhanced efficacy of these derivatives is attributed to their unique mechanism of action, which involves the dual inhibition of two key proteins implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).[1]

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][3][4] These pathways are crucial for regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.[2][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds & Activates GRB2/SOS GRB2/SOS EGFR->GRB2/SOS Recruits PI3K PI3K EGFR->PI3K Activates Compound_22 Compound 22 Compound_22->EGFR Inhibits RAS RAS GRB2/SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., ELK-1, CREB) ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression SIRT2_Signaling_Pathway Compound_22 Compound 22 SIRT2 SIRT2 Compound_22->SIRT2 Inhibits Deacetylated_Substrates Deacetylated Substrates (Altered Function) SIRT2->Deacetylated_Substrates Deacetylates Substrate_Proteins Substrate Proteins (e.g., Tubulin, p53, MEK1) Acetylated_Substrates Acetylated Substrates (Active/Inactive) Acetylated_Substrates->SIRT2 Substrate for Cellular_Processes Cellular Processes (Cell Cycle, Apoptosis, Metabolism) Deacetylated_Substrates->Cellular_Processes Regulates MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate (e.g., 5x10³ cells/well) Start->Cell_Seeding Incubation_1 2. Incubate for 24h (37°C, 5% CO₂) Cell_Seeding->Incubation_1 Compound_Treatment 3. Treat cells with varying concentrations of the derivative Incubation_1->Compound_Treatment Incubation_2 4. Incubate for 24-72h Compound_Treatment->Incubation_2 MTT_Addition 5. Add MTT solution (0.5 mg/mL) to each well Incubation_2->MTT_Addition Incubation_3 6. Incubate for 4h MTT_Addition->Incubation_3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading 8. Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate cell viability and IC₅₀ values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-[4-(Acetylamino)phenyl]acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 3-[4-(acetylamino)phenyl]acrylic acid (CAS 7152-04-7). As a niche chemical intermediate, specific regulatory disposal data is not always readily available. Therefore, this guide synthesizes best practices from federal regulations and chemical safety principles to establish a conservative and robust disposal protocol. Our objective is to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with the highest degree of safety and environmental stewardship, ensuring compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Foundational Principles of Chemical Waste Management

The cornerstone of proper chemical disposal is the Resource Conservation and Recovery Act (RCRA), which gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal—a framework known as "cradle-to-grave" management.[1] For laboratories, this means that every individual generating chemical waste is responsible for its safe handling until it is transferred to a qualified disposal vendor.[1]

Hazard Assessment and Waste Determination

The initial and most critical step is "hazardous waste determination."[2] Due to the absence of a specific, universally published Safety Data Sheet (SDS) detailing the disposal of this compound, a risk assessment based on its chemical structure is imperative.

  • Acrylic Acid Moiety: The molecule contains an acrylic acid backbone. Acrylic acid itself is a flammable, corrosive liquid that can cause severe skin burns and eye damage.[3][4][5] It also has a tendency to polymerize, which can be hazardous if not properly inhibited.[6]

  • Substituted Phenyl Group: The presence of the aromatic ring suggests potential for aquatic toxicity, a common feature of many complex organic molecules.[4]

Personal Protective Equipment (PPE) and Safe Handling

Before handling the waste, ensuring personal safety is paramount. The inferred hazards necessitate stringent protective measures.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety goggles and a face shield to protect against potential splashes.

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.

  • Ventilation: All handling of this compound waste, especially if it involves solutions or dust, should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[3][8]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines a self-validating system for the collection, storage, and disposal of this compound waste, ensuring regulatory compliance and laboratory safety.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[2][9]

  • Dedicated Waste Stream: Establish a dedicated waste container for this compound and materials contaminated by it (e.g., weigh boats, contaminated gloves, pipette tips).

  • Incompatibility: Do not mix this waste with other chemical streams, particularly strong bases, oxidizers, or reactive metals.[10] Acidic waste should always be stored separately from bases and cyanides.[10]

Step 2: Containerization

The integrity of the waste container is a primary line of defense against spills and exposure.

  • Material Compatibility: Use a chemically compatible, high-density polyethylene (HDPE) or glass container with a tight-fitting screw cap.[7][11] Plastic is often preferred for acidic waste streams.[11][12]

  • Container Condition: The container must be in good condition, free of cracks or deterioration.[10]

  • Headspace: Fill containers to no more than 90% capacity to allow for vapor expansion.[10]

  • Closure: Keep the waste container closed at all times except when adding waste.[1][10][13] This is one of the most common EPA violations found in academic and research labs.[1]

Step 3: Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.

  • Mandatory Information: The label must be securely affixed to the container and include the following[10]:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • A complete list of all constituents by percentage if it is a mixture (e.g., with solvents).

    • The specific hazard(s) associated with the waste (e.g., "Corrosive," "Toxic").

    • The date when waste was first added to the container (accumulation start date).

Step 4: Accumulation and Storage

Waste must be stored in a designated and properly managed area within the laboratory.

  • Satellite Accumulation Area (SAA): Laboratories must establish an SAA at or near the point of waste generation.[10][11] This area must be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to place waste containers in a secondary containment bin to mitigate potential leaks or spills.[9][12]

  • Storage Limits: Under RCRA, a laboratory can accumulate up to 55 gallons of a specific hazardous waste stream in an SAA.[11] The container may remain in the SAA for up to one year, or until it is full, at which point it must be removed within three days.[10]

Part 3: Final Disposal and Emergency Preparedness

Arranging for Waste Pickup

Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste.

  • Contact EHS: Once the waste container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) department. They will arrange for pickup by a licensed hazardous waste disposal contractor.[2][9]

  • Manifest System: The EHS department will manage the hazardous waste manifest, a legal document that tracks the waste from the laboratory to its final disposal facility.[14][15]

Emergency Procedures

All personnel who handle hazardous waste must be trained on emergency procedures.[16][17]

  • Spills: In the event of a spill, immediately alert personnel in the area. Contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads or sand). Do not use combustible materials to absorb flammable waste. All cleanup materials must be disposed of as hazardous waste.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station.

    • In all cases of exposure, seek immediate medical attention and consult the chemical's SDS if available.

Data and Workflow Visualization

To facilitate easy reference, the key disposal parameters and workflow are summarized below.

ParameterRequirementRationale & Source
Waste Classification Hazardous Chemical WasteInferred corrosivity, potential toxicity, and polymerization risk.[3][4][6]
Container Type High-Density Polyethylene (HDPE) or GlassMust be chemically compatible and prevent leaks.[7][10][11]
Primary Label "Hazardous Waste"Mandated by EPA and OSHA regulations.[10]
Content Label Full Chemical Name, Constituents (%), Hazards, Start DateEnsures safe handling and proper final disposal.[10]
Storage Location Designated Satellite Accumulation Area (SAA)Must be at or near the point of generation.[10][11]
Final Disposal Via Institutional EHS / Licensed ContractorEnsures compliance with "cradle-to-grave" RCRA regulations.[1][2][9]

Disposal Workflow for this compound

G cluster_lab Laboratory Operations cluster_ehs EHS / Disposal Operations A Waste Generation (this compound) B Segregate as Acidic Organic Waste A->B C Select Compatible Container (HDPE or Glass) B->C Yes D Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazards & Date C->D E Store in Designated SAA (Secondary Containment) D->E F Is Container Full or Stored >1 Year? E->F F->E No G Contact EHS for Waste Pickup F->G Yes H EHS Schedules Pickup with Licensed Waste Vendor G->H I Waste Manifested and Transported to TSDF* H->I J Final Disposal (e.g., Incineration) I->J caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: A workflow diagram illustrating the disposal process from generation to final disposal.

References

Personal protective equipment for handling 3-[4-(Acetylamino)phenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that ensuring the safety of laboratory personnel is paramount, especially when handling novel or specialized chemical compounds. This guide provides a comprehensive operational plan for the safe handling and disposal of 3-[4-(Acetylamino)phenyl]acrylic acid (CAS 7152-04-7). While this compound is intended for research use, a thorough understanding of its potential hazards, based on its chemical structure as an aromatic carboxylic acid, is essential for minimizing risk.[1] This document is designed to be a practical, immediate resource for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks

Inferred Potential Hazards:

  • Skin Irritation/Corrosion: May cause skin irritation upon contact.

  • Eye Damage: Potential to cause serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or aerosol may irritate the respiratory tract.

Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is not just recommended, but essential. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers exposed to such hazards.[5][6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough hazard assessment of the specific laboratory operations being performed.[8] The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale and Standards
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.[9][10][11]Protects against splashes and airborne particles that could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for defects before use and changed immediately if contaminated.[12][10]Prevents skin contact, which could lead to irritation. The choice of glove material should be confirmed for compatibility with aromatic carboxylic acids.
Body Protection A fully buttoned lab coat.[12][10]Protects clothing and skin from accidental spills and contamination.
Respiratory Protection Handling should be performed in a certified chemical fume hood to minimize inhalation of dust.[12] If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[13][14]Minimizes the risk of inhaling airborne particles of the compound, which could cause respiratory irritation.
Foot Protection Fully enclosed shoes.[12]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[12]

Preparation
  • Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood.[12]

  • Gather Materials: Before handling the chemical, assemble all necessary equipment, such as spatulas, weigh boats, and appropriately labeled waste containers.[12]

  • Inspect PPE: Ensure all PPE is in good condition and fits correctly.[15]

Donning and Doffing PPE Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Safety Goggles/ Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Correct sequence for donning and doffing PPE.
Handling the Compound

  • Weighing: Carefully weigh the powdered compound inside the fume hood to contain any dust.

  • Transfer: Use a spatula to transfer the solid, avoiding actions that could generate dust.[12]

Spill and Disposal Plan

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent the spread of the chemical.

  • Protect: Wear appropriate PPE before attempting to clean the spill.

  • Contain and Clean: For a small spill of solid material, gently sweep it up with a brush and dustpan and place it in a labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal

Proper disposal is a critical component of the chemical lifecycle.[12]

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[12][16]

  • Container Management: Keep the hazardous waste container closed except when adding waste.[16]

  • Disposal Protocol: Do not dispose of this chemical down the drain or in the regular trash.[16] All chemical waste should be managed through your institution's Environmental Health and Safety (EHS) office.[16][17]

The following workflow outlines the decision-making process for chemical waste disposal.

Waste_Disposal_Workflow Start Chemical Waste Generated IsHazardous Is Waste Hazardous? Start->IsHazardous ConsultEHS Consult EHS/ SDS IsHazardous->ConsultEHS Unsure Segregate Segregate into Labeled Hazardous Waste Container IsHazardous->Segregate Yes ConsultEHS->Segregate EHS_Pickup Arrange for EHS Waste Pickup Segregate->EHS_Pickup End Proper Disposal EHS_Pickup->End

Workflow for proper chemical waste disposal.

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues when working with this compound. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.